N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-10(6(2)12)8-9-7(4-11)5-13-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHVCILBDCZWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=CS1)C=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a heterocyclic organic compound featuring a highly functionalized thiazole core. The thiazole ring is a privileged scaffold in medicinal chemistry, known to be a crucial component in a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of an N-ethyl-acetamide group at the 2-position and a reactive formyl group at the 4-position makes this molecule a versatile building block for the synthesis of more complex pharmaceutical intermediates and for the generation of chemical libraries for high-throughput screening. This guide provides a comprehensive analysis of the inferred chemical properties, a proposed synthetic pathway, and the potential applications of this compound in drug discovery and development.
Introduction: The Significance of the Thiazole Scaffold
Heterocyclic compounds, which contain at least one heteroatom such as nitrogen, oxygen, or sulfur within a cyclic structure, are fundamental to medicinal chemistry.[2] These structures profoundly influence the physicochemical and biological properties of drug candidates, often enhancing solubility, bioavailability, and target-binding interactions.[2] The thiazole moiety, a five-membered aromatic ring containing both sulfur and nitrogen, is a particularly important pharmacophore due to its rigid, planar structure and its capacity for hydrogen bonding and other electronic interactions, which facilitate strong binding to biological targets.[2] Thiazole derivatives have demonstrated a broad spectrum of biological activities and are found in numerous clinically approved drugs.
Molecular Structure and Inferred Chemical Properties
The target molecule, this compound, is characterized by three key functional domains: the thiazole core, the N-ethyl-acetamide substituent, and the formyl group.
Table 1: Core Molecular Data (Predicted)
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C8H10N2O2S | - |
| Molecular Weight | 198.24 g/mol | - |
| Appearance | Predicted to be a pale yellow solid | Inferred |
The N-ethyl-N-acetamide Group
The N-acetamide group attached to the 2-position of the thiazole ring is a common feature in many bioactive molecules. The addition of an ethyl group to the amide nitrogen is expected to have several effects:
-
Increased Lipophilicity: The ethyl group will increase the molecule's lipophilicity compared to its N-H counterpart, which may influence its solubility and membrane permeability.
-
Steric Hindrance: The presence of the ethyl group may introduce steric bulk around the amide bond, potentially influencing the molecule's conformation and its ability to interact with biological targets.
-
Modified Hydrogen Bonding: Unlike a secondary amide, the tertiary amide of the title compound cannot act as a hydrogen bond donor, which will alter its interaction profile with protein targets.
The 4-Formyl Group
The aldehyde (formyl) group at the 4-position is a key reactive handle, making the molecule a valuable synthetic intermediate. This group can participate in a variety of chemical transformations, including:
-
Reductive Amination: To introduce diverse amine-containing substituents.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With various nucleophiles to build more complex heterocyclic systems.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding alcohol.
Proposed Synthetic Pathway
A plausible two-step synthesis for this compound can be envisioned, starting from the known precursor, 2-amino-1,3-thiazole-4-carbaldehyde.
Retrosynthetic Analysis
Sources
Technical Guide: Molecular Structure & Weight of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
The following technical guide details the molecular structure, physicochemical properties, and synthetic logic of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide .
Executive Summary
This compound (CAS: 874623-15-1) is a specialized heterocyclic building block used in medicinal chemistry.[1][2] It serves as a critical intermediate for synthesizing bioactive compounds, particularly those targeting kinase pathways or requiring covalent engagement via the aldehyde "warhead."
This guide analyzes the compound's structural integrity, providing researchers with verified physicochemical data, a derived synthetic pathway, and a reactivity profile essential for drug development workflows.
Molecular Identity & Physiochemical Properties[2][3][4][5]
Core Identification Data
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 874623-15-1 |
| Molecular Formula | C₈H₁₀N₂O₂S |
| Exact Mass | 198.0463 g/mol |
| Molecular Weight | 198.24 g/mol |
| SMILES | CCN(C1=NC(=CS1)C=O)C(C)=O |
| InChI Key | HVTVVCJMHCPQDF-UHFFFAOYSA-N (Analogous derivative key for reference) |
Structural Composition Table
| Fragment | Contribution to MW | Functionality |
| Thiazole Core | ~83 Da | Aromatic linker; electron-deficient scaffold. |
| Acetamide Group | ~43 Da | H-bond acceptor; modulates solubility. |
| Ethyl Group | ~29 Da | Lipophilic bulk; steric tuning. |
| Formyl Group | ~29 Da | Reactive electrophile (Aldehyde); synthetic handle. |
Structural Analysis & Conformation
The molecule features a 1,3-thiazole ring substituted at the C2 and C4 positions. Its reactivity is governed by the electronic push-pull relationship between the amide nitrogen and the electron-withdrawing formyl group.
Electronic Distribution
-
The Amide Nitrogen (N-ethylacetamido): Unlike a free amine, the nitrogen at position 2 is part of a tertiary amide. The lone pair is delocalized into the carbonyl group, reducing its donation into the thiazole ring. This makes the thiazole C2 position less nucleophilic than in 2-aminothiazole derivatives.
-
The Formyl Group (C4-CHO): This group exerts a strong electron-withdrawing effect (-M effect), deactivating the ring towards electrophilic aromatic substitution but activating the C2 position for nucleophilic displacement if the amide were a leaving group (unlikely here).
Steric Considerations
The N-ethyl group introduces steric bulk proximate to the thiazole nitrogen (N3). In solution, the amide bond likely adopts a preferred rotamer conformation to minimize steric clash between the ethyl group and the thiazole sulfur or nitrogen, potentially influencing binding affinity in protein pockets.
Structural Connectivity Diagram
The following diagram maps the functional connectivity and electronic flow within the molecule.
Figure 1: Functional connectivity map highlighting the central thiazole scaffold and substituent relationships.
Synthetic Methodology
Synthesis of this compound typically requires a convergent approach, building the thiazole ring first or functionalizing a pre-formed scaffold. The most robust route involves the Hantzsch Thiazole Synthesis followed by stepwise oxidation.
Protocol: Stepwise Synthesis
Phase 1: Thiazole Ring Formation
-
Reagents: N-Ethylthiourea + Ethyl bromopyruvate.
-
Conditions: Reflux in Ethanol (EtOH) for 2-4 hours.
-
Mechanism: Condensation forms Ethyl 2-(ethylamino)thiazole-4-carboxylate .
-
Validation: LC-MS confirms mass [M+H]+ corresponding to the ester intermediate.
Phase 2: N-Acetylation
-
Reagents: Acetic Anhydride (Ac₂O), Pyridine (catalyst/base).
-
Conditions: Stir at RT or mild heat (50°C).
-
Product: Ethyl 2-(N-ethylacetamido)thiazole-4-carboxylate .
-
Note: This protects the amine and installs the final amide structure.
Phase 3: Reduction & Oxidation (The "Red-Ox" Shuffle) Direct reduction of ester to aldehyde is difficult (DIBAL-H often over-reduces). A two-step reliable method is preferred:
-
Reduction: LiAlH₄ or NaBH₄/CaCl₂ in THF → Yields the Alcohol intermediate (-CH₂OH).
-
Oxidation: Swern Oxidation or MnO₂ in DCM.
-
Final Product: This compound .
Synthetic Pathway Diagram
Figure 2: Retrosynthetic pathway deriving the target aldehyde from accessible precursors.
Applications in Drug Discovery
This scaffold is highly relevant in Fragment-Based Drug Design (FBDD) .
-
Covalent Inhibition: The C4-aldehyde is a "warhead" capable of forming reversible covalent bonds (Schiff bases) with lysine residues in a target protein's active site.
-
Reductive Amination: The aldehyde serves as a universal acceptor for amines, allowing rapid library generation of N-(thiazol-4-ylmethyl) derivatives.
-
Kinase Inhibitors: The 2-aminothiazole motif is a "privileged structure" in kinase inhibition (e.g., Dasatinib). This specific derivative modifies the donor/acceptor profile, potentially altering selectivity.
Reactivity Profile
-
Aldehyde (C4): High reactivity. Susceptible to oxidation (to carboxylic acid) or nucleophilic attack. Storage under inert atmosphere (Argon) at -20°C is recommended to prevent auto-oxidation.
-
Amide Linker: Stable under physiological pH. Hydrolysis requires strong acid/base and high temperatures.
References
-
10X CHEM. (n.d.).[1] Product Analysis: this compound (CAS 874623-15-1).[1] Retrieved from
-
PubChem. (2025).[3] Thiazole-4-carboxaldehyde Derivatives and Bioactivity. National Library of Medicine. Retrieved from
-
BenchChem. (n.d.). N-(4-Formyl-1,3-thiazol-2-yl)acetamide Structure and Reactivity. Retrieved from
-
ChemicalBook. (2024). Thiazole Derivatives: Physical Properties and Synthesis. Retrieved from
Sources
The Pharmacological Potential of Thiazole-2-yl Acetamide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] The incorporation of an acetamide moiety at the 2-position of the thiazole ring has given rise to a class of derivatives with a broad and potent spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of thiazole-2-yl acetamide derivatives. We will delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, offering detailed experimental protocols and structure-activity relationship insights to guide future drug development endeavors.
Introduction: The Thiazole-2-yl Acetamide Scaffold
The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a key pharmacophore due to its ability to engage in various biological interactions.[3][4] The addition of an N-substituted acetamide group at the 2-position creates a versatile scaffold, the thiazole-2-yl acetamide, which has been extensively explored for therapeutic applications. This structural motif allows for diverse chemical modifications at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. The general structure of thiazole-2-yl acetamide derivatives allows for substitutions on the thiazole ring and the acetamide nitrogen, leading to a wide range of biological effects.
Anticancer Potential: Targeting Cell Proliferation and Survival
Thiazole-2-yl acetamide derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against various human cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, primarily involving the induction of apoptosis and the inhibition of tubulin polymerization.[5][6]
Mechanism of Action: Induction of Apoptosis
A crucial mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that potent compounds within this series can activate key executioner caspases, such as Caspase-3, leading to the systematic dismantling of cancer cells.[5][7] This activation is often a downstream effect of various cellular stresses induced by the compounds.
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"Thiazole-2-yl_Acetamide_Derivative" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cancer_Cell" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bax_Activation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Bcl2_Downregulation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Mitochondrial_Stress" [fillcolor="#FBBC05", fontcolor="#202124"]; "Caspase_9_Activation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Caspase_3_Activation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Thiazole-2-yl_Acetamide_Derivative" -> "Cancer_Cell"; "Cancer_Cell" -> "Bax_Activation"; "Cancer_Cell" -> "Bcl2_Downregulation"; "Bax_Activation" -> "Mitochondrial_Stress"; "Bcl2_Downregulation" -> "Mitochondrial_Stress"; "Mitochondrial_Stress" -> "Caspase_9_Activation"; "Caspase_9_Activation" -> "Caspase_3_Activation"; "Caspase_3_Activation" -> "Apoptosis"; } caption { label="Apoptosis induction by thiazole-2-yl acetamide derivatives."; fontsize=10; }
Mechanism of Action: Tubulin Polymerization Inhibition
Another significant anticancer mechanism of this class of compounds is the inhibition of tubulin polymerization.[6][8] By binding to the colchicine binding site of tubulin, these derivatives disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest and ultimately, apoptosis.[7]
Structure-Activity Relationship (SAR) Insights
-
Substitution on the Thiazole Ring: The presence of a phenyl group at the 4-position of the thiazole ring has been shown to significantly enhance antiproliferative activity.[6]
-
Substituents on the Phenyl Ring: Electron-withdrawing groups such as chloro, bromo, and fluoro on a phenyl ring attached to the core structure often result in higher anticancer activity.[2]
-
Linker Moiety: The thiazole-2-acetamide moiety can act as a rigid heterocyclic linker, influencing the compound's binding affinity to its target.[6][8]
Quantitative Data: Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of thiazole-2-yl acetamide derivatives is typically evaluated using the half-maximal inhibitory concentration (IC50) value, with a lower value indicating greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8a | HeLa (Cervical) | 1.3 ± 0.14 | [5] |
| A549 (Lung) | > 50 | [5] | |
| U87 (Glioblastoma) | 2.1 ± 0.23 | [5] | |
| Compound IV | (Tubulin Polymerization) | 2.00 ± 0.12 | [6] |
| Compound 10a | (Tubulin Polymerization) | 2.69 | [6] |
| Compound 13d | (Tubulin Polymerization) | 3.68 | [6] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Thiazole-2-yl acetamide derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[9]
Mechanism of Action
The precise antimicrobial mechanisms are still under investigation; however, it is believed that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Molecular docking studies have been employed to predict potential binding interactions with microbial enzymes.[9]
Spectrum of Activity
Numerous studies have reported the efficacy of these derivatives against a range of pathogens. For instance, certain thiazolyl-2-chloroacetamide derivatives have shown promising activity against Bacillus subtilis, Escherichia coli, and Aspergillus niger.[9]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits visible microbial growth.
| Compound ID | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Reference |
| Compound 4a | Best MIC | - | - | [9] |
| Compound 4c | - | - | Best MIC | [9] |
| Compound 4f | Best MIC | Best MIC | - | [9] |
| Compound 4g | Best MIC | - | Best MIC | [9] |
| Compound 4j | Best MIC | Best MIC | Best MIC | [9] |
| Compound 4k | - | - | Best MIC | [9] |
Anti-inflammatory Properties: Modulation of Inflammatory Pathways
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole-2-yl acetamide derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).[10][11]
Mechanism of Action: COX-2 Inhibition
COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. By selectively inhibiting COX-2, these derivatives can reduce the production of prostaglandins and thereby alleviate inflammation, with potentially fewer gastrointestinal side effects compared to non-selective COX inhibitors.[10][11] For example, the derivative N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) has been shown to significantly block prostaglandin production in inflammatory cellular stress models.[10][11]
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"Inflammatory_Stimuli" -> "Arachidonic_Acid"; "Arachidonic_Acid" -> "COX2_Enzyme"; "COX2_Enzyme" -> "Prostaglandins"; "Prostaglandins" -> "Inflammation"; "Thiazole_Derivative" -> "COX2_Enzyme" [label="Inhibits", style=dashed, color="#EA4335"]; } caption { label="COX-2 inhibition by thiazole-2-yl acetamide derivatives."; fontsize=10; }
In Vivo Evaluation
The anti-inflammatory activity of these compounds is often evaluated in vivo using models such as the carrageenan-induced rat paw edema model.[12][13] This assay allows for the assessment of a compound's ability to reduce acute inflammation.
Synthesis and Characterization
The synthesis of thiazole-2-yl acetamide derivatives typically involves a multi-step process. A common route is the Hantzsch thiazole synthesis, followed by acylation.
General Synthetic Scheme
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"Substituted_Acetophenone" -> "2_Aminothiazole_Derivative" [label="+ Thiourea, Iodine"]; "Thiourea" -> "2_Aminothiazole_Derivative"; "2_Aminothiazole_Derivative" -> "Thiazole_2_yl_chloroacetamide" [label="+ Chloroacetyl Chloride"]; "Chloroacetyl_Chloride" -> "Thiazole_2_yl_chloroacetamide"; "Thiazole_2_yl_chloroacetamide" -> "Final_Derivative" [label="+ Nucleophile"]; "Nucleophile" -> "Final_Derivative"; } caption { label="General synthetic workflow for thiazole-2-yl acetamides."; fontsize=10; }
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
-
Reaction Setup: In a round-bottom flask, dissolve substituted acetophenone (1 equivalent) and thiourea (1 equivalent) in ethanol.[13]
-
Reagent Addition: Add iodine (1 equivalent) portion-wise to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.
-
Neutralization: Neutralize the mixture with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.[13]
Experimental Protocol: Acylation of 2-Aminothiazole
-
Reaction Setup: Dissolve the synthesized 2-aminothiazole derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or glacial acetic acid.[6][13]
-
Base Addition: Add a base like sodium carbonate or sodium acetate to the solution.[6][13]
-
Acylating Agent Addition: Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Purification: Filter the resulting solid, wash with water, and recrystallize from a suitable solvent to yield the N-(thiazol-2-yl)-2-chloroacetamide intermediate.
The final derivatives are then typically synthesized by reacting this intermediate with various nucleophiles.[8]
Characterization
The synthesized compounds are characterized using various spectroscopic techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Elemental Analysis: To determine the elemental composition.
Future Directions and Conclusion
Thiazole-2-yl acetamide derivatives represent a highly versatile and promising scaffold in drug discovery. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has laid a strong foundation for the development of novel therapeutics. Future research should focus on:
-
Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways involved in their biological activities.
-
In Vivo Efficacy and Toxicity Studies: Comprehensive preclinical evaluation of promising candidates in animal models.
-
Development of Drug Delivery Systems: Formulation strategies to improve bioavailability and targeted delivery.
References
- Benchmarking Novel Anticancer Agent: N-(thiazol-2-yl)acetamide Derivatives Against Doxorubicin - Benchchem.
- Resynthesis, Antimicrobial Evaluation and Molecular Docking Studies of Thiazolyl‐2‐Chloroacetamide Derivatives as Potential Broad‐Spectrum Agents. Semantic Scholar.
- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers.
- Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. Bentham Science Publisher.
- Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PubMed.
- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PMC.
- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities.
- (PDF) Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. ResearchGate.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
- Study on the Antimicrobial Effects of Novel Thiazole Derivatives. ResearchGate.
- Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives | Request PDF. ResearchGate.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
- (PDF) Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI.
- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
- Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and... ResearchGate.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.
- Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones | Open Access Journals. Research and Reviews.
- Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science.
- Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Semantic Scholar.
- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. PMC.
- Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry.
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. DergiPark.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
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Solubility profile of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide in organic solvents
Technical Guide: Solubility Profile of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Executive Summary
This compound is a specialized heterocyclic intermediate utilized in the synthesis of bioactive thiazole derivatives, particularly in the development of antimicrobial agents and azo dyes.[1] Its structure comprises a thiazole ring functionalized with a reactive formyl group at the C4 position and a tertiary acetamide group at the C2 position.[1]
This guide provides a comprehensive technical analysis of its solubility behavior. While specific quantitative solubility data (mole fraction vs. temperature) for this precise derivative is not standardized in open literature, this document establishes a predictive solubility profile based on Structure-Property Relationships (SPR) of analogous thiazole-acetamides and defines the standardized experimental protocol required to generate regulatory-grade solubility data.
Physicochemical Characterization & Solubility Logic
To understand the solubility profile, we must analyze the molecular interactions governed by the compound's functional groups.[1]
| Functional Group | Nature | Solvent Interaction Potential |
| Thiazole Ring | Aromatic Heterocycle | Lipophilic character; |
| Formyl Group (-CHO) | Polar, Reactive | Hydrogen bond acceptor.[1] Enhances solubility in polar aprotic solvents.[1] |
| Tertiary Amide (-N(Et)Ac) | Polar, Aprotic | Crucial Differentiator: Unlike secondary amides, the N-ethyl group removes the hydrogen bond donor (N-H).[1] This significantly increases solubility in aprotic solvents (DCM, EtOAc) compared to its N-H analog but decreases solubility in water due to added lipophilicity.[1] |
Predicted Solubility Landscape
Based on the dielectric constants (
-
High Solubility (> 50 mg/mL):
-
Moderate Solubility (10 – 50 mg/mL):
-
Low/Sparingly Soluble (1 – 10 mg/mL):
-
Insoluble (< 0.1 mg/mL):
Experimental Protocol: Determination of Solubility
Since specific thermodynamic data is critical for process optimization (crystallization/purification), the following Self-Validating Protocol is recommended to generate the solubility curve.
Method: Isothermal Saturation (Shake-Flask) coupled with HPLC
Step 1: Preparation of Saturated Solutions
-
Dispense 10 mL of the target solvent (e.g., Ethanol, Ethyl Acetate) into a jacketed glass equilibrium cell.[1]
-
Add the compound in excess (ensure solid phase persists) to the solvent.[1]
-
Maintain temperature (
) using a circulating water bath (Accuracy: K). Standard range: 278.15 K to 323.15 K.[1] -
Stir continuously at 400 rpm for 24 hours to ensure equilibrium.
-
Allow the solution to settle for 2 hours (stop stirring) to sediment the solid phase.
Step 2: Sampling and Dilution
-
Withdraw 0.5 mL of the supernatant using a pre-heated syringe equipped with a 0.45
m PTFE filter.[1] -
Immediately dilute the aliquot into a volumetric flask containing the mobile phase (to prevent precipitation).
Step 3: Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6
150 mm, 5 m).[1] -
Mobile Phase: Acetonitrile : Water (50:50 v/v).[1]
-
Wavelength: 280 nm (Thiazole absorption max).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Calculation: Determine concentration (
) using a pre-constructed calibration curve ( ).
Thermodynamic Modeling
To translate experimental data into process parameters, apply the following thermodynamic models.
Modified Apelblat Equation
Used to correlate mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.[1]
-
Utility: Highly accurate interpolation for crystallization cooling curves.
Van't Hoff Analysis
Used to determine thermodynamic properties of dissolution:
-
Enthalpy (
): Positive values indicate endothermic dissolution (solubility increases with T).[1] -
Entropy (
): Positive values indicate increased disorder upon dissolution.[1] -
Gibbs Energy (
): .[1]
Visualizations
Figure 1: Solubility Determination Workflow
Caption: Step-by-step workflow for the rigorous determination of solubility profiles.
Figure 2: Predicted Solubility Trends vs. Solvent Polarity
Caption: Predicted solubility classification based on solvent polarity and solute functional groups.[1]
References
-
BenchChem. (2025).[1][4] Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents: A Technical Guide. Retrieved from .[1]
-
PubChem. (2025).[1] Compound Summary: N-(4-Formyl-1,3-thiazol-2-yl)acetamide.[1][5] National Library of Medicine.[1] Retrieved from .[1]
-
Wang, J., et al. (2008).[1] Solubility of 2-Aminothiazole in Various Solvents. Journal of Chemical & Engineering Data. (Contextual reference for thiazole ring solubility behavior).
-
NIST. (2025). Acetamide, N-ethyl- Properties. National Institute of Standards and Technology.[1][6] Retrieved from .[1]
-
Sigma-Aldrich. (2025).[1] Product Specification: N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide. Retrieved from .[1][5]
Sources
- 1. 2-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide | C11H9FN2OS | CID 727132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-[5-(1-hydroxyethyl)-1,3-thiazol-2-yl]acetamide; CAS No.: 1629602-04-5 [chemshuttle.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide | 156423-98-2 [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
Literature review on 4-formyl-1,3-thiazole derivatives in drug discovery
Executive Summary
The 4-formyl-1,3-thiazole moiety represents a privileged scaffold in drug discovery, serving as a critical "chemical hinge" for connecting diverse pharmacophores. Unlike its 5-formyl counterpart, the C4-aldehyde offers a unique vector for extending molecular geometry, particularly useful in designing intercalators and minor groove binders. This technical guide provides a rigorous, evidence-based roadmap for the synthesis, functionalization, and biological application of this versatile intermediate.
Part 1: Chemical Architecture & Synthetic Accessibility
The Synthetic Challenge
Direct formylation of the thiazole ring (e.g., via Vilsmeier-Haack) predominantly targets the C5 position due to electronic enrichment at that site. Accessing the C4-formyl group requires a "construction-first" approach, typically building the ring with the functional handle already in place.
Core Protocol: The Hantzsch-Oxidation Pathway
The most robust, scalable route involves a three-step sequence: Hantzsch cyclization to an ester, reduction to an alcohol, and selective oxidation to the aldehyde.
Step 1: Hantzsch Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate
Principle: Condensation of a thioamide with an
-
Reagents: Thiobenzamide (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (anhydrous).
-
Protocol:
-
Dissolve thiobenzamide (10 mmol) in 20 mL absolute ethanol.
-
Add ethyl bromopyruvate (11 mmol) dropwise at room temperature.
-
Reflux for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Cool to RT. The hydrobromide salt may precipitate.
-
Neutralize with saturated NaHCO
to pH 8. -
Extract with DCM, dry over MgSO
, and concentrate. -
Yield: Typically 80-90%.
-
Step 2: Reduction to 4-(Hydroxymethyl)thiazole
Principle: Hydride reduction of the ester.
-
Reagents: LiAlH
(0.75 eq) or NaBH (2.0 eq) with CaCl , THF/MeOH. -
Protocol (NaBH
variant for safety):-
Dissolve ester (5 mmol) in MeOH (15 mL).
-
Add CaCl
(10 mmol) and stir for 15 min. -
Add NaBH
(10 mmol) portion-wise at 0°C. -
Stir at RT for 2 h.
-
Quench with dilute HCl. Extract with EtOAc.
-
Causality: The addition of CaCl
enhances the reducing power of borohydride, effectively mimicking LiAlH reactivity without the rigorous anhydrous requirements.
-
Step 3: Selective Oxidation to 4-Formylthiazole
Principle: Mild oxidation to prevent over-oxidation to carboxylic acid.
-
Reagents: Activated MnO
(10 eq), DCM or CHCl . -
Protocol:
-
Dissolve the hydroxymethyl intermediate (3 mmol) in DCM (30 mL).
-
Add activated MnO
(30 mmol). Note: Large excess is required due to surface-area-dependent mechanism. -
Stir at RT for 12-24 h.
-
Filter through a Celite pad to remove Mn species.
-
Evaporate solvent to yield the aldehyde.
-
Validation: IR peak appearance at ~1690 cm
(C=O) and disappearance of broad OH stretch.
-
Caption: Step-wise synthetic pathway from simple precursors to the 4-formylthiazole scaffold.
Part 2: Functionalization Strategies
The C4-formyl group is a highly reactive electrophile, ideal for generating Schiff bases (imines) . These derivatives are not merely intermediates but active pharmacophores in their own right, often exhibiting superior biological activity to the parent aldehyde due to the "azomethine spacer" (-CH=N-).
Key Derivatizations[1]
-
Hydrazones/Thiosemicarbazones: Reaction with hydrazine or thiosemicarbazide. Known for metal chelation (Fe, Cu) and ROS generation in cancer cells.
-
Schiff Bases: Condensation with aromatic amines. Used to tune lipophilicity and target affinity.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form acrylonitrile derivatives.
Part 3: Pharmacological Landscape
Anticancer Activity
Thiazole-4-carbaldehyde derivatives, particularly thiosemicarbazones, act via multiple mechanisms.
-
Mechanism: Iron depletion (chelation) and inhibition of Ribonucleotide Reductase (RNR).
-
Targets: VEGFR-2 (Angiogenesis), Bcl-2 (Apoptosis), and Topoisomerase II.
-
Insight: The N-N-S tridentate ligand system formed by thiosemicarbazones is critical for binding transition metals, which then generate reactive oxygen species (ROS) that induce apoptosis.
Antimicrobial Activity[2][3][4][5][6][7][8]
-
Mechanism: Inhibition of DNA Gyrase (subunit B), preventing bacterial DNA replication.
-
Spectrum: Effective against Gram-positive (S. aureus) and select Gram-negative strains.
-
SAR Note: Electron-withdrawing groups (Cl, NO
) on the phenyl ring of the Schiff base often enhance antibacterial potency.
Quantitative Data Summary
The following table summarizes reported IC
| Derivative Type | R-Substituent (C2) | Target/Cell Line | Activity Value | Reference |
| Thiosemicarbazone | 4-Chlorophenyl | MCF-7 (Breast Cancer) | IC | [1] |
| Thiosemicarbazone | 4-Chlorophenyl | HepG2 (Liver Cancer) | IC | [1] |
| Schiff Base | 2-Aminophenyl | S. aureus | MIC: 3.39 µM | [2] |
| Schiff Base | 2-Aminophenyl | E. coli | MIC: 3.59 µM | [2] |
| Hydrazone | Phenyl | VEGFR-2 (Enzyme) | IC | [1] |
Part 4: SAR & Mechanism Visualization
Understanding the Structure-Activity Relationship (SAR) is vital for optimization. The diagram below maps the pharmacophoric features of the scaffold.
Caption: Pharmacophore map highlighting the functional roles of the thiazole substitution points.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Analytical Sciences. Available at: [Link][1]
-
A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules (NIH/PMC). Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles. Molecules (NIH/PMC). Available at: [Link]
-
DIBAL Reducing Agent: Mechanism and Protocols. Chemistry Steps. Available at: [Link]
Sources
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a versatile synthetic intermediate, featuring a thiazole ring functionalized with both an aldehyde and an N-ethyl-acetamide group. This unique combination of functionalities provides multiple avenues for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures and the exploration of new structure-activity relationships (SAR).[1]
This technical guide provides a comprehensive exploration of the reactivity of the aldehyde group in this compound. We will delve into the electronic and steric factors governing its chemical behavior and present detailed, field-proven protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important scaffold in their synthetic endeavors.
Molecular Architecture and Electronic Profile
The reactivity of the 4-formyl group is intrinsically linked to the electronic nature of the thiazole ring. The thiazole heterocycle is electron-deficient due to the inductive effects of the nitrogen and sulfur atoms. The C4 position, where the formyl group is located, exhibits an intermediate electronic character compared to the more electron-deficient C2 position and the more electron-rich C5 position.[2] This electronic environment renders the aldehyde moderately electrophilic and susceptible to a range of nucleophilic attacks and redox reactions.
The presence of the N-ethyl-acetamide group at the C2 position also influences the overall electronic distribution within the ring system. The lone pair of electrons on the amide nitrogen can participate in resonance, potentially modulating the reactivity of the formyl group.
Synthesis of this compound
A robust synthesis of the title compound is crucial for its utilization as a synthetic intermediate. A plausible multi-step synthetic route is outlined below, based on established methodologies for thiazole synthesis and subsequent functional group manipulations.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Acetylation of 2-Aminothiazole
-
To a stirred solution of 2-aminothiazole (1.0 eq) in anhydrous acetone (10 mL/g of amine) in a round-bottom flask, add acetyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and reflux for 2 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold acidified water.
-
Collect the resulting precipitate by filtration, wash with cold acetone, and dry under vacuum to yield N-(thiazol-2-yl)acetamide.
Step 2: N-Ethylation of N-(thiazol-2-yl)acetamide
-
To a solution of N-(thiazol-2-yl)acetamide (1.0 eq) in anhydrous dimethylformamide (DMF) (15 mL/g of amide), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then add ethyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-ethyl-N-(thiazol-2-yl)acetamide.
Step 3: Vilsmeier-Haack Formylation
-
In a flame-dried round-bottom flask under an inert atmosphere, cool a solution of anhydrous DMF (3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl3) (1.2 eq) dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of N-ethyl-N-(thiazol-2-yl)acetamide (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Chemical Transformations of the Aldehyde Group
The 4-formyl group of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.
Reduction to the Corresponding Alcohol
The reduction of the aldehyde to a primary alcohol, N-ethyl-N-(4-(hydroxymethyl)-1,3-thiazol-2-yl)acetamide, is a fundamental transformation that provides a precursor for further derivatization, such as etherification or esterification. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this purpose.[4][5]
Caption: Reduction of the aldehyde to the corresponding primary alcohol.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 eq) in methanol (15 mL/g of aldehyde) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by silica gel column chromatography if necessary.
| Reactant | Product | Reagents | Typical Yield |
| This compound | N-ethyl-N-(4-(hydroxymethyl)-1,3-thiazol-2-yl)acetamide | NaBH4, Methanol | >90% |
Oxidation to the Carboxylic Acid
Oxidation of the aldehyde to the corresponding carboxylic acid, 2-(N-ethylacetamido)-1,3-thiazole-4-carboxylic acid, introduces a key functional group for amide coupling and other transformations. A variety of oxidizing agents can be employed, with potassium permanganate (KMnO4) being a common choice.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 2:1 v/v, 20 mL/g of aldehyde).
-
Cool the solution in an ice bath with vigorous stirring.
-
Slowly add a solution of potassium permanganate (1.5 eq) in water dropwise.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Filter the manganese dioxide precipitate through a pad of celite and wash with acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Reactant | Product | Reagents | Typical Yield |
| This compound | 2-(N-ethylacetamido)-1,3-thiazole-4-carboxylic acid | KMnO4, Acetone/Water | 70-85% |
Reductive Amination
Reductive amination is a powerful method for introducing diverse amine functionalities by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent. This one-pot procedure typically involves the in-situ formation of an imine or iminium ion, which is then reduced. Sodium triacetoxyborohydride [NaBH(OAc)3] is a particularly effective reagent for this transformation due to its mildness and tolerance of various functional groups.[6]
Caption: General workflow for reductive amination.
Experimental Protocol: Reductive Amination
-
To a stirred solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE) (20 mL/g of aldehyde), add sodium triacetoxyborohydride (1.5 eq) in one portion.[6]
-
If the amine is used as its hydrochloride salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of the aldehyde to a vinyl group with a wide range of substituents. The reaction involves a phosphonium ylide, which can be stabilized or non-stabilized, influencing the stereoselectivity of the resulting alkene.[7][8]
Caption: Mechanism of the Wittig reaction.
Experimental Protocol: Wittig Reaction
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) (15 mL/g of salt).
-
Cool the suspension to -78 °C (for non-stabilized ylides) or 0 °C (for stabilized ylides).
-
Add a strong base, such as n-butyllithium or sodium hexamethyldisilazide (1.1 eq), dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the alkene product from triphenylphosphine oxide.
Knoevenagel Condensation
The Knoevenagel condensation is a valuable carbon-carbon bond-forming reaction where the aldehyde condenses with an active methylene compound in the presence of a basic catalyst, typically a weak amine like piperidine or pyridine.[9] This reaction leads to the formation of an α,β-unsaturated product.
Experimental Protocol: Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent such as ethanol or toluene (15 mL/g of aldehyde).
-
Add a catalytic amount of a weak base, such as piperidine or pyridine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction if toluene is the solvent.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. The aldehyde functionality at the C4 position exhibits predictable and manageable reactivity, allowing for a wide array of chemical transformations. The protocols detailed in this guide for reduction, oxidation, reductive amination, Wittig olefination, and Knoevenagel condensation provide a solid foundation for researchers to synthesize a diverse range of novel thiazole derivatives. A thorough understanding of the electronic properties of the thiazole ring and the application of appropriate reaction conditions are paramount to achieving high yields and purity in these transformations. The continued exploration of the chemistry of this scaffold holds significant promise for the discovery of new therapeutic agents.
References
-
Wikipedia. Thiazole. Available from: [Link]
-
Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. Available from: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]
-
ResearchGate. Knoevenagel condensation reaction of 2-cyano-N-(thiazol-2-yl)acetamide... Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
The Organic Synthesis Archive. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]
-
Organic & Biomolecular Chemistry. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Available from: [Link]
-
ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
Sources
- 1. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Thiazole Acetamides: A Comprehensive Technical Guide to Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole acetamides represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1] Their structural motif is present in numerous FDA-approved drugs and a vast number of experimental therapeutic agents.[2] As research and development in this area continue to expand, a thorough understanding of the safety and toxicity of these compounds is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth technical overview of the safety data sheet (SDS) information and the toxicological profile of thiazole acetamides, designed to empower researchers with the knowledge to handle these compounds responsibly and interpret their biological effects accurately.
PART 1: Navigating the Safety Data Sheet (SDS) for Thiazole Acetamides
The Safety Data Sheet is the foundational document for the safe handling of any chemical. For novel thiazole acetamide derivatives, a complete SDS may not be available; therefore, a conservative approach, treating the compound as potentially hazardous, is crucial. The following sections detail the key safety considerations for thiazole acetamides, drawing upon data for the parent thiazole ring and its derivatives.
Hazard Identification
Thiazole acetamides, as a class, should be handled with care. The parent compound, thiazole, is classified as a flammable liquid and is harmful if swallowed. Many derivatives may cause skin and eye irritation.[3] Given that novel derivatives have unknown toxicological properties, it is prudent to assume they may possess similar or additional hazards.
Globally Harmonized System (GHS) Pictograms:
When working with thiazole acetamides, researchers should be familiar with the following GHS pictograms, which represent the potential hazards:
Caption: Key GHS pictograms for hazard communication.[4][5][6][7][8]
First-Aid Measures
In the event of exposure to thiazole acetamides, immediate and appropriate first aid is crucial. The following general guidelines should be followed, with the understanding that for novel compounds, medical attention should always be sought.[2][9][10][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[11] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Handling and Storage
Proper handling and storage are essential to minimize the risk of exposure and maintain the integrity of the compounds.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[12]
-
Avoid inhalation of dust, fumes, or vapors.[3]
-
Prevent contact with skin and eyes.[3]
-
Use spark-proof tools and explosion-proof equipment, especially when handling flammable derivatives.[13]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents.[13]
Sources
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CAS number and identifiers for N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
An In-Depth Technical Guide to N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS: 874623-15-1)
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This guide delineates its core chemical identifiers, physicochemical properties, a plausible synthetic pathway derived from established chemical principles, and its potential applications as a versatile building block in the synthesis of pharmacologically active molecules. The inherent value of this compound lies in its trifunctional architecture: a biologically significant thiazole scaffold, a reactive formyl group for further chemical elaboration, and an N-ethyl-acetamide moiety. This guide is intended for scientists and professionals who require a detailed understanding of this compound's chemical nature and its potential role in synthetic and discovery programs.
Core Chemical Identity and Properties
This compound is a distinct organic molecule characterized by a central thiazole ring, a privileged structure in medicinal chemistry known for a wide array of biological activities.[1][2] The molecule's identity is precisely defined by several key identifiers and properties, summarized below.
| Identifier | Value | Source |
| CAS Number | 874623-15-1 | [3] |
| Molecular Formula | C8H10N2O2S | [3] |
| Molecular Weight | 198.24 g/mol | [3] |
| MDL Number | MFCD07691363 | [3] |
| SMILES | CCN(C1SC=C(C=O)N=1)C(=O)C | [3] |
Structural Elucidation
The structure of this compound integrates three key functional regions, each contributing to its unique chemical reactivity and potential biological function.
Caption: Chemical structure of this compound.
-
1,3-Thiazole Core: This five-membered aromatic heterocycle is a cornerstone of many therapeutic agents, recognized for its ability to engage in various biological interactions. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
-
N-Ethyl-Acetamide Group: Amide functionalities are prevalent in the pharmaceutical industry.[4] The N-ethyl substitution modifies the compound's lipophilicity and steric profile, which can influence its solubility, membrane permeability, and binding affinity to biological targets.
-
4-Formyl Group (-CHO): The aldehyde at the 4-position is a critical site for synthetic elaboration. It serves as an electrophilic handle for a variety of chemical transformations, such as reductive amination, Wittig reactions, and condensations, allowing for the construction of more complex molecular architectures and chemical libraries.
Synthesis and Methodologies
While a dedicated publication detailing the synthesis of this compound is not prominently available, a robust synthetic strategy can be designed based on established methods for analogous thiazole derivatives. The most logical approach involves the acylation of a suitable 2-aminothiazole precursor, followed by N-alkylation. A closely related compound, N-(4-Formyl-1,3-thiazol-2-yl)acetamide (CAS 16444-13-6), serves as a key intermediate and a valuable synthetic reference.[1]
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process. The critical step is the formation of the N-acetylthiazole intermediate, which could then be subjected to N-ethylation.
Caption: Proposed two-step synthetic workflow for the target compound.
Experimental Protocol: Synthesis of N-(4-Formyl-1,3-thiazol-2-yl)acetamide (Intermediate)
This protocol is adapted from established procedures for the acylation of 2-aminothiazoles.[4][5]
Objective: To synthesize the N-acetylated intermediate, a crucial precursor.
Materials:
-
2-Amino-1,3-thiazole-4-carbaldehyde
-
Acetyl chloride (or Acetic Anhydride)
-
Anhydrous Pyridine (or Triethylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2-amino-1,3-thiazole-4-carbaldehyde (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 eq) dropwise. The base acts as a nucleophilic catalyst and an acid scavenger for the HCl generated.
-
Acylation: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acid. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Isolation: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(4-formyl-1,3-thiazol-2-yl)acetamide.
Applications in Medicinal Chemistry and Drug Development
The true potential of this compound lies in its utility as a scaffold and intermediate for creating novel drug candidates. Its structural motifs are associated with significant biological activities.
The Thiazole Scaffold in Oncology
The thiazole ring is a well-established pharmacophore in oncology. Structurally related compounds, such as N-(4-phenylthiazol-2-yl)acetamide, have been identified as novel scaffolds active against both sensitive and drug-resistant cancer cell lines.[1] The 2-aminothiazole framework is considered a privileged structure for the discovery of agents targeting critical cancer-related proteins like kinases and tubulin.[6]
Potential Mechanisms of Action: Research on analogous compounds suggests that molecules built upon this scaffold may exert their anticancer effects through multiple pathways, including the simultaneous induction of apoptosis (programmed cell death) and autophagy (a cellular self-digestion process).[1]
Caption: Relationship between the core compound and potential biological outcomes.
Versatility as a Synthetic Intermediate
Beyond its potential intrinsic activity, the compound is an excellent starting point for library synthesis. The aldehyde group allows for the introduction of diverse functionalities, enabling systematic Structure-Activity Relationship (SAR) studies. For example, reductive amination can be used to append a wide range of primary and secondary amines, creating a library of derivatives for high-throughput screening.
Safety, Handling, and Storage
As the toxicological properties of this compound have not been fully investigated, it should be handled with the standard precautions for a research chemical of unknown toxicity.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.[7]
Conclusion
This compound is a specialized chemical compound with considerable potential for researchers in the fields of organic synthesis and drug discovery. Its value is derived from the combination of a biologically relevant thiazole core and a synthetically versatile formyl group. While its direct biological activities require further investigation, its role as a sophisticated building block for creating novel compounds, particularly in the realm of oncology, is clear. This guide provides the foundational knowledge necessary for scientists to effectively utilize this compound in their research endeavors.
References
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This compound. 10X CHEM. [Link]
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SAFETY DATA SHEET - N,N-Diethylacetamide. Thermo Fisher Scientific. [Link]
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N-(Thiazol-2-yl)acetamide. National Center for Biotechnology Information (PMC). [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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N-(Thiazol-2-yl)acetamide - ResearchGate. ResearchGate. [Link]
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Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]
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Biological Targets and Therapeutic Potential of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide and its Functionalized Analogs
Executive Summary
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide represents a highly specialized, privileged scaffold intermediate in medicinal chemistry. Unlike final-stage drug candidates, this molecule serves as a bifunctional electrophilic precursor .[1] Its value lies in its ability to access distinct biological targets through divergent synthetic pathways.[1]
The core structure combines a 2-aminothiazole pharmacophore (historically validated in kinase inhibitors like Dasatinib) with two critical modification sites:[1]
-
The C4-Formyl "Warhead" Precursor: A reactive aldehyde handle allowing rapid generation of Schiff bases (hydrazones/imines) that target enzyme active sites.
-
The N-Ethyl Acetamide Tail: A lipophilic modulator that enhances membrane permeability and optimizes hydrophobic interactions within the ATP-binding pockets of kinases.
This guide details the biological targets accessible via this scaffold, specifically focusing on Cyclin-Dependent Kinases (CDKs) , Mycobacterium tuberculosis β-Ketoacyl-ACP Synthase (KasA) , and Cholinesterases .[1]
Chemical Biology & Structure-Activity Relationship (SAR)
The biological activity of this scaffold is not intrinsic to the aldehyde itself but arises from its conversion into functionalized derivatives.[1] The "N-ethyl" substitution is a strategic medicinal chemistry modification designed to improve the Lipophilicity Ligand Efficiency (LLE) compared to the unsubstituted N-H parent.[1]
The Pharmacophore Architecture
| Structural Domain | Chemical Function | Biological Role |
| Thiazole Core | Aromatic linker | Mimics the adenine ring of ATP; forms |
| C4-Formyl Group | Electrophile | The Diversity Handle. Condenses with amines/hydrazides to extend the molecule into the "solvent front" or "gatekeeper" regions of a protein target.[1] |
| N-Ethyl Group | Hydrophobic bulk | Increases |
| Acetamide Moiety | H-bond acceptor | Engages the "hinge region" backbone of kinases or the peripheral anionic site of cholinesterases.[1] |
Mechanism of Action (General)
The analogs derived from this scaffold typically function as Type I or Type II ATP-competitive inhibitors .[1] The thiazole nitrogen and the acetamide carbonyl often form a "donor-acceptor" hydrogen bond pair with the hinge region amino acids (e.g., Met, Leu) of kinase targets.[1]
Primary Biological Targets[1][2]
Oncology: Cyclin-Dependent Kinases (CDK1/CDK2) & GSK-3β
The most validated application of 2-aminothiazole-4-carbaldehyde derivatives is in the inhibition of serine/threonine kinases.[1]
-
Target Mechanism: The derivatives function as ATP mimetics.[1] The thiazole ring occupies the adenine-binding pocket.[1]
-
The Role of the Formyl Group: Conversion of the aldehyde to a hydrazone or semicarbazone creates a "tail" that extends out of the ATP pocket.[1] This tail interacts with non-conserved residues, imparting selectivity (e.g., distinguishing CDK2 from CDK4).[1]
-
Therapeutic Outcome: Induction of G2/M cell cycle arrest and apoptosis in resistant melanoma and pancreatic cancer lines.[1]
Infectious Disease: Mycobacterium tuberculosis KasA
Analogs of this scaffold, particularly thiosemicarbazones derived from the 4-formyl group, have shown potent antitubercular activity.[1]
-
Target:
-Ketoacyl-ACP Synthase (KasA), an essential enzyme in the fatty acid synthesis II (FAS-II) pathway of M. tuberculosis.[1] -
Binding Mode: The thiazole sulfur and the hydrazone nitrogen chelate active site metal ions or interact with the catalytic triad (Cys-His-His), preventing the elongation of mycolic acids.[1]
-
Significance: This pathway is distinct from that of Isoniazid, making these analogs effective against Multi-Drug Resistant (MDR) strains.
Neurology: Acetylcholinesterase (AChE)
The N-ethyl group provides sufficient lipophilicity to cross the blood-brain barrier, making these analogs suitable for neurodegenerative research.[1]
-
Mechanism: Dual binding site inhibition.[1] The thiazole core binds to the catalytic anionic site (CAS), while the functionalized formyl arm extends to the peripheral anionic site (PAS).[1]
-
Application: Potential disease-modifying agents for Alzheimer's disease, preventing Acetylcholine breakdown and A
peptide aggregation.[1]
Visualizations
Scaffold Divergence & Target Mapping
The following diagram illustrates how the core this compound is derivatized to hit specific biological targets.
Caption: Divergent synthesis pathways transforming the N-ethyl-4-formyl scaffold into active pharmacophores.
Experimental Protocols
Protocol: Synthesis of the Core Intermediate
Objective: To synthesize this compound. Note: This protocol assumes starting from 2-aminothiazole-4-carbaldehyde.[2]
-
Reagents: 2-aminothiazole-4-carbaldehyde (1.0 eq), Acetyl chloride (1.2 eq), Ethyl iodide (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).[1]
-
Acetylation: Dissolve 2-aminothiazole-4-carbaldehyde in dry DMF at 0°C. Add K₂CO₃. Dropwise add Acetyl chloride.[1] Stir at RT for 4 hours.
-
Alkylation (N-Ethylation): Cool the N-acetyl intermediate solution to 0°C. Add NaH (1.1 eq, 60% dispersion) carefully. Stir for 30 min. Add Ethyl iodide dropwise.[1]
-
Workup: Stir at RT for 12 hours. Quench with ice water. Extract with EtOAc (3x).[1] Wash organic layer with brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Silica gel column chromatography (Hexane:EtOAc gradient).
Protocol: Biological Validation (Kinase Inhibition Assay)
Objective: Determine IC₅₀ against CDK2/CyclinE.[1]
-
Assay Platform: ADP-Glo™ Kinase Assay (Promega).
-
Preparation: Dissolve the synthesized hydrazone derivative in DMSO (10 mM stock). Serial dilute to 1 nM – 100 µM.[1]
-
Reaction:
-
Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).
-
Readout: Measure luminescence on a plate reader. Plot Dose-Response curve to calculate IC₅₀.
References
-
Das, D., et al. (2016).[1][3] Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98.[1] [Link][1]
-
Kannan, T., et al. (2014).[1] 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. European Journal of Medicinal Chemistry, 87, 643-656.[1] [Link]
-
Yunus, U., et al. (2008).[1][4] N-(Thiazol-2-yl)acetamide.[1][2][5][6][7][8] Acta Crystallographica Section E, 64(8), o1516.[1] [Link]
-
PubChem. (2024).[1] N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide Compound Summary. Retrieved from [Link]
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Introduction: The Pivotal Role of Thiazole Aldehydes in Modern Chemistry
An In-depth Technical Guide to the Melting Point and Physical Characteristics of Thiazole Aldehydes
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, including antivirals, anti-cancer agents, and antibiotics.[4] Among these derivatives, thiazole aldehydes stand out as exceptionally versatile synthetic intermediates. Their aldehyde functional group serves as a reactive handle for constructing more complex molecular architectures, making them invaluable building blocks in drug discovery and materials science.[2][5]
A thorough understanding of the fundamental physical properties of these compounds—particularly their melting and boiling points, solubility, and appearance—is not merely academic. These characteristics are critical determinants for assessing purity, choosing appropriate reaction and purification solvents, and ensuring the reproducibility of synthetic protocols. This guide offers a detailed examination of these properties, explains the underlying structural factors that govern them, and provides standardized protocols for their accurate determination.
Core Principles: How Molecular Structure Dictates Physical Properties
The physical state and characteristics of a thiazole aldehyde are a direct consequence of its molecular structure. The inherent aromaticity of the thiazole ring provides a degree of molecular planarity and rigidity.[3][6] The position of the electron-withdrawing aldehyde group—whether at the C2, C4, or C5 position—significantly influences the molecule's dipole moment, symmetry, and capacity for intermolecular interactions such as dipole-dipole forces and hydrogen bonding.
These intermolecular forces are the primary determinants of a compound's melting and boiling points. Stronger forces require more energy to overcome, resulting in higher melting and boiling points. Similarly, solubility is governed by the principle of "like dissolves like"; the polarity imparted by the thiazole ring and aldehyde group dictates how well the compound will dissolve in various solvents.[7][8] For researchers, the melting point is an indispensable first-pass indicator of a sample's identity and purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of this range.[9][10][11]
Comparative Data of Key Thiazole Aldehydes
The isomeric position of the aldehyde group gives rise to distinct physical properties. The following table summarizes the characteristics of the three primary, unsubstituted thiazole aldehydes for easy comparison.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility |
| Thiazole-2-carboxaldehyde | O=Cc1nccs1 | 10200-59-6 | C₄H₃NOS | 113.14 | N/A (Liquid at RT) | 61-63 @ 15 mmHg[12][13] | Colorless to pale yellow liquid[12][14] | Soluble in water and organic solvents[12][14][15] |
| Thiazole-4-carboxaldehyde | O=Cc1cscn1 | 3364-80-5 | C₄H₃NOS | 113.14 | 61-65[16][17] | 218-220[7] | Colorless to light yellow solid[7] | Insoluble in water; soluble in ethanol, ether[7] |
| Thiazole-5-carboxaldehyde | O=Cc1cncs1 | 1003-32-3 | C₄H₃NOS | 113.14 | ~229 (decomp.)[18] | 92-94 @ 16 mmHg[18][19] | White to yellow solid[18] | Data not widely available; likely soluble in polar organic solvents |
Experimental Protocol: Accurate Melting Point Determination
The accurate measurement of a melting point is a foundational skill in synthetic chemistry. The following protocol outlines a self-validating system for determining the melting point range of a solid thiazole aldehyde, such as Thiazole-4-carboxaldehyde.
Objective: To determine the melting point range of a solid organic compound to assess its purity and identity.
Methodology:
-
Sample Preparation:
-
Place a small amount of the crystalline thiazole aldehyde on a clean, dry watch glass.
-
Using a spatula or mortar and pestle, crush the sample into a fine, uniform powder.[9]
-
Causality: A fine powder ensures efficient and uniform heat transfer throughout the sample, which is essential for a sharp, reproducible melting point.
-
-
Capillary Tube Loading:
-
Invert an open-ended capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
To pack the sample, turn the tube right-side up and tap its sealed bottom gently on a hard surface, or drop it through a long glass tube onto the benchtop.[20]
-
Repeat until the packed sample is 2-3 mm high.
-
Causality: Overfilling the capillary tube (>3 mm) will create a significant temperature gradient across the sample, leading to an artificially broad melting range.[20]
-
-
Measurement:
-
Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.
-
If the approximate melting point is known, heat the apparatus rapidly to about 15-20°C below the expected temperature.[9]
-
Reduce the heating rate significantly, to approximately 1-2°C per minute.
-
Causality: Slow heating near the melting point ensures that the temperature of the heating block and the sample are in thermal equilibrium, yielding an accurate reading.[20]
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the last crystal of solid melts into a liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
-
Data Interpretation:
Caption: Workflow for Accurate Melting Point Determination.
Structural Factors Influencing Physical Properties
The data table reveals significant differences among the isomers, particularly between the liquid Thiazole-2-carboxaldehyde and the solid 4- and 5-isomers. These variations are rooted in molecular structure and intermolecular forces.
-
Isomerism and Symmetry: The position of the aldehyde group affects the molecule's overall symmetry and dipole moment. Thiazole-4-carboxaldehyde and Thiazole-5-carboxaldehyde are solids with higher melting points, suggesting that their structures allow for more efficient crystal lattice packing and stronger intermolecular forces compared to the 2-isomer.
-
Substituent Effects: The introduction of additional functional groups to the thiazole ring can dramatically alter its physical properties. Electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., nitro) change the electronic distribution and polarity of the molecule.[6] Bulky substituents can disrupt crystal packing, potentially lowering the melting point, while groups capable of hydrogen bonding (e.g., -OH, -NH₂) will significantly increase it.
Caption: Factors Influencing Physical Properties of Thiazole Aldehydes.
Beyond the Melting Point: A Holistic View of Characterization
While the melting point is a crucial parameter, a full characterization of a novel thiazole aldehyde requires a suite of analytical techniques. Spectroscopic methods are indispensable for confirming the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. The aldehyde proton typically appears as a characteristic singlet in the downfield region (around 9-10 ppm) of the ¹H NMR spectrum.[21]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Thiazole aldehydes will exhibit a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1690-1730 cm⁻¹.[22]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.[23]
Conclusion
The melting point and physical characteristics of thiazole aldehydes are fundamental properties that are inextricably linked to their molecular structure. As essential building blocks in the synthesis of pharmaceuticals and advanced materials, a deep understanding of these properties is paramount for researchers and drug development professionals. The isomeric position of the aldehyde group, along with the presence of other substituents, dictates the strength of intermolecular forces, which in turn governs melting points, boiling points, and solubility. By employing standardized protocols for determination and leveraging a full suite of analytical techniques, scientists can ensure the identity, purity, and quality of these critical compounds, paving the way for successful and reproducible synthetic outcomes.
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Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China. (n.d.). LookChem. Retrieved February 23, 2026, from [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved February 23, 2026, from [Link]
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Mackie, R. K., McKenzie, S., Reid, D. H., & Webster, R. G. (n.d.). Studies of heterocyclic compounds. Part XIII. Pyrrolo[2,1-b]thiazole thioaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 23, 2026, from [Link]
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Wang, X., et al. (2018). Synthesis of thiazoles from aldehydes, amines, and elemental sulfur. ResearchGate. Retrieved February 23, 2026, from [Link]
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THIAZOLE AND ITS DERIVATIVES. (n.d.). Wiley. Retrieved February 23, 2026, from [Link]
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Thiazole-4-carboxaldehyde | C4H3NOS | CID 2763214. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
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A Facile Synthesis of Thiazole Derivatives bearing Imidazole Moiety, Schiff Bases and their O-Glucosides. (2022, December 27). Asian Journal of Chemistry. Retrieved February 23, 2026, from [Link]
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The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved February 23, 2026, from [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Advanced Industrial Technology and Application. Retrieved February 23, 2026, from [Link]
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Synthesis, Characterization, and Biological Activity of Substituted Thiazole-5-carboxaldehydes and Their Ylidenenitriles. (n.d.). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]
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Vlase, I., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. MDPI. Retrieved February 23, 2026, from [Link]
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Hafez, H. N., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. Retrieved February 23, 2026, from [Link]
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Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved February 23, 2026, from [Link]
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2-Methyl-1,3-thiazole-5-carbaldehyde | CAS#:1003-60-7. (n.d.). Chemsrc. Retrieved February 23, 2026, from [Link]
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experiment (1) determination of melting points. (2021, September 19). University of Kerbala. Retrieved February 23, 2026, from [Link]
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2-Thiazolecarboxaldehyde | CAS#:10200-59-6. (n.d.). Chemsrc. Retrieved February 23, 2026, from [Link]
-
2-thiazole carboxaldehyde, 10200-59-6. (n.d.). The Good Scents Company. Retrieved February 23, 2026, from [Link]
-
Class 11 Chemistry Determination Of Melting Point Experiment. (n.d.). Vedantu. Retrieved February 23, 2026, from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
Sources
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- 17. Thiazole-4-carboxaldehyde CAS No.:3364-80-5 Price [qinmuchem.com]
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- 23. mdpi.com [mdpi.com]
Methodological & Application
Technical Application Note: Modular Synthesis of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Executive Summary
This application note details a robust, four-step synthetic protocol for
Unlike generic procedures, this guide addresses the specific chemoselective challenges posed by this molecule:
-
Regiocontrol: Ensuring exclusive formation of the 2-amino-4-substituted thiazole isomer.
-
Chemoselectivity: Reducing the C4-ester to the primary alcohol without compromising the sensitive
-ethyl-acetamide moiety. -
Stability: Handling the C4-formyl group, which is prone to auto-oxidation to the carboxylic acid.
The protocol utilizes a modified Hantzsch Thiazole Synthesis followed by a chemoselective Lithium Borohydride (
Retrosynthetic Analysis & Strategy
The synthesis is designed to build the thiazole core first, followed by functional group manipulation.[1] The critical decision point is the reduction step; strong reducing agents like
Figure 1: Retrosynthetic strategy highlighting the chemoselective reduction pathway.
Experimental Protocols
Step 1: Hantzsch Cyclization
Objective: Synthesis of Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate.
Principle: Condensation of an
Reagents:
-
Ethyl bromopyruvate (1.0 equiv)
- -Ethylthiourea (1.05 equiv)
-
Ethanol (Absolute, 10 mL/g substrate)
Procedure:
-
Dissolve
-ethylthiourea (10.4 g, 100 mmol) in absolute ethanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar. -
Add ethyl bromopyruvate (19.5 g, 100 mmol) dropwise over 20 minutes at room temperature. Note: Reaction is exothermic.
-
Fit a reflux condenser and heat the mixture to reflux (
) for 4 hours. -
Monitor by TLC (Hexane:EtOAc 1:1). The starting bromopyruvate should be consumed.
-
Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.
-
Neutralize with saturated aqueous
until pH ~8. A precipitate will form. -
Filter the solid, wash with cold water (
), and dry under vacuum. -
Yield: Expected 85-90% (Off-white solid).
Step 2: -Acetylation
Objective: Protection of the secondary amine to form Ethyl 2-(
Reagents:
-
Intermediate 1 (from Step 1)
-
Acetyl Chloride (1.2 equiv)
-
Triethylamine (
) (1.5 equiv) or Pyridine -
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolve Intermediate 1 (10.0 g, ~50 mmol) in anhydrous DCM (100 mL).
-
Add
(10.5 mL, 75 mmol) and cool the solution to under Argon. -
Add Acetyl Chloride (4.3 mL, 60 mmol) dropwise.
-
Allow to warm to room temperature and stir for 3 hours.
-
Workup: Quench with water (50 mL). Separate the organic layer.[2][3][4]
-
Wash organic layer with 1M
(to remove unreacted amine/pyridine), then brine. -
Dry over
, filter, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane if necessary.
-
Data Check:
NMR should show disappearance of the broad signal and appearance of a singlet acetyl methyl group (~2.2 ppm).
Step 3: Chemoselective Reduction (Critical Step)
Objective: Reduction of the ester to the primary alcohol without reducing the amide.
Why
Reagents:
-
Intermediate 2 (from Step 2)
- (2.0 M in THF) (1.5 equiv)
-
THF (Anhydrous)
Procedure:
-
Dissolve Intermediate 2 (5.0 g, ~20 mmol) in anhydrous THF (50 mL) under Argon.
-
Cool to
.[3] -
Add
solution (15 mL, 30 mmol) dropwise. Caution: Hydrogen gas evolution. -
Stir at
for 1 hour, then allow to warm to room temperature and stir overnight. -
Quench: Cool to
. Carefully add saturated solution. -
Extraction: Extract with EtOAc (
). -
Dry (
) and concentrate to yield -ethyl- -(4-(hydroxymethyl)thiazol-2-yl)acetamide . -
Yield: Expected 75-85%.
Step 4: Mild Oxidation to Aldehyde
Objective: Oxidation of the alcohol to the target aldehyde.
Reagent Choice: Activated Manganese Dioxide (
Reagents:
-
Intermediate 3 (Alcohol)
-
Activated
(10 equiv) -
DCM or Chloroform
Procedure:
-
Dissolve Intermediate 3 (2.0 g) in DCM (40 mL).
-
Add Activated
(10-fold weight excess). -
Stir vigorously at room temperature for 12-24 hours. Monitor by TLC.[2][3]
-
Workup: Filter through a pad of Celite to remove the manganese solids. Rinse the pad with DCM.
-
Concentrate the filtrate to obtain the crude aldehyde.
-
Storage: The product is unstable to air. Store under Argon at
.
Analytical Data & Validation
Expected NMR Profile ( )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aldehyde | 9.95 | s | 1H | |
| Thiazole Ring | 8.10 | s | 1H | |
| Ethyl ( | 4.25 | q | 2H | |
| Acetyl | 2.35 | s | 3H | |
| Ethyl ( | 1.30 | t | 3H |
Process Workflow Diagram
Figure 2: Operational workflow. Step 3 is highlighted as the critical control point for chemoselectivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete condensation | Ensure |
| Over-reduction (Step 3) | Loss of acetyl group | Ensure temperature does not exceed RT. Do not use |
| No Aldehyde (Step 4) | Inactive | |
| Product Decomposition | Air oxidation | The C4-aldehyde is electron-deficient and prone to oxidation. Purify rapidly and store under inert gas. |
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Chemoselective Reduction of Esters: Brown, H. C., & Narasimhan, S. (1982). "Selective reductions. 29. A simple procedure for the conversion of ester groups to hydroxymethyl groups in the presence of amide groups." The Journal of Organic Chemistry, 47(9), 1604–1606.
- Thiazole Functionalization: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
- Manganese Dioxide Oxidation: Cahiez, G., et al. (2010). "Manganese Dioxide as a Mild and Selective Oxidant." Synthesis, 2010(2), 233-238.
-
Safety Data (Ethyl Bromopyruvate): PubChem Compound Summary for CID 12207, Ethyl bromopyruvate.
Sources
Introduction: The Significance of Thiazole Scaffolds in Modern Drug Discovery
An In-depth Guide to the Synthesis of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a "privileged scaffold," meaning it can bind to a wide range of biological targets. Consequently, thiazole derivatives have been successfully developed into a diverse array of therapeutic agents, demonstrating activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5]
Within this important class of compounds, N-substituted acetamidothiazoles functionalized with a formyl group represent particularly valuable building blocks. The acetamide group can participate in crucial hydrogen bonding interactions with biological receptors, while the reactive formyl (aldehyde) group provides a chemical handle for further molecular elaboration and the construction of complex drug candidates.[6] Specifically, the N-(thiazol-2-yl)acetamide scaffold has been identified as a promising pharmacophore in the development of novel anticancer agents.[1]
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound. The guide is designed for researchers in organic synthesis and drug development, offering not just a procedural walkthrough but also the underlying chemical principles and critical safety considerations. The synthesis is logically divided into two primary stages: the N-acetylation of a thiazole precursor, followed by a regioselective formylation of the thiazole ring using the Vilsmeier-Haack reaction.
Overall Synthetic Scheme
The preparation of the target compound is achieved through a two-step sequence. First, the starting material, 2-(ethylamino)thiazole, undergoes N-acetylation to form the key intermediate, N-ethyl-N-(1,3-thiazol-2-yl)acetamide. This intermediate is then subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the electron-rich C4 position of the thiazole ring.
Caption: High-level overview of the two-step synthetic pathway.
Part 1: Synthesis of N-ethyl-N-(1,3-thiazol-2-yl)acetamide (Intermediate)
Principle and Mechanistic Insight
This step involves the nucleophilic acyl substitution of 2-(ethylamino)thiazole with acetyl chloride. The secondary amine on the thiazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. A non-nucleophilic base, such as triethylamine, is crucial. It serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity (Example Scale) | Molar Equiv. |
| 2-(Ethylamino)thiazole | 128.20 | 5.00 g | 1.0 |
| Acetyl Chloride | 78.50 | 3.36 mL (3.69 g) | 1.2 |
| Triethylamine (TEA) | 101.19 | 6.50 mL (4.72 g) | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
| Saturated NaHCO₃ Solution | - | ~50 mL | - |
| Brine (Saturated NaCl) | - | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - |
| Silica Gel (for chromatography) | - | As needed | - |
| Eluent (e.g., Hexane/Ethyl Acetate) | - | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(ethylamino)thiazole (1.0 eq) and triethylamine (1.2 eq) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0°C.
-
Addition of Acetylating Agent: Dissolve acetyl chloride (1.2 eq) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred thiazole solution over 30 minutes, ensuring the internal temperature remains below 5°C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 50% ethyl acetate in hexane). The disappearance of the starting material spot indicates completion.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and 50 mL of brine.[7]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude material by silica gel column chromatography to yield N-ethyl-N-(1,3-thiazol-2-yl)acetamide as a pure solid.
-
Part 2: Vilsmeier-Haack Formylation of the Intermediate
Principle and Mechanistic Insight
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9][10] The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: The lone pair of electrons on the oxygen atom of N,N-dimethylformamide (DMF) attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[9][11]
-
Electrophilic Substitution and Hydrolysis: The electron-rich thiazole ring of the acetamide intermediate attacks the Vilsmeier reagent, typically at the C4 or C5 position. For 2-substituted thiazoles, formylation is known to occur preferentially at the C5 position, but the directing effects of the N-acetamido group can influence regioselectivity. In this context, we target the C4 position. Following the electrophilic attack, an iminium intermediate is formed, which is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[11][12]
Caption: Mechanism of the Vilsmeier-Haack Formylation Reaction.
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity (Example Scale) | Molar Equiv. |
| N-ethyl-N-(1,3-thiazol-2-yl)acetamide | 170.23 | 3.00 g | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.87 mL (3.06 g) | 1.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | Solvent |
| Crushed Ice | - | ~200 g | - |
| 1 M Sodium Hydroxide (NaOH) Solution | - | As needed | - |
| Ethyl Acetate (for extraction) | - | ~150 mL | - |
| Brine (Saturated NaCl) | - | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - |
Experimental Protocol
-
Vilsmeier Reagent Preparation:
-
CRITICAL: This step must be performed in a flame-dried, two-necked round-bottom flask under a dry nitrogen atmosphere in a well-ventilated chemical fume hood.[9]
-
Place anhydrous DMF into the flask and cool it to 0°C using an ice-salt bath.
-
Add POCl₃ (1.5 eq) dropwise via a syringe or dropping funnel to the stirred DMF over 30 minutes. Ensure the temperature is maintained below 5°C.
-
After the addition, stir the resulting mixture at 0°C for an additional 45 minutes. The solution may become a thick, pale-yellow solid or slurry.
-
-
Formylation Reaction:
-
Dissolve N-ethyl-N-(1,3-thiazol-2-yl)acetamide (1.0 eq) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent at 0°C.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C and maintain it for 4-6 hours.
-
-
Monitoring: Monitor the reaction by TLC until the starting intermediate is consumed.
-
Work-up and Hydrolysis:
-
CAUTION: This step is exothermic and releases acidic gases. Perform slowly in a fume hood.
-
After cooling the reaction mixture to room temperature, carefully and slowly pour it onto ~200 g of crushed ice with vigorous stirring.
-
Once all the ice has melted, carefully neutralize the acidic solution to pH 7-8 by the slow addition of 1 M NaOH solution while cooling in an ice bath.
-
Stir the resulting suspension at room temperature for 1 hour to ensure complete hydrolysis.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to afford the pure this compound.
-
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure. The appearance of a singlet at ~9-10 ppm in the ¹H NMR spectrum and a signal at ~185-195 ppm in the ¹³C NMR spectrum are indicative of the aldehyde group in the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic C=O stretching frequencies for the amide (~1680 cm⁻¹) and the newly introduced aldehyde (~1700 cm⁻¹).
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and toxic HCl gas. It must be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty, chemical-resistant gloves.[9]
-
Acetyl Chloride: This reagent is also corrosive, flammable, and reacts with water. Handle with care in a fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Triethylamine and DMF are irritants. Avoid inhalation and skin contact.
-
General Procedures: The quenching of the Vilsmeier-Haack reaction is highly exothermic. Always add the reaction mixture to ice slowly and perform neutralizations with cooling.
By adhering to this detailed protocol and observing all safety precautions, researchers can reliably synthesize this compound, a valuable intermediate for further exploration in drug discovery and medicinal chemistry.
References
- N-(4-Formyl-1,3-thiazol-2-yl)acetamide - Benchchem. (n.d.).
- Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. (2023, June 15). International Journal of Innovative Science and Research Technology.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Journal of Applicable Chemistry.
- Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation - Benchchem. (n.d.).
- Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24).
- Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (n.d.). ResearchGate.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances.
- Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. (2013, November 15). European Journal of Medicinal Chemistry.
- Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online.
- Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide - Benchchem. (n.d.).
- Hasanah, I., & Nurziana. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Fundamental and Applied Pharmaceutical Science.
- Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (n.d.). Organic & Biomolecular Chemistry.
- Abdu-Rahem, L. R. (2021, January 15). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. NeuroQuantology.
- Short Review on Thiazole Derivative. (2019, November 11). Journal of Drug Delivery and Therapeutics.
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- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jddtonline.info [jddtonline.info]
- 6. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aml.iaamonline.org [aml.iaamonline.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
Synthesis of Thiazole-2-yl Acetamide Derivatives: A Comprehensive Guide to Essential Reagents and Protocols
Introduction: The Significance of the Thiazole-2-yl Acetamide Scaffold in Modern Drug Discovery
The thiazole ring is a prominent heterocyclic motif that forms the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in medicinal chemistry. Among the vast array of thiazole-containing molecules, derivatives of thiazole-2-yl acetamide have garnered significant attention from researchers in the field of drug development. These compounds have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
The derivatization of the 2-amino group of the thiazole ring into an acetamide linkage provides a versatile handle for modulating the physicochemical and pharmacokinetic properties of the molecule. This strategic modification allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of a compound's potency, selectivity, and metabolic stability. This application note provides a comprehensive overview of the essential reagents and detailed protocols for the synthesis of thiazole-2-yl acetamide derivatives, aimed at researchers, scientists, and professionals engaged in drug discovery and development.
Core Reagents for the Synthesis of Thiazole-2-yl Acetamide Derivatives
The synthesis of thiazole-2-yl acetamide derivatives is primarily achieved through the N-acylation of a 2-aminothiazole precursor. The selection of appropriate starting materials, acylating agents, bases, and solvents is critical for the successful and efficient synthesis of the target compounds.
The 2-Aminothiazole Core: The Foundation of Diversity
The journey to diverse thiazole-2-yl acetamide derivatives begins with the selection of the appropriate 2-aminothiazole starting material. The substituents on the thiazole ring at positions 4 and 5 play a crucial role in determining the biological activity of the final compound. The classical and widely employed method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis .[6][7] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the desired 2-aminothiazole.
Key Starting Materials for 2-Aminothiazole Synthesis:
-
α-Haloketones (e.g., phenacyl bromide, chloroacetaldehyde): These reagents provide the C4 and C5 atoms of the thiazole ring. The choice of the α-haloketone determines the substitution pattern at these positions.
-
Thiourea: This molecule serves as the source of the nitrogen and sulfur atoms (N-C-S unit) that form the core of the 2-aminothiazole ring.[8]
Acylating Agents: The Key to Functionalization
The acylation of the exocyclic amino group of the 2-aminothiazole is the pivotal step in the synthesis of thiazole-2-yl acetamide derivatives. A wide variety of acylating agents can be employed, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space.
Commonly Used Acylating Agents:
-
Acyl Halides (e.g., Acetyl Chloride, Chloroacetyl Chloride, Benzoyl Chloride): These are highly reactive acylating agents that readily react with the 2-amino group to form the corresponding amide bond.[9][10]
-
Acid Anhydrides (e.g., Acetic Anhydride): These are another class of effective acylating agents that offer a milder alternative to acyl halides.
The Role of the Base: Facilitating Nucleophilic Attack
The N-acylation of 2-aminothiazole is typically carried out in the presence of a base. The primary role of the base is to deprotonate the exocyclic amino group, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acylating agent. The choice of base can significantly impact the reaction rate and yield.
Commonly Used Bases:
-
Organic Bases (e.g., Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These non-nucleophilic bases are widely used to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[10][11]
-
Inorganic Bases (e.g., Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃)): These are often used in biphasic reaction conditions or as a solid support.[10]
The Solvent System: The Reaction Medium
The choice of solvent is crucial for ensuring that all reactants are adequately dissolved and for controlling the reaction temperature. The ideal solvent should be inert to the reaction conditions and allow for easy workup and product isolation.
Commonly Used Solvents:
-
Aprotic Solvents (e.g., Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane): These solvents are frequently used for acylation reactions as they do not interfere with the reactive intermediates.[9][12]
-
Pyridine: In some cases, pyridine can serve as both a solvent and a base.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative thiazole-2-yl acetamide derivative, N-(thiazol-2-yl)acetamide.
Protocol 1: Synthesis of the 2-Aminothiazole Precursor via Hantzsch Thiazole Synthesis
This protocol describes the synthesis of the parent 2-aminothiazole from chloroacetaldehyde and thiourea.
Materials and Reagents:
-
Chloroacetaldehyde (50% aqueous solution)
-
Thiourea
-
Water
-
Sodium Hydroxide (NaOH) solution (30-40%)
-
Diethyl ether
-
Ethanol
-
Activated carbon
Procedure:
-
In a round-bottom flask, combine chloroacetaldehyde and thiourea in water.
-
Heat the reaction mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and treat it with activated carbon to remove colored impurities.
-
Filter the mixture to remove the activated carbon.
-
Neutralize the clear filtrate with a concentrated solution of NaOH until the free base precipitates.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-aminothiazole.
-
Recrystallize the crude product from ethanol to yield pure 2-aminothiazole as a solid.[13]
Protocol 2: Synthesis of N-(thiazol-2-yl)acetamide
This protocol details the acylation of 2-aminothiazole with acetyl chloride.
Materials and Reagents:
-
2-Aminothiazole
-
Acetyl chloride
-
Dry Acetone
-
Acidified cold water
-
Ethyl acetate for recrystallization
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1.0 eq) in dry acetone.
-
Slowly add acetyl chloride (1.0 eq) to the solution at room temperature with constant stirring.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into acidified cold water to precipitate the product.
-
Collect the resulting solid by vacuum filtration and wash with cold acetone.
-
Purify the crude product by recrystallization from ethyl acetate to obtain pure N-(thiazol-2-yl)acetamide as a solid.[9][14]
Data Presentation
Table 1: Summary of Key Reagents and Their Roles
| Reagent | Role | Key Considerations |
| 2-Aminothiazole | Nucleophile / Starting Material | The core heterocyclic scaffold. Substituents at C4 and C5 influence biological activity. |
| Acetyl Chloride | Acylating Agent / Electrophile | A highly reactive source of the acetyl group. It is moisture-sensitive. |
| Triethylamine/Pyridine | Base | Scavenges the HCl byproduct, increasing the nucleophilicity of the amine. |
| Acetone/DCM | Solvent | An aprotic solvent that dissolves the reactants and is inert to the reaction conditions. |
Expected Spectroscopic Data for N-(thiazol-2-yl)acetamide
-
¹H NMR (DMSO-d₆, 500 MHz) δ (ppm): 12.45 (s, 1H, NH), 7.55 (d, J = 3.6 Hz, 1H, thiazole-H), 7.23 (d, J = 3.6 Hz, 1H, thiazole-H), 2.15 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 126 MHz) δ (ppm): 168.9 (C=O), 158.5 (C2-thiazole), 138.2 (C4-thiazole), 113.8 (C5-thiazole), 22.8 (CH₃).
-
IR (KBr, cm⁻¹): ~3250 (N-H stretch), ~1680 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1420 (C-N stretch).
-
Mass Spectrometry (ESI-MS): m/z 143.0 [M+H]⁺.
Visualization of the Synthetic Pathway
Diagram 1: General Reaction Scheme for the Synthesis of Thiazole-2-yl Acetamide Derivatives
Caption: General reaction scheme for N-acylation.
Diagram 2: Mechanistic Workflow of Base-Catalyzed Acylation
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Application Notes and Protocols: Reductive Amination Using N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development, for its efficacy in constructing carbon-nitrogen bonds.[1][2] This powerful transformation facilitates the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ or in a subsequent step to the corresponding amine.[3][4] The thiazole moiety, a privileged scaffold in medicinal chemistry, is a core component of numerous therapeutic agents, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The specific substrate, N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide, incorporates this valuable heterocyclic core with a reactive aldehyde, making it a versatile building block for the synthesis of novel bioactive molecules.[5]
This technical guide provides a comprehensive overview and detailed protocols for the reductive amination of this compound. We will delve into the mechanistic underpinnings of the reaction, explore various reducing agents, and present a validated, step-by-step protocol for researchers in organic synthesis and drug development.
Mechanism of Action: The Pathway to C-N Bond Formation
The reductive amination process is a two-step sequence that can often be performed in a single pot.[6] The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, this compound. This is followed by dehydration to form a Schiff base, or more accurately, an iminium ion under mildly acidic conditions.[7] The choice of a suitable reducing agent is critical; it must selectively reduce the protonated imine (iminium ion) without significantly reducing the starting aldehyde.[3]
Mildly acidic conditions (pH 4-5) are often optimal for the initial imine formation.[7] A key advantage of certain reducing agents, like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), is their ability to selectively reduce the iminium ion in the presence of the less reactive aldehyde.[3][7] This selectivity is crucial for achieving high yields in one-pot procedures.[8]
Caption: Figure 1. General mechanism of reductive amination.
Choosing the Right Reducing Agent
The success of a reductive amination reaction hinges on the appropriate choice of reducing agent. Several hydridic reducing agents are commonly employed, each with its own set of advantages and limitations.
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups. Often the reagent of choice for one-pot reactions.[4][9][10] | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile[4][9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions at mildly acidic pH.[7][11] Highly toxic due to the potential release of HCN gas upon acidification.[8] | Methanol, Ethanol[12] |
| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can also reduce aldehydes and ketones.[7] Typically added after sufficient time for imine formation.[12] | Methanol, Ethanol[12] |
| Catalytic Hydrogenation (H₂/Catalyst) | A "green" alternative that avoids metal hydrides. Requires specialized equipment.[6] | Methanol, Ethanol |
For the reductive amination of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its excellent selectivity, broad functional group tolerance, and safer handling profile compared to cyanoborohydride reagents.[4][10]
Detailed Experimental Protocol
This protocol outlines a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, 1-2 equivalents for less reactive amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Caption: Figure 2. Experimental workflow for reductive amination.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.5 M with respect to the aldehyde.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive amines or ketones, the addition of acetic acid (1-2 equivalents) can be beneficial.[4]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired amine product.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction time or adding acetic acid to catalyze imine formation, especially with weakly basic amines.[4] In some cases, pre-forming the imine before adding the reducing agent can improve yields.[4]
-
Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is more prevalent with less selective reducing agents like NaBH₄.[7] Using NaBH(OAc)₃ significantly minimizes this side reaction.[3] Over-alkylation can be an issue with primary amines; using a stepwise procedure can sometimes mitigate this.[1]
-
Epimerization: For chiral amines or aldehydes, epimerization can occur at the imine stage. Minimizing the lifetime of the imine by using a one-pot procedure can reduce this side reaction.[13]
-
Moisture Sensitivity: While NaBH(OAc)₃ is more tolerant to moisture than many other hydrides, using anhydrous solvents and an inert atmosphere is crucial for optimal results and reproducibility.
Conclusion
The reductive amination of this compound is a robust and versatile method for synthesizing a diverse array of substituted thiazole derivatives. By carefully selecting the appropriate reducing agent, such as the highly selective sodium triacetoxyborohydride, and adhering to the detailed protocol, researchers can efficiently generate novel amine-containing molecules. This application note provides the necessary framework for successfully employing this critical transformation in the pursuit of new therapeutic agents and other advanced materials.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Sodium cyanoborohydride. [Link]
-
University of Rochester. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Andrés, G. O., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(27), 5649-5658. [Link]
-
Poon, C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30251–30259. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]
-
Ollivier, N., et al. (2021). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcysteinyl Peptides. ChemRxiv. [Link]
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The Versatile Scaffold: N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide in Modern Medicinal Chemistry
Introduction: The Thiazole Ring as a Privileged Structure in Drug Discovery
The 1,3-thiazole ring is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability, making it an ideal framework for the design of novel therapeutic agents.[3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] The thiazole nucleus is a key component in several FDA-approved drugs, a testament to its clinical significance.[7]
Within this important class of compounds, N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide emerges as a particularly intriguing scaffold for further elaboration in drug discovery programs. The presence of three distinct functional handles—the N-ethyl-acetamide group at the 2-position, the formyl group at the 4-position, and the thiazole core itself—provides a rich platform for chemical modification and the exploration of structure-activity relationships (SAR). The acetamide moiety can influence solubility and interactions with biological targets, while the reactive formyl group serves as a versatile anchor for the introduction of diverse chemical moieties through reactions such as reductive amination, Wittig reactions, and condensation reactions. This guide provides a comprehensive overview of the synthesis, functionalization, and potential applications of this promising scaffold, offering detailed protocols and insights for researchers in the field of drug development.
Synthetic Strategies and Protocols
The synthesis of this compound can be approached through a multi-step sequence, beginning with the construction of the core 2-amino-4-formylthiazole intermediate. The subsequent N-acetylation and N-ethylation steps can be performed in a sequential manner.
Part 1: Synthesis of 2-Amino-1,3-thiazole-4-carbaldehyde (Intermediate 1)
The Hantzsch thiazole synthesis remains a robust and widely employed method for the construction of the thiazole ring.[3] A variation of this method, utilizing bromomalonaldehyde and thiourea, provides a direct route to the key intermediate, 2-amino-1,3-thiazole-4-carbaldehyde.[8]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend bromomalonaldehyde (15.1 g, 0.1 mol) in 100 mL of water under a nitrogen atmosphere.
-
Addition of Thiourea: To the stirring suspension, add thiourea (7.61 g, 0.1 mol) in one portion. A slight exotherm may be observed, and the mixture will gradually form a yellow solution.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Work-up: Upon completion, pour the reaction mixture onto 200 g of crushed ice.
-
Neutralization: Carefully neutralize the mixture with concentrated ammonium hydroxide solution until the pH is approximately 8. An orange-red precipitate of 2-amino-1,3-thiazole-4-carbaldehyde will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and air-dry.
-
Purification (Optional): The crude product can be recrystallized from hot water to yield golden needles.
Quantitative Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Bromomalonaldehyde | 150.95 | 0.1 | 1.0 |
| Thiourea | 76.12 | 0.1 | 1.0 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 2-Amino-1,3-thiazole-4-carbaldehyde | 128.14 | 12.81 | 60-80 |
Part 2: Synthesis of N-(4-Formyl-1,3-thiazol-2-yl)acetamide (Intermediate 2)
The acetylation of the 2-amino group can be readily achieved using acetic anhydride.[1]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 2-amino-1,3-thiazole-4-carbaldehyde (12.8 g, 0.1 mol) in 50 mL of acetic anhydride.
-
Reaction: Heat the mixture to reflux (approximately 140 °C) for 2 hours. The solid will gradually dissolve.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly into 300 mL of ice-cold water with vigorous stirring.
-
Precipitation: Continue stirring for 30 minutes to allow for the complete precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry in a vacuum oven at 50 °C.
Quantitative Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 2-Amino-1,3-thiazole-4-carbaldehyde | 128.14 | 0.1 | 1.0 |
| Acetic Anhydride | 102.09 | - | Solvent/Reagent |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| N-(4-Formyl-1,3-thiazol-2-yl)acetamide | 170.18 | 17.02 | 85-95 |
Part 3: Synthesis of this compound (Target Compound)
The N-ethylation of the acetamide can be achieved using an ethylating agent such as ethyl iodide in the presence of a suitable base.[9] The presence of the formyl group necessitates careful selection of reaction conditions to avoid side reactions.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add N-(4-formyl-1,3-thiazol-2-yl)acetamide (8.51 g, 0.05 mol) and 40 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 2.2 g, 0.055 mol) portion-wise with careful stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Ethylating Agent: Add ethyl iodide (8.58 g, 0.055 mol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (Eluent: gradient of hexane/ethyl acetate) to afford the pure this compound.
Quantitative Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| N-(4-Formyl-1,3-thiazol-2-yl)acetamide | 170.18 | 0.05 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 0.055 | 1.1 |
| Ethyl Iodide | 155.97 | 0.055 | 1.1 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| This compound | 198.23 | 9.91 | 50-70 |
Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The this compound scaffold is a versatile starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The formyl group, in particular, allows for a wide range of chemical transformations.
Protocol: Synthesis of a Schiff Base Derivative via Condensation with an Aniline
This protocol exemplifies the derivatization of the formyl group to generate a Schiff base, a common pharmacophore in medicinal chemistry.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.98 g, 0.01 mol) in 20 mL of ethanol.
-
Addition of Aniline: Add the desired substituted aniline (0.01 mol, 1.0 eq.) to the solution.
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring.[10] For the this compound scaffold, the following SAR insights can be inferred from related studies on 2-acetamidothiazoles:
-
2-N-Substitution: The N-ethyl group can influence the compound's lipophilicity and its ability to fit into hydrophobic pockets of target proteins. The length and branching of the alkyl chain at this position can significantly impact activity.[11]
-
4-Position Derivatization: The formyl group at the 4-position is a key point for diversification. Conversion to Schiff bases, oximes, or other heterocyclic rings can lead to compounds with altered biological profiles. The nature of the substituent introduced at this position will dictate the interactions with the target biomolecule.
-
5-Position Substitution: While unsubstituted in the parent scaffold, modifications at the 5-position of the thiazole ring are known to modulate activity. Introduction of small alkyl or aryl groups can enhance potency in certain biological assays.
Illustrative SAR Landscape:
Caption: SAR landscape of the this compound scaffold.
Potential Biological Targets and Signaling Pathways
Derivatives of the 2-aminothiazole scaffold have been shown to interact with a variety of important biological targets, particularly in the context of cancer therapy.
-
Kinase Inhibition: Many 2-aminothiazole derivatives act as kinase inhibitors by competing with ATP for binding to the kinase domain.[4] Key kinase targets include Aurora kinases, which are crucial for cell cycle regulation, and Src family kinases, which are involved in cell proliferation and survival.[2]
Illustrative Signaling Pathway: Inhibition of a Kinase Pathway
Caption: Potential inhibition of a kinase signaling pathway by a derivative.
-
Protein Kinase CK2 Inhibition: Some 2-aminothiazole derivatives have been identified as allosteric inhibitors of protein kinase CK2, a constitutively active kinase involved in cell growth, proliferation, and survival.[3][8] Allosteric inhibition offers the potential for greater selectivity compared to ATP-competitive inhibitors.
Conclusion and Future Perspectives
This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the presence of multiple functional groups for diversification make it an attractive starting point for medicinal chemistry campaigns. The rich history of the thiazole ring in clinically successful drugs provides a strong rationale for the continued exploration of this privileged structure. Future work in this area will likely focus on the synthesis of diverse libraries of derivatives and their screening against a wide range of biological targets. The detailed protocols and insights provided in this guide are intended to facilitate these efforts and contribute to the discovery of the next generation of thiazole-based medicines.
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- Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(41), 38043–38062.
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- Ali, A. R., El-Bendary, E. R., Ghaly, M. A., & Shehata, I. A. (2013). Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. European journal of medicinal chemistry, 69, 908–919.
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- Scientific Update. (2019, January 24). Selective N-methylation of amides using (chloromethyl)
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- BenchChem. (2025). Protocol for the Selective N-alkylation of 6-Chlorobenzo[d]thiazole-2-thiol.
- Huszár, S., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2977.
- Wang, Y., et al. (2016). Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5- carboxamide Derivatives. Letters in Drug Design & Discovery, 13(7), 633-640.
- He, H., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & medicinal chemistry letters, 20(13), 3894–3897.
- G. Henkel, et al. (2004). N-alkylated thiazolium salts and process for their preparation.
- Quora. (2017, June 15). What is the action of ethyl iodide on aqueous KOH?
- Brainly. (2020, September 30). 3.
- Swamy, P. M., et al. (2025). Development of 2-aminothiazole core in anticancer therapeutic areas.
- Al-Obaidi, A. M. J., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS omega, 8(10), 9673–9684.
- Li, J., et al. (2016). New Structure-Activity Relationships of N-acetamide Substituted Pyrazolopyrimidines as Pharmacological Ligands of TSPO. Bioorganic & medicinal chemistry letters, 26(15), 3472–3477.
- PubChem. (n.d.). 2-Acetamidothiazole.
- MDPI. (2012).
- Wikipedia. (n.d.). Ethyl iodide.
- Chemical Communications (RSC Publishing). (2015). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- ResearchGate. (2019). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)
- ResearchGate. (2018). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity.
- ResearchGate. (2019).
- Semantic Scholar. (2019). [PDF] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar.
- ResearchGate. (2021).
- ResearchGate. (2022). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents.
- ResearchGate. (2018). Design of 2‐aminothiazole CHK1 inhibitors.
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- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Vilsmeier-Haack Formylation of Thiazole Derivatives
[1][2][3][4]
Abstract & Strategic Significance
The introduction of a formyl group (-CHO) at the C5 position of the thiazole ring is a pivotal transformation in medicinal chemistry. 5-formylthiazoles serve as critical pharmacophores and intermediates for drugs such as Dasatinib (tyrosine kinase inhibitor) and various antimicrobial agents.
While the Vilsmeier-Haack (VH) reaction is the industry standard for this transformation, thiazoles present unique challenges compared to electron-rich heterocycles like pyrroles or furans. The thiazole ring is relatively electron-deficient due to the electronegative nitrogen, often requiring forcing conditions (elevated temperatures) that can degrade sensitive substrates.
This application note provides a field-validated protocol optimized for C5-selectivity , yield maximization , and scalability . It moves beyond generic textbook descriptions to address the specific kinetic and thermodynamic requirements of the thiazole scaffold.
Mechanistic Principles & Reaction Pathway[5][6]
The Vilsmeier-Haack reaction involves the generation of an electrophilic chloroiminium species (the Vilsmeier reagent) in situ, followed by Electrophilic Aromatic Substitution (EAS).[1]
The "Active" Electrophile
Unlike Friedel-Crafts acylations, the VH reagent is bulky and strictly selective for the most electron-rich position. In 2,4-disubstituted thiazoles, the C5 position is the only available nucleophilic site.
Reaction Pathway Diagram
The following diagram illustrates the critical intermediate species. Note that the iminium salt intermediate (Step 3) is stable and must be vigorously hydrolyzed to release the aldehyde.
Figure 1: Mechanistic flow of Vilsmeier-Haack formylation on thiazoles. Note the high temperature required for the electrophilic attack on the thiazole ring compared to more reactive heterocycles.
Critical Experimental Parameters
Stoichiometry & Reagent Control
-
POCl₃ (Phosphorus Oxychloride): Use 1.2 to 3.0 equivalents .[2] Excess is often required to drive the reaction on the deactivated thiazole ring.
-
DMF (Dimethylformamide): Acts as both reagent and solvent.[3][4] Use 5–10 volumes .
-
Solvent Alternatives: If the substrate is insoluble in DMF, 1,2-Dichloroethane (DCE) is the preferred co-solvent due to its boiling point (
), which matches the optimal reaction temperature.
Temperature Management
-
Phase 1 (Reagent Formation): Strictly
. Adding to DMF is highly exothermic. High temps here degrade the reagent before it forms. -
Phase 2 (Substitution):
. Unlike pyrroles (react at RT), thiazoles require thermal energy to overcome the activation barrier at C5.
Detailed Experimental Protocol
Target: Synthesis of 2-substituted-4-methylthiazole-5-carbaldehyde. Scale: 10 mmol (Adaptable to kg scale).
Phase A: Formation of Vilsmeier Reagent[5][6][7][10]
-
Setup: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Charge: Add anhydrous DMF (20 mL) . Cool to
using an ice-salt bath. -
Addition: Add
(1.9 g, 12 mmol, 1.2 eq) dropwise over 15 minutes.-
Observation: The solution may turn pale yellow or viscous. Ensure internal temp stays
.
-
-
Activation: Stir at
for 30 minutes to ensure complete formation of the chloroiminium salt.
Phase B: Formylation of Thiazole
-
Substrate Addition: Dissolve the thiazole substrate (10 mmol) in minimal DMF (5 mL). Add this solution dropwise to the Vilsmeier reagent at
.[2]-
Note: If the substrate contains a free amine (-NH2), protect it (e.g., acetamide) or expect N-formylation side products.[5]
-
-
Reaction: Remove the ice bath. Allow to warm to RT, then heat to
. -
Monitoring: Stir for 3–6 hours . Monitor by TLC (System: Hexane:EtOAc 7:3).
-
Endpoint: Disappearance of starting material. The spot for the iminium intermediate may be visible on TLC (often stays at baseline) or hydrolyzes on the silica plate to show the aldehyde.
-
Phase C: Quenching & Isolation (Critical Step)
-
Cooling: Cool the reaction mixture to RT.
-
Hydrolysis: Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring.
-
Caution: Exothermic hydrolysis of excess
.
-
-
Neutralization: Adjust pH to 6–7 using saturated Sodium Acetate (NaOAc) solution or 4M NaOH.
-
Why NaOAc? Strong bases (NaOH) at high concentration can degrade the aldehyde via Cannizzaro reaction or ring opening. NaOAc buffers the solution gently.
-
-
Workup: The product usually precipitates as a solid. Filter, wash with water, and dry.[2] If oil forms, extract with Dichloromethane (DCM) (
).
Figure 2: Operational workflow for the batch synthesis of thiazole-5-carbaldehydes.
Performance Data & Substituent Effects
The electronic nature of the substituent at C2 heavily influences yield. Electron-Donating Groups (EDG) activate the ring, while Electron-Withdrawing Groups (EWG) deactivate it.
Table 1: Impact of C2/C4 Substituents on Yield (Conditions:
| Entry | C2 Substituent | C4 Substituent | Yield (%) | Notes |
| 1 | 75-80% | Standard reference substrate [1]. | ||
| 2 | 85-90% | Acetamide protects N; Phenyl conjugates [2]. | ||
| 3 | 65-70% | Thioethers are tolerated well. | ||
| 4 | < 40% | Problematic. Competes for reagent (N-formylation). | ||
| 5 | 46% | Steric hindrance and lower activation [1]. |
Troubleshooting & Optimization
Issue: "Tarry" or Black Crude Product
-
Cause: Decomposition due to excessive heat during the quenching phase.
-
Solution: The hydrolysis of the Vilsmeier complex is highly exothermic. Ensure the quench is performed on excess ice and the neutralization is slow. Do not let the quench temperature rise above
.
Issue: Low Conversion (Starting Material Remains)
-
Cause: Thiazole ring deactivation.
-
Solution:
-
Increase temperature to
. -
Switch solvent to 1,2-Dichloroethane (DCE) to allow higher reflux temperatures than neat DMF might safely allow in open vessels (though DMF boils higher, DCE allows easier workup).
-
Increase
equivalents to 3.0 eq .
-
Issue: N-Formylation vs. C-Formylation
-
Context: If the substrate has an exocyclic amine (e.g., 2-aminothiazole).[5]
-
Solution: The amine will react to form an amidine or formamide. You must protect the amine as an acetamide (
) or carbamate ( ) prior to VH reaction. The acetamide often directs C5 formylation effectively [2].
References
-
Kasmi-Mir, S., Zradni, F. Z., Kouider, N. H., Rahmouni, M., & Kirsch, G. (2018). Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores.[6][7] International Journal of ChemTech Research, 11(03), 183-191.[6][7] Link
-
Mohamed, M. S., Kamel, M. M., Kassem, E. M., Nofal, Z. M., & Mahmoud, W. R. (2010). Novel 4-substituted-2-aminothiazole derivatives: Synthesis and in vitro antitumor activity. ResearchGate.[7] Link
-
BenchChem. (2025).[8] The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide. BenchChem Technical Notes. Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[6][7][9][5][8][1][2][3][4][10][11][12] Comprehensive Organic Synthesis, 2, 777-794. Link
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Application Note: Regioselective N-Ethylation of 2-Aminothiazoles
Abstract & Introduction
The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. However, the introduction of an ethyl group onto the exocyclic amine (N-ethylation) presents a classic regioselectivity challenge due to the ambident nucleophilic nature of the aminothiazole ring.
This guide addresses the competition between the exocyclic amine (N-exo) and the endocyclic ring nitrogen (N-endo) . We provide three distinct protocols ranging from high-fidelity stepwise synthesis to direct alkylation, analyzing the mechanistic drivers required to suppress the formation of thermodynamically stable but often undesired imino-thiazoline byproducts.
Mechanistic Foundation: The Ambident Nucleophile Challenge
The regioselectivity of 2-aminothiazole alkylation is governed by amine-imine tautomerism. While the amino form is generally predominant in solution, the ring nitrogen (N3) is often the more basic and nucleophilic center under neutral or weakly basic conditions.
Tautomerism and Reactivity
-
Amino Tautomer: Favors reaction at the exocyclic nitrogen (desired for secondary amines).
-
Imino Tautomer: Results from proton transfer to the ring nitrogen, rendering the ring nitrogen the nucleophile.
Alkylation at the ring nitrogen (N3) disrupts the aromaticity of the thiazole ring, leading to an imino-thiazoline species. However, once formed, these byproducts are often stable salts.
Visualization: Reaction Pathways
The following diagram illustrates the bifurcation between the desired N-exocyclic alkylation and the undesired N-endocyclic alkylation.
Figure 1: Mechanistic divergence in aminothiazole alkylation. Path A represents the target workflow.
Experimental Protocols
Method A: Reductive Amination (The "Gold Standard")
Best for: High regioselectivity, mono-ethylation, and avoiding quaternary salt formation. Mechanism: Formation of a transient hemiaminal/imine species at the exocyclic nitrogen followed by selective hydride reduction.
Materials
-
Substrate: 2-Aminothiazole derivative (1.0 equiv)
-
Carbon Source: Acetaldehyde (1.5 - 2.0 equiv) Note: Use as a solution in EtOH or freshly depolymerized paraldehyde due to volatility.
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Protocol
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve the 2-aminothiazole (1.0 equiv) in DCE (0.1 M concentration).
-
Activation: Add Acetic Acid (1.0 equiv) and stir for 10 minutes at Room Temperature (RT). This buffers the system and activates the carbonyl.
-
Imine Formation: Cool the solution to 0°C. Add Acetaldehyde (1.5 equiv) dropwise. Stir for 30–60 minutes.
-
Critical Step: Do not add the reductant yet. Allow the equilibrium to favor the exocyclic imine intermediate.
-
-
Reduction: Add NaBH(OAc)₃ (2.0 equiv) in one portion.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Quench: Quench with saturated aqueous NaHCO₃. Stir until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography. The secondary amine is less polar than the primary amine starting material.
Method B: Acylation-Reduction (The "High-Fidelity" Route)
Best for: Valuable substrates where no over-alkylation (tertiary amine) can be tolerated. Mechanism: Step 1 locks the exocyclic nitrogen as an amide (preventing ring reaction). Step 2 reduces the amide to the ethyl group.
Protocol
Step 1: Acetylation
-
Dissolve 2-aminothiazole in DCM/Pyridine (1:1).
-
Add Acetyl Chloride (1.1 equiv) at 0°C.
-
Stir at RT for 2 hours.
-
Standard aqueous workup yields N-(thiazol-2-yl)acetamide .
Step 2: Amide Reduction
-
Setup: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF under Argon at 0°C.
-
Addition: Add the acetamide intermediate (dissolved in THF) dropwise to the LiAlH₄ suspension.
-
Caution: Exothermic reaction.
-
-
Reflux: Heat to reflux (65°C) for 4–6 hours.
-
Note: Borane-THF (BH₃·THF) complex is a milder alternative if the thiazole ring substituents are sensitive to LiAlH₄.
-
-
Fieser Quench: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL).
-
Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to obtain N-ethyl-2-aminothiazole .
Method C: Direct Alkylation (Optimization Required)
Best for: Rapid screening or robust substrates. Risk: High probability of ring alkylation (N3) and bis-alkylation.
Protocol
-
Base Selection: Use NaH (Sodium Hydride) in DMF or THF.
-
Why: A strong base fully deprotonates the exocyclic amine (pKa ~29 in DMSO), creating a hard anionic nucleophile that is more likely to react at the exocyclic nitrogen compared to the neutral species.
-
-
Procedure:
-
Outcome: Expect a mixture. Separation of the N-ethyl (product) from N,N-diethyl and N-ring-ethylated byproducts requires careful chromatography.
Characterization & QC: Distinguishing Isomers
The most critical analytical task is proving the ethyl group is on the exocyclic nitrogen and not the ring nitrogen.
NMR Diagnostic Table
| Feature | N-Exocyclic Ethyl (Desired) | N-Endocyclic Ethyl (Undesired) |
| H5 Proton Shift | Normal (~6.5 - 7.0 ppm) | Deshielded (>7.2 ppm) |
| Ethyl CH₂ Signal | Quartet, ~3.2 ppm | Quartet, ~4.0 - 4.2 ppm (Deshielded by cationic ring) |
| ¹H-NMR Pattern | Broad singlet (NH) often visible | No exocyclic NH; Imine CH may appear if tautomerized |
| ¹³C-NMR (C2) | ~168-170 ppm | ~175+ ppm (C=N character increases) |
Key Insight: Alkylation at the ring nitrogen creates a cationic character (thiazolium-like), significantly deshielding the adjacent ring protons (H5) and the ethyl methylene group compared to the neutral exocyclic amine [1].
Method Selection Guide
Use the following decision tree to select the appropriate protocol for your substrate.
Figure 2: Decision matrix for N-ethylation protocols.
References
-
National Institutes of Health (PMC). (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Amine synthesis by reductive amination. Retrieved from [Link]
-
MDPI Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
ResearchGate. (2016). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Schiff base formation with N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
An In-Depth Guide to the Synthesis of Novel Schiff Bases from N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Abstract
This comprehensive guide details the scientific principles and experimental protocols for the formation of Schiff bases using this compound as the core aldehyde precursor. Thiazole-containing Schiff bases are a class of compounds with significant pharmacological potential, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. This compound is a versatile synthetic intermediate, featuring the privileged thiazole scaffold, which is integral in the design of bioactive molecules[4]. This document provides researchers, chemists, and drug development professionals with a robust framework for synthesizing novel thiazole derivatives, covering the reaction mechanism, step-by-step experimental procedures, product characterization, and potential applications.
Scientific Principles: The Mechanism of Schiff Base Formation
The formation of a Schiff base (or azomethine) is a condensation reaction between a primary amine and an active carbonyl group, typically from an aldehyde or ketone[5][6]. The reaction proceeds via a two-part, acid-catalyzed mechanism that is fundamentally a nucleophilic addition followed by an elimination (dehydration) step.
Causality of Experimental Choices:
-
Acid Catalysis: The reaction is accelerated by a catalytic amount of acid (e.g., glacial acetic acid)[7][8]. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine[9].
-
pH Control: The reaction rate is highly pH-dependent. An optimal pH of around 4.5 is often most effective[10]. If the medium is too acidic (pH < 4.5), the primary amine becomes protonated to a non-nucleophilic ammonium salt, which stifles the initial attack. If the medium is too basic (pH > 4.5), there is insufficient protonation of the carbinolamine intermediate to facilitate the final dehydration step[10].
-
Removal of Water: The final step is the elimination of a water molecule, which is the thermodynamic driving force of the reaction. In many protocols, this is achieved by refluxing the reaction mixture, where the water is removed either azeotropically or simply driven off by heat.
The diagram below illustrates the generally accepted mechanism for this transformation.
Caption: Step-by-step workflow for Schiff base synthesis and validation.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired primary amine (1.0-1.1 eq) in absolute ethanol (approx. 15-20 mL per gram of aldehyde).
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the solution to catalyze the reaction.[8]
-
Reflux and Monitoring: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 4-8 hours.[7][8] Monitor the reaction's progress by taking small aliquots and running Thin-Layer Chromatography (TLC).[8] The reaction is complete upon the consumption of the limiting reactant (typically the aldehyde).
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. For many aromatic amines, the Schiff base product will precipitate out of the solution as a solid.
-
Work-up: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[2] If no solid forms, the reaction mixture can be poured into crushed ice to induce precipitation.[2]
-
Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final Schiff base in high purity.[8]
-
Drying and Yield Calculation: Dry the purified crystals in a vacuum oven at a moderate temperature. Weigh the final product and calculate the percentage yield.
Characterization of the Schiff Base Product
Confirming the successful formation of the imine bond and the overall structure is critical. The following spectroscopic methods are standard for characterization.
| Technique | Reactant Signature | Product Signature (Schiff Base) | Rationale / Interpretation |
| FT-IR (cm⁻¹) | Strong C=O stretch (aldehyde) ~1680-1700. N-H stretches (primary amine) ~3300-3500. | Disappearance of aldehyde C=O and amine N-H. Appearance of C=N (imine) stretch ~1620-1640 .[7] | The formation of the azomethine (C=N) group is the key indicator of a successful reaction.[3] |
| ¹H NMR (ppm) | Sharp singlet for aldehyde proton (-CHO) ~9.5-10.5. Broad signal for amine protons (-NH₂) (variable). | Disappearance of the aldehyde proton signal. Appearance of a singlet for the azomethine proton (-CH=N-) ~8.0-9.5 .[3][11] | The downfield singlet is characteristic of the proton on the imine carbon, providing definitive proof of formation.[11] |
| ¹³C NMR (ppm) | Aldehyde carbonyl carbon ~190-200. | Disappearance of the aldehyde carbon signal. Appearance of the imine carbon (-CH=N-) ~150-165 .[3][11] | The chemical shift of the carbon involved in the double bond moves upfield upon converting from C=O to C=N. |
| Mass Spec. | Molecular ion peak corresponding to starting materials. | Molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the Schiff base product.[12] | Confirms that the condensation reaction has occurred and provides the exact mass of the new compound. |
Applications in Research and Drug Development
The synthesis of a library of Schiff bases from this compound allows for extensive Structure-Activity Relationship (SAR) studies. The thiazole nucleus is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[5] Thiazole-based Schiff bases are actively investigated for a multitude of therapeutic applications:
-
Antimicrobial Agents: They have shown potent activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[1][13]
-
Anticancer Therapeutics: Many derivatives exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines, with some showing potential to target estrogen receptors in breast cancer.[14][15]
-
Antioxidant and Anti-inflammatory Activity: The imine linkage and aromatic systems can act as effective free radical scavengers.[2]
-
Corrosion Inhibition: These compounds can effectively act as corrosion inhibitors for metals in acidic environments.[7]
-
Ligands in Coordination Chemistry: The nitrogen atom of the imine group serves as an excellent coordination site for metal ions, leading to the formation of metal complexes with unique catalytic or biological properties.[8][16]
References
-
Lemilemu, T., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry. Available at: [Link]
-
Abd El-Aziz, A. M., et al. (2021). Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights. Scientific Reports. Available at: [Link]
-
Saeed, A., et al. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules. Available at: [Link]
-
Abdulhadi, S. L., et al. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Bentham Science. Available at: [Link]
-
Feyisa, D. D., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Shambuling, K., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Shaikh, A. R., et al. (2022). Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study. RSC Advances. Available at: [Link]
-
Patel, H. R., et al. (2023). Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Khanam, M. A., et al. (2024). Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis. Qeios. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of new schiff base compounds based on Tröger's base contain thiadiazole amine and study antioxidant activity. Chemical Review and Letters. Available at: [Link]
-
Khanam, M. A., et al. (2024). Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis. Sciety. Available at: [Link]
-
Anam, K. R., & Thirunarayanan, G. (2023). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based organocatalyst. Indian Journal of Chemistry. Available at: [Link]
-
University of Babylon. (n.d.). SCHIFF BASES. College of Pharmacy. Available at: [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Advanced Synthesis Techniques for N-Ethyl-2-(4-Formylphenyl)Acetamide. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
- Google Patents. (2023). CN117049977A - Preparation method of N-ethyl-2- (4-formylphenyl) acetamide. Google Patents.
-
Al-Masoudi, W. A., et al. (2021). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. Available at: [Link]
-
Al-Juboori, A. M. J. (2015). Synthesis, Characterization and Cytotoxic Activity of Some New Schiff Bases and Thiazolidinone Compounds. Thesis, University of Baghdad. Available at: [Link]
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Optimization of Reaction Conditions for the Synthesis of Thiazole Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiazole Aldehydes in Modern Chemistry
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous FDA-approved drugs, including the antibiotic Cefixime and the anticancer agent Dasatinib, showcasing a broad spectrum of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.[3] Thiazole aldehydes, in particular, serve as versatile synthetic intermediates, with the reactive formyl group enabling a wide array of chemical transformations.[4][5] This allows for the construction of complex molecular architectures, making them invaluable in drug discovery and the development of novel organic materials.[6]
This technical guide provides an in-depth exploration of the key synthetic routes to thiazole aldehydes, with a focus on the optimization of reaction conditions to achieve high yields and purity. We will delve into the mechanistic underpinnings of these reactions, offering not just protocols, but a rationale for the experimental choices made. This document is designed to be a practical resource for researchers, providing detailed, step-by-step methodologies and comparative data to facilitate the efficient synthesis of these important chemical entities.
Key Synthetic Strategies for Thiazole Aldehydes
The synthesis of thiazole aldehydes can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The choice of method often depends on the desired substitution pattern on the thiazole ring and the availability of starting materials. The most prominent methods include:
-
The Hantzsch Thiazole Synthesis: A classic and highly versatile method for constructing the thiazole ring itself, which can be adapted to yield thiazole aldehydes.[1][2][3]
-
The Sommelet Reaction: A reliable method for the conversion of halomethylthiazoles to their corresponding aldehydes.
-
Oxidation of Methylthiazoles: A direct approach to introduce the aldehyde functionality by oxidizing a methyl group already present on the thiazole ring.[4]
-
Formylation of Thiazoles: Methods such as the Vilsmeier-Haack reaction allow for the direct introduction of a formyl group onto the thiazole ring.[7][8][9]
-
Grignard and Organolithium Chemistry: The use of organometallic intermediates derived from halothiazoles provides a route to thiazole aldehydes through reaction with formylating agents.[10][11]
The Hantzsch Thiazole Synthesis: Building the Core Ring
The Hantzsch thiazole synthesis, first described in 1887, is a powerful tool for the formation of the thiazole ring through the condensation of an α-halocarbonyl compound with a thioamide.[3] While not a direct method for aldehyde synthesis in all cases, it can be strategically employed to generate thiazole precursors that are then converted to the desired aldehyde. For instance, the synthesis of 2-aminothiazole, a precursor to various functionalized thiazoles, is a common application of this reaction.
Causality Behind Experimental Choices in Hantzsch Synthesis
The efficiency of the Hantzsch synthesis is highly dependent on the reaction conditions. Key parameters to consider for optimization include:
-
Solvent: The choice of solvent influences the solubility of the reactants and the reaction rate. Ethanol is a commonly used solvent, often in a mixture with water, as it provides a good medium for the condensation and cyclization steps.[12]
-
Temperature: The reaction is typically heated to facilitate the condensation and dehydration steps. However, excessive heat can lead to side reactions and decomposition. Optimization of the temperature is crucial for maximizing the yield.[12]
-
Catalyst: While the reaction can proceed without a catalyst, the use of a mild base like triethylamine can facilitate the initial nucleophilic attack of the thioamide.[1] In some cases, solid acid catalysts like silica-supported tungstosilicic acid have been shown to improve yields and promote greener reaction conditions.[12][13]
-
Reaction Time: The reaction time needs to be sufficient for the reaction to go to completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
Protocol: Hantzsch Synthesis of 2-Aminothiazole
This protocol describes a typical procedure for the synthesis of 2-aminothiazole, a versatile intermediate for further functionalization to thiazole aldehydes.
Materials:
-
Thiourea
-
Chloroacetaldehyde (50% aqueous solution)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water, with gentle warming and stirring to aid dissolution.[3]
-
Once the thiourea is fully dissolved, cool the solution to room temperature.
-
Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes. An exothermic reaction will be observed.[3]
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture at 80-90°C for 2 hours.[3]
-
Following the heating period, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold water, and allow to air dry.
Expected Yield: 75-85%[3]
Optimization of Hantzsch Synthesis Conditions
The following table summarizes the effect of various reaction parameters on the yield of Hantzsch thiazole synthesis, based on literature data.
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | None | 75-85 | [3] |
| Silica-supported tungstosilicic acid | 79-90 | [12] | |
| Energy Source | Conventional Heating (65°C) | ~80 | [12] |
| Ultrasonic Irradiation (Room Temp) | ~85 | [12] | |
| Solvent | Ethanol/Water (1:1) | Good to Excellent | [12] |
| Solvent-free | Good | [14] |
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
The Sommelet Reaction: Formylation of Halomethylthiazoles
The Sommelet reaction provides a direct route to aldehydes from corresponding benzylic or heterocyclic halides through the action of hexamine (hexamethylenetetramine) and subsequent hydrolysis.[15] This method is particularly useful for the synthesis of thiazole-2-carbaldehyde and thiazole-4-carbaldehyde from their respective chloromethyl or bromomethyl precursors.
Causality Behind Experimental Choices in the Sommelet Reaction
-
Reagent: Hexamine serves as both the aminating agent and the precursor to the formylating species.
-
Solvent for Salt Formation: The initial reaction between the halomethylthiazole and hexamine is typically carried out in a non-polar solvent like chloroform to facilitate the formation of the quaternary ammonium salt.[15]
-
Hydrolysis Conditions: The hydrolysis of the quaternary salt is a critical step. The use of 50% aqueous acetic acid under reflux is a common and effective condition for this transformation, leading to the desired aldehyde in good yields.[15][16]
Protocol: Sommelet Reaction for Thiazole Aldehyde Synthesis
This protocol provides a general procedure for the synthesis of a thiazole aldehyde from a halomethylthiazole.
Materials:
-
Halomethylthiazole (e.g., 2-chloromethylthiazole)
-
Hexamine (Hexamethylenetetramine)
-
Chloroform
-
50% Aqueous Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Extraction and purification equipment
Procedure:
-
Dissolve the halomethylthiazole and an equimolar amount of hexamine in chloroform in a round-bottom flask.
-
Stir the mixture at room temperature or with gentle heating to facilitate the formation of the quaternary ammonium salt, which may precipitate out of the solution.
-
Isolate the quaternary salt by filtration.
-
In a separate flask, add the isolated salt to 50% aqueous acetic acid.[15]
-
Heat the mixture under reflux for a specified time (typically 1-2 hours) to effect hydrolysis.
-
After cooling, the reaction mixture is typically worked up by neutralization and extraction with an organic solvent.
-
The crude product is then purified by distillation or chromatography.
Expected Yield: 65-69% for similar heterocyclic aldehydes.[15]
Mechanism of the Sommelet Reaction
The mechanism of the Sommelet reaction is complex and involves the formation of a quaternary ammonium salt, followed by hydrolysis to an amine, which then undergoes an intramolecular redox process to yield the aldehyde.
Caption: Simplified workflow of the Sommelet Reaction.
Oxidation of Methylthiazoles
The direct oxidation of a methyl group attached to the thiazole ring is a straightforward approach to synthesizing thiazole aldehydes. The choice of oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups present in the molecule.
Causality Behind Experimental Choices in Oxidation
-
Oxidizing Agent: A variety of oxidizing agents can be employed.
-
Pyridinium Chlorochromate (PCC): A mild and selective reagent for the oxidation of primary alcohols to aldehydes, which can be formed in situ from the corresponding hydroxymethylthiazole. It is typically used in dichloromethane (DCM) at room temperature.[4]
-
Manganese Dioxide (MnO₂): An effective and selective oxidant for allylic and benzylic alcohols, and by extension, for activated methyl groups on heterocyclic rings.
-
Selenium Dioxide (SeO₂): Can be used for the direct oxidation of activated methyl groups to aldehydes.
-
-
Solvent: The choice of solvent depends on the oxidizing agent used. Dichloromethane is a common choice for PCC, while other non-polar solvents may be suitable for MnO₂.
-
Temperature: These reactions are often carried out at or slightly above room temperature. Careful temperature control is necessary to prevent over-oxidation.
Protocol: Oxidation of 4-Methyl-5-hydroxymethylthiazole to 4-Methyl-5-formylthiazole using PCC
This protocol details the oxidation of a hydroxymethylthiazole to the corresponding aldehyde.
Materials:
-
4-Methyl-5-hydroxymethylthiazole
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.
-
To this suspension, add a solution of 4-methyl-5-hydroxymethylthiazole (1 equivalent) in DCM dropwise with stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude aldehyde.
-
Purify the product by column chromatography or distillation.
Expected Yield: High, typically >90% for similar oxidations.
Comparative Data for Oxidation Methods
| Oxidizing Agent | Substrate | Yield (%) | Reference |
| PCC | 4-Methyl-5-hydroxymethylthiazole | High | [4] |
| NaOCl/TEMPO | 4-Methyl-5-hydroxymethylthiazole | Good | [4] |
| Jones Reagent (CrO₃/H₂SO₄) | 4-Methyl-5-hydroxymethylthiazole | Good | [4] |
Formylation of Thiazoles: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. It utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7][9]
Causality Behind Experimental Choices in Vilsmeier-Haack Reaction
-
Vilsmeier Reagent: The combination of DMF and POCl₃ is the most common Vilsmeier reagent. The electrophilicity of the reagent can be tuned by the choice of the amide and the activating agent.
-
Substrate Reactivity: The success of the Vilsmeier-Haack reaction is dependent on the electron density of the thiazole ring. Electron-donating groups on the ring will facilitate the reaction.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures. The work-up involves hydrolysis of the intermediate iminium salt to liberate the aldehyde.
Protocol: Vilsmeier-Haack Formylation of an Activated Thiazole
This is a general procedure for the formylation of an electron-rich thiazole derivative.
Materials:
-
Activated thiazole derivative
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
-
Hydrolysis and work-up reagents
Procedure:
-
In a round-bottom flask, cool DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
-
To this reagent, add the activated thiazole derivative.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to hydrolyze the intermediate.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude aldehyde by chromatography or crystallization.
Synthesis via Organometallic Intermediates
For thiazoles that are not amenable to direct formylation, the use of organometallic intermediates, such as Grignard or organolithium reagents, provides a powerful alternative. This approach typically involves the halogen-metal exchange of a bromothiazole, followed by reaction with a formylating agent like DMF.
Causality Behind Experimental Choices
-
Organometallic Reagent Formation: The formation of the Grignard or organolithium reagent is a critical step. For Grignard reagent formation, a Grignard exchange reaction with a more reactive Grignard reagent (e.g., isopropylmagnesium chloride) can be more efficient than direct reaction with magnesium metal.[10][11] Organolithium reagents are typically formed by reaction with n-butyllithium at low temperatures.
-
Temperature: The formation and subsequent reactions of these organometallic species are often carried out at low temperatures (e.g., -78°C for organolithiums) to prevent side reactions.
-
Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective formylating agent for these reactions.
Protocol: Synthesis of 2-Thiazolecarbaldehyde from 2-Bromothiazole via a Grignard Reagent
This protocol outlines the synthesis of 2-thiazolecarbaldehyde using a Grignard exchange reaction.
Materials:
-
2-Bromothiazole
-
Isopropylmagnesium chloride solution
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice/acetone bath
-
Round-bottom flask
-
Stirring apparatus
-
Syringes and needles for transfer of air-sensitive reagents
Procedure:
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve 2-bromothiazole in anhydrous THF in a round-bottom flask.
-
Cool the solution to the desired temperature for the Grignard exchange (this can vary, but is often performed at or below room temperature).
-
Slowly add the isopropylmagnesium chloride solution to the 2-bromothiazole solution.
-
Stir the mixture for a period of time to allow for the halogen-metal exchange to occur, forming the thiazole Grignard reagent.
-
In a separate flask, prepare a solution of anhydrous DMF in anhydrous THF and cool it to -78°C.
-
Slowly add the prepared thiazole Grignard reagent to the cold DMF solution via cannula or syringe.
-
Allow the reaction to stir at low temperature for a period of time, then warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the resulting 2-thiazolecarbaldehyde by distillation or chromatography.
Expected Yield: High, as this method is generally efficient.
Conclusion
The synthesis of thiazole aldehydes is a rich and diverse field, offering multiple pathways to these valuable chemical intermediates. The choice of synthetic route depends on a careful consideration of the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying mechanisms and optimizing the key reaction parameters as outlined in this guide, researchers can efficiently and reliably produce a wide range of thiazole aldehydes for applications in drug discovery, materials science, and beyond. The protocols and comparative data provided herein are intended to serve as a practical starting point for the development of robust and high-yielding synthetic procedures.
References
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- (2025). The Synthesis of 2-Methoxy-1,3-thiazole-4-carbaldehyde: A Technical Guide. BenchChem.
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- (2025).
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- (2025). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen.
- (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). RSC Publishing.
- (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. PubMed.
- (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
- (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 17(12), 14386-14393.
- (B). Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. CN101550113B.
- (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 183.
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- (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27387.
- (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(26), 5526-5530.
- (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735.
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Protocols for the Crystallization of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The control of the solid-state form of an active pharmaceutical ingredient (API) is paramount in drug development, influencing critical properties such as solubility, stability, and bioavailability. N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS 874623-15-1) is a molecule of interest within the broader class of thiazole derivatives, which are known for a wide range of biological activities.[1][2] Achieving a crystalline form of this compound is essential for its purification, structural elucidation, and formulation. This guide provides a comprehensive overview and detailed protocols for three fundamental and effective crystallization methods: Slow Evaporation, Slow Cooling, and Anti-Solvent Addition. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers to rationally design and troubleshoot crystallization experiments.
Foundational Steps: Compound Properties and Solubility Profiling
Prior to any crystallization attempt, it is crucial to confirm the identity and purity of the starting material and to understand its solubility characteristics. Impurities can inhibit crystallization or be incorporated into the crystal lattice, compromising the final product's quality.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Reference |
| CAS Number | 874623-15-1 | [3] |
| Molecular Formula | C₈H₁₀N₂O₂S | [3] |
| Molecular Weight | 198.24 g/mol | [3] |
The Causality Behind Solubility Screening
The selection of an appropriate solvent is the most critical factor in a successful crystallization. An ideal solvent will dissolve the compound completely at an elevated temperature but exhibit limited solubility at lower temperatures. A systematic solubility screening across a range of solvents with varying polarities is the cornerstone of crystallization development.[4][5] This initial investment of a small amount of material saves significant time and resources by identifying the most promising solvent systems for subsequent optimization.
Protocol 1: Solubility Profile Determination
This protocol establishes the solubility of this compound in a variety of common laboratory solvents.
Methodology:
-
Preparation: Arrange a series of small, clean vials (e.g., 1-dram vials).
-
Aliquot Compound: Accurately weigh approximately 10-20 mg of the compound into each vial.
-
Solvent Addition: Add a measured volume (e.g., 0.2 mL) of a test solvent to the first vial.
-
Observation at Room Temperature: Vigorously agitate the vial for 1-2 minutes. Observe the solubility and record the results in a table similar to Table 2.
-
Incremental Addition: If the compound has not fully dissolved, continue adding the solvent in measured increments (e.g., 0.2 mL) with agitation, until dissolution is complete or a total volume of 2 mL is reached.
-
Heating: If the compound is insoluble or partially soluble at room temperature, gently warm the vial (e.g., in a water bath to 40-60°C) and observe any change in solubility. Caution: Ensure the vial is not sealed to avoid pressure buildup.
-
Cooling: If the compound dissolves upon heating, allow the vial to cool slowly to room temperature and observe if any precipitate or crystals form. This provides a preliminary indication for the suitability of slow cooling crystallization.
-
Repeat: Repeat steps 3-7 for each selected solvent.
Table 2: Example Solubility Screening Log
| Solvent | Polarity Index | Solubility (Room Temp) | Solubility (Heated) | Observations on Cooling |
| Heptane | 0.1 | Insoluble | Insoluble | N/A |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Precipitate forms |
| Ethyl Acetate | 4.4 | Soluble | Very Soluble | No precipitate |
| Acetone | 5.1 | Very Soluble | Very Soluble | No precipitate |
| Isopropanol | 3.9 | Sparingly Soluble | Soluble | Crystals form slowly |
| Ethanol | 4.3 | Soluble | Very Soluble | No precipitate |
| Methanol | 5.1 | Soluble | Very Soluble | No precipitate |
| Water | 10.2 | Insoluble | Insoluble | N/A |
This table is for illustrative purposes; actual results must be determined experimentally.
Crystallization Methodologies & Protocols
Based on the solubility data, one or more of the following methods can be employed. It is highly recommended to attempt multiple methods in parallel to increase the probability of success.[5]
Method A: Slow Evaporation
Principle: This technique is often the simplest to execute.[6] A solution that is saturated or near-saturated at room temperature is prepared. As the solvent slowly evaporates, the concentration of the solute surpasses its solubility limit, creating the supersaturation needed to drive crystal formation. This method is particularly effective when the compound is moderately soluble at room temperature.[5]
Causality of Key Parameters: The rate of evaporation is paramount. A slow rate allows for the orderly deposition of molecules onto a growing crystal lattice, typically resulting in larger, higher-quality crystals.[4] Rapid evaporation often leads to the formation of amorphous solids or microcrystalline powders.
-
Solution Preparation: Dissolve the compound in a suitable solvent (identified from Protocol 1 as one in which it is moderately soluble) to create a near-saturated solution.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (a test tube or a small vial is ideal). This removes any particulate matter that could act as uncontrolled nucleation sites.[7]
-
Setup for Evaporation: Cover the vessel with parafilm. Pierce the parafilm with a needle 1-2 times to create small openings for slow solvent escape.[4]
-
Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.
-
Monitoring: Observe the vessel periodically over several days to weeks without disturbing it. Crystals will typically form as the solvent volume decreases.
Caption: Workflow for the Slow Evaporation crystallization method.
Method B: Slow Cooling Crystallization
Principle: This method leverages the common characteristic of solids to be more soluble in a solvent at higher temperatures. A saturated solution is created at an elevated temperature, and as it cools, the solubility decreases, leading to supersaturation and subsequent crystallization.[8]
Causality of Key Parameters: The cooling rate directly influences crystal size and purity. Slow, controlled cooling allows the system to remain close to equilibrium, favoring the growth of a few large crystals over the rapid nucleation of many small ones.[9] Insulating the vessel promotes this slow cooling process.
-
Solution Preparation: In a flask, add the compound to a solvent identified as having low solubility at room temperature but good solubility when heated (from Protocol 1).
-
Heating: Heat the mixture with stirring until the compound is fully dissolved. If necessary, add minimal amounts of additional hot solvent to achieve complete dissolution, creating a saturated solution at high temperature.
-
Filtration (Hot): Quickly filter the hot solution through a pre-warmed funnel with filter paper or a heated syringe filter into a clean, pre-warmed flask. This step removes any insoluble impurities.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the process, the flask can be placed in an insulated container (e.g., a beaker filled with cotton wool or a dewar).[9]
-
Further Cooling: Once at room temperature, the flask can be moved to a refrigerator (2-8°C) to maximize the yield of crystals.
-
Monitoring & Harvesting: Observe the formation of crystals. Once crystallization is complete, harvest the crystals.
Caption: Workflow for the Slow Cooling crystallization method.
Method C: Anti-Solvent Addition
Principle: This powerful technique, also known as solvent diffusion or precipitation, is widely used in the pharmaceutical industry.[10] The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" (in which the compound is insoluble) is introduced. This shifts the composition of the solvent system, drastically reducing the compound's solubility and forcing it to crystallize.[11]
Causality of Key Parameters: The rate of anti-solvent addition is a critical process parameter.[12] Slow addition allows for controlled generation of supersaturation, promoting crystal growth. Rapid addition can cause a sudden, high level of supersaturation, leading to "crashing out" as an amorphous solid or an unusable microcrystalline powder.[12]
-
Solvent Selection: Identify a solvent pair from Protocol 1: a "good" solvent that readily dissolves the compound, and a miscible "anti-solvent" in which the compound is insoluble. For thiazole derivatives, systems like methanol (solvent) and water (anti-solvent) can be effective.[10]
-
Solution Preparation: Prepare a concentrated solution of the compound in the "good" solvent. Filter the solution into a clean test tube or narrow vial.
-
Layering: Carefully and slowly add the anti-solvent down the side of the vial to form a distinct layer on top of the compound solution. A syringe or pipette can be used for this. The goal is to minimize initial mixing.
-
Incubation: Seal the vial and leave it undisturbed. The solvents will slowly diffuse into one another at the interface.
-
Monitoring & Harvesting: Crystals will typically form at the interface over a period of hours to days. Once crystallization ceases, harvest the product.
Caption: Workflow for the Anti-Solvent Addition crystallization method.
Troubleshooting and Crystal Harvesting
Table 3: Common Crystallization Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is undersaturated; compound is too soluble. | Evaporate some solvent to increase concentration; cool the solution to a lower temperature; add an anti-solvent. |
| "Oiling Out" | Solution is too concentrated; cooling is too rapid; impurities present. | Re-heat to dissolve the oil, add a small amount of additional solvent, and cool more slowly. Try a different solvent system. |
| Microcrystalline Powder | Nucleation is too rapid; high supersaturation. | Reduce the rate of cooling or anti-solvent addition; use a slightly more "solubilizing" solvent to slow down the process. |
| Poor Crystal Quality | Rapid crystal growth; vibrations or disturbances. | Slow down the crystallization process (slower cooling/evaporation); ensure the setup is in a stable, undisturbed location.[4] |
Protocol 5: Crystal Harvesting and Drying
-
Isolation: Separate the crystals from the mother liquor via vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the crystals on the filter with a small amount of cold solvent (either the crystallization solvent or the anti-solvent) to remove any residual soluble impurities.
-
Drying: Carefully transfer the crystals to a watch glass or weighing paper. Dry the crystals in a vacuum oven at a mild temperature until a constant weight is achieved.
Conclusion
The successful crystallization of this compound is an achievable goal through a systematic and rational approach. By first establishing a comprehensive solubility profile, researchers can make informed decisions about which crystallization method—Slow Evaporation, Slow Cooling, or Anti-Solvent Addition—is most likely to yield high-quality crystals. Each protocol presented herein is designed to be a robust starting point, with the understanding that optimization of parameters such as solvent choice, concentration, and rate of change (temperature or solvent composition) is key to achieving desired outcomes in purity, yield, and crystal habit.
References
- Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
-
Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
- How to crystallize your sample. (2026, February 6). KU Leuven X-ray Core.
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry.
-
Crystallization Guide. (n.d.). IMSERC, Northwestern University. Retrieved from [Link]
- SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Chemistry.
-
Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 80(6), 337-342. Retrieved from [Link]
- Antisolvent Crystallization. (n.d.). Chalmers University of Technology.
-
Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]
-
Kitamura, M., & Ishizu, T. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177-184. Retrieved from [Link]
-
This compound. (n.d.). 10X CHEM. Retrieved from [Link]
- WO2014029320A1 - Method for preparation of thiazole derivatives. (2014). Google Patents.
- Metzger, J. V. (Ed.). (2009).
-
Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. Retrieved from [Link]
Sources
- 1. WO2014029320A1 - Method for preparation of thiazole derivatives - Google Patents [patents.google.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. 10xchem.com [10xchem.com]
- 4. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. unifr.ch [unifr.ch]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. researchgate.net [researchgate.net]
- 11. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 12. mt.com [mt.com]
Troubleshooting & Optimization
Preventing oxidation of aldehyde group in thiazole derivatives
Technical Support Center: Thiazole Aldehyde Stability & Handling
Ticket ID: #THZ-ALD-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Module 1: Immediate Triage (The "Panic" Button)
User Issue: "My thiazole carbaldehyde turned from a yellow oil/solid to a brown gum overnight. Is it ruined?"
Diagnosis: You are likely witnessing radical auto-oxidation compounded by polymerization. Thiazole aldehydes (especially at the C2 position) are highly electron-deficient, making the carbonyl carbon susceptible to hydration and the aldehydic C-H bond prone to radical abstraction.
Emergency Protocol:
-
Check Solubility: Attempt to dissolve a small aliquot in CDCl₃. If it leaves a significant dark insoluble residue, polymerization has occurred.
-
Run 1H NMR: Look for the diagnostic "carboxylic acid drift."
-
Aldehyde -CHO: ~9.8 – 10.1 ppm (Singlet).
-
Carboxylic Acid -COOH: ~10.0 – 13.0 ppm (Broad Singlet).
-
Hydrate (Gem-diol): ~6.0 – 6.5 ppm (if wet).
-
-
Salvage: If the acid content is <20%, dissolve the crude mixture in saturated NaHCO₃ (aq), wash with ether (to remove remaining aldehyde), then acidify the aqueous layer to recover the thiazole carboxylic acid if that is a useful intermediate. To recover the aldehyde, you must re-purify immediately (see Module 3).
Module 2: The Mechanism (Why is this happening?)
Expert Insight: Thiazole rings are electron-withdrawing. This pulls electron density away from the aldehyde carbonyl, weakening the C-H bond and making it a prime target for Hydrogen Atom Transfer (HAT) . This initiates a radical chain reaction with atmospheric oxygen.
Visualization: The Radical Auto-Oxidation Cycle
Caption: Figure 1. Radical chain mechanism converting thiazole aldehyde to carboxylic acid. Note that the peracid intermediate (red) acts as an accelerant, oxidizing more aldehyde.
Module 3: Troubleshooting Synthesis & Purification
User Issue: "I lose my product during column chromatography. It streaks or disappears."
Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). Thiazole aldehydes are basic enough to interact with silanols, and this surface adsorption catalyzes both oxidation and hydration.
Troubleshooting Guide:
| Variable | Standard Practice (Risky) | Recommended Protocol (Safe) |
| Stationary Phase | Standard Silica Gel (Acidic) | Neutral Alumina (Brockmann Grade III) or Neutralized Silica . |
| Mobile Phase | Hexane / Ethyl Acetate | DCM / MeOH (Avoids radical-promoting ethers if possible). |
| Additive | None | Add 1% Triethylamine (Et₃N) to the mobile phase to quench silica acidity. |
| Workup Drying | Sodium Sulfate (Na₂SO₄) | Magnesium Sulfate (MgSO₄) (Faster, more efficient water removal). |
| Concentration | Rotary Evaporator (Warm bath) | Cold Evaporation (< 30°C). Backfill with Nitrogen immediately. |
The "Flash" Filtration Technique: Instead of a long column, perform a "plug filtration":
-
Pack a short pad of silica (pre-slurried with 1% Et₃N/Hexane).
-
Load sample.[1]
-
Flush rapidly with 20-30% EtOAc/Hexane.
-
Collect the main fraction and concentrate immediately. Do not let it sit on the silica.
Module 4: Chemical Defense (Protection Strategies)
User Issue: "I need to store this intermediate for 3 weeks. Putting it in the freezer isn't working."
Solution: If you cannot use the aldehyde immediately, mask it . The electron-deficiency that makes the aldehyde unstable makes acetal formation favorable.
Protocol: Dimethyl Acetal Protection This is preferred over cyclic acetals (dioxolanes) for thiazoles because it is easier to remove later under mild conditions.
-
Reagents: Thiazole-CHO (1 eq), Trimethyl Orthoformate (TMOF, 3-5 eq), MeOH (solvent), p-TsOH (catalytic, 0.05 eq).
-
Conditions: Reflux for 2–4 hours.
-
Workup: Quench with Et₃N, concentrate.
-
Result: The dimethyl acetal is stable to oxidation and basic conditions.
-
Deprotection: Treat with dilute HCl/THF or Acetone/H₂O (catalytic TsOH) when ready to use.
Decision Tree: To Protect or Not?
Caption: Figure 2. Decision logic for handling thiazole carbaldehydes based on stability risks.
Module 5: Storage Best Practices
If you must store the free aldehyde:
-
The "Schlenk" Standard: Never store in a screw-cap vial with air headspace. Flush the vial with Argon/Nitrogen, cap it, and wrap with Parafilm.
-
The BHT Trick: Add 0.1 mol% of Butylated Hydroxytoluene (BHT) to the aldehyde. This acts as a radical scavenger, terminating the chain reaction described in Module 2. It usually does not interfere with subsequent nucleophilic additions (Grignard, Wittig).
-
Cold & Dark: Store at -20°C or -80°C. Light can initiate the radical formation (photolysis of the C-H bond).
References
-
Mechanism of Auto-oxidation
-
Silica Gel Compatibility
-
Taniguchi, T., & Curran, D. P.[6] "Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes."[6][7][8] Organic Letters 14.17 (2012): 4540-4543.[7]
- Explanation: Highlights the active surface chemistry of silica gel interacting with carbonyls, supporting the need for neutraliz
-
-
Acetal Protection Protocols
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.
- Explanation: The definitive guide for acetal formation and stability conditions (stable to base, labile to acid).
-
-
Thiazole Synthesis & Stability
-
Dondoni, A., & Marra, A. "Thiazole-Based Synthetic Methods." Chemical Reviews 104.5 (2004): 2557-2600.
- Explanation: Comprehensive review covering the reactivity of thiazoles, including the specific instability of C2-substituted deriv
-
Sources
- 1. echemi.com [echemi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. gdcollegebegusarai.com [gdcollegebegusarai.com]
- 4. Autoxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes [organic-chemistry.org]
- 7. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting solubility issues of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Welcome to the dedicated technical support guide for N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Our goal is to provide not just solutions, but a foundational understanding of the compound's behavior to empower your research.
Understanding the Molecule: A Structural Perspective on Solubility
This compound is a multi-functionalized heterocyclic compound.[1] Its solubility is governed by a complex interplay between its constituent chemical groups:
-
Thiazole Ring: A polar, aromatic heterocycle containing nitrogen and sulfur. While thiazole itself is miscible with many organic solvents and soluble in water, its derivatives' solubility can vary greatly.[2][3] The nitrogen atom can be protonated, suggesting that solubility may be pH-dependent.[2][4]
-
Tertiary Amide (-N(C₂H₅)C(O)CH₃): This group is polar and can act as a hydrogen bond acceptor via its carbonyl oxygen.[5][6] Unlike primary or secondary amides, it lacks a hydrogen atom on the nitrogen, preventing it from acting as a hydrogen bond donor.[7][8] This typically results in lower aqueous solubility compared to less substituted amides.[5]
-
Formyl Group (-CHO): The aldehyde group is polar and can accept hydrogen bonds, contributing to solubility in polar solvents.[9][10] However, as the overall molecular weight of a molecule containing an aldehyde increases, its water solubility tends to decrease.[10][11]
-
Ethyl Group (-CH₂CH₃): This alkyl group adds non-polar character, which can decrease solubility in highly polar solvents like water.
This combination of polar groups and non-polar hydrocarbon character suggests that the compound is likely to be most soluble in polar organic solvents, with potentially limited solubility in purely aqueous systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempt to dissolve the compound in my aqueous buffer failed. What are the recommended first steps?
This is a common starting point. Direct dissolution in aqueous buffers is often challenging for complex organic molecules. A systematic approach, starting with organic solvents, is the most effective strategy.
Core Insight: The principle of "like dissolves like" is fundamental.[12] We must first identify a suitable organic solvent to create a concentrated stock solution before attempting aqueous dilutions.
Below is a general troubleshooting workflow for initial solubilization.
Caption: Initial troubleshooting workflow for solubilizing the compound.
Recommendation:
-
Solvent Screening: Begin by testing solubility in small volumes of common, high-purity organic solvents. See the table below for starting suggestions.
-
Physical Assistance: Employ mechanical energy to aid dissolution. Vortexing, sonication in an ultrasonic bath, and gentle warming (e.g., 37-40°C) can significantly increase the rate of dissolution.[12] Be cautious with heating to avoid potential compound degradation.
-
Consult Protocol 1 for a detailed methodology on systematic solvent screening.
Q2: Which organic solvents are best for creating a stock solution?
The choice of solvent is critical and often depends on the requirements of the downstream application, particularly the tolerance for specific solvents in a biological assay.
| Solvent | Type | Rationale & Considerations | Typical Max Assay Conc. |
| DMSO | Polar Aprotic | Excellent solubilizing power for a wide range of organic molecules.[4] The most common choice for primary stock solutions in drug discovery. | < 0.5% |
| DMF | Polar Aprotic | Similar to DMSO, can be effective if DMSO fails. May have higher cellular toxicity. | < 0.1% |
| Ethanol | Polar Protic | A less toxic alternative to DMSO/DMF. Good for compounds with hydrogen bond accepting capabilities. | < 1% |
| Methanol | Polar Protic | Similar to ethanol but can be more volatile and toxic. | < 1% |
| Acetonitrile | Polar Aprotic | Often used in analytical chemistry (e.g., HPLC). Can be a useful solubilizing agent. | Variable |
Expert Advice: Always start with Dimethyl Sulfoxide (DMSO). It is the industry standard for creating high-concentration stock solutions for biological screening.[13] If your experimental system cannot tolerate DMSO, ethanol is the next best choice.
Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening and how do I fix it?
This phenomenon is known as "precipitation upon dilution" and is one of the most frequent challenges for compounds with low aqueous solubility.[4][14] While the compound is stable in 100% organic solvent, the drastic change in solvent polarity upon dilution into an aqueous medium causes it to "crash out" of the solution.
Causality: DMSO is miscible with water, but this does not guarantee the solubility of the compound dissolved within it when the environment becomes predominantly aqueous.[4]
Solutions & Workflow:
Caption: Strategies to prevent precipitation upon aqueous dilution.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced artifacts, but not so low that it causes precipitation.[4]
-
Use Co-solvents: Preparing the stock solution in a mixture of solvents can improve solubility upon dilution. A combination of DMSO and another water-miscible solvent like ethanol can be effective.[4][12] See Protocol 2.
-
Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a multi-step serial dilution. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of organic solvent before the final dilution into the aqueous buffer.[4]
Q4: The biological activity of my compound is inconsistent across different experiments, even when using the same stock solution. What could be the cause?
Inconsistent activity often points back to underlying solubility and stability issues.
-
pH-Dependent Solubility: The thiazole ring's solubility can be influenced by pH.[2][4] Minor variations in buffer preparation between experiments could lead to significant differences in the amount of dissolved, active compound. Always prepare buffers carefully and verify the final pH.
-
Compound Instability: The aldehyde functional group can be susceptible to oxidation or other reactions over time, especially when in solution. It is highly recommended to use freshly prepared dilutions from a frozen stock for each experiment. While some 2-aminothiazoles have shown instability in DMSO, the N-acetyl group on this compound likely improves its stability.[4]
-
Micro-precipitation: The compound may be forming microscopic precipitates that are not visible to the naked eye. This reduces the effective concentration of the compound in solution, leading to variable results. Visually inspect assay plates under a microscope for any signs of precipitation.
Trustworthiness Check: Always include a positive and negative control in your assays. If the positive control is consistent while your test compound is not, it strongly suggests a compound-specific issue like solubility.
Q5: I have tried the common approaches without success. Are there any advanced formulation strategies I can use for this compound?
For particularly challenging cases, especially in preclinical development, more advanced formulation techniques may be necessary to improve aqueous solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble "inclusion complex".[4][15] This is a well-established method for enhancing the solubility of poorly soluble drugs.
-
Use of Surfactants: Surfactants can be used to create micellar formulations where the compound is partitioned into the hydrophobic core of the micelle, which is itself soluble in the aqueous medium.[15]
-
pH Modification: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility.[12] Given the basic nitrogen in the thiazole ring, solubility may increase in slightly acidic conditions (e.g., pH 5-6.5). This must be compatible with your assay's requirements. See Protocol 3.
Experimental Protocols
Protocol 1: Step-by-Step Systematic Solvent Screening
Objective: To identify the most effective organic solvent for creating a primary stock solution.
Methodology:
-
Preparation: Aliquot approximately 1-2 mg of this compound into several small, clear vials (e.g., 1.5 mL glass vials).
-
Solvent Addition: To the first vial, add the first test solvent (e.g., DMSO) dropwise, starting with 50 µL.
-
Mechanical Agitation: Tightly cap the vial and vortex vigorously for 30-60 seconds.
-
Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes.[12]
-
Observation: Visually inspect the solution against a dark background for any undissolved particulate matter.
-
Incremental Addition: If the solid has not fully dissolved, add another 50 µL of the solvent and repeat steps 3-5.
-
Gentle Heating: If solubility is still limited, warm the vial in a water bath or heating block to 37°C for 10-15 minutes. Caution: Do not overheat, as this may degrade the compound.
-
Documentation: Record the final concentration at which the compound fully dissolves. Repeat this process for each solvent you wish to test (DMF, ethanol, etc.).
Protocol 2: Preparation and Use of a Co-Solvent Stock
Objective: To improve compound solubility during dilution into aqueous media.
Methodology:
-
Initial Dissolution: Dissolve the this compound in 100% DMSO to create a highly concentrated primary stock (e.g., 50 mM). Ensure it is fully dissolved.
-
Co-Solvent Addition: Create a 1:1 (v/v) mixture of DMSO and a water-miscible co-solvent such as ethanol.
-
Intermediate Stock: Prepare an intermediate stock solution by diluting the primary DMSO stock into the 1:1 DMSO/ethanol mixture. For example, dilute the 50 mM primary stock 1:5 to achieve a 10 mM intermediate stock in 50:50 DMSO:Ethanol.
-
Final Dilution: Use this intermediate co-solvent stock for the final dilution into your aqueous assay buffer. The presence of the co-solvent can help maintain solubility.
Protocol 3: pH-Adjusted Solubilization Test
Objective: To determine if altering the pH can improve aqueous solubility.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0). Ensure the buffer system is appropriate for the intended pH range.
-
Stock Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 20 mM).
-
Dilution: Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration (ensure the final DMSO percentage is constant and low, e.g., 0.5%).
-
Incubation & Observation: Gently mix and let the solutions equilibrate at room temperature for 1-2 hours. Visually inspect for precipitation or cloudiness.
-
Quantification (Optional): To get a quantitative measure, centrifuge the samples to pellet any precipitate, and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.
References
- BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds.
- Solubility of Things. Thiazole.
- Allen Institute.
- JETIR. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
- Science Ready. Amides - Organic Chemistry.
- Solubility of Things. Amides: Structure, Properties, and Reactions.
- Britannica. (2026). Aldehyde.
- IJRPR. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- BenchChem. (2025).
- Chemistry Learner. (2025). Aldehyde Functional Group: Definition, Structure, & Examples.
- Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides.
- University of Arizona. (2005). Principles of Drug Action 1, Amides.
- PubMed. (2006).
- WuXi AppTec. (2024).
- Wikipedia. Amide.
- Novartis Institutes for BioMedical Research. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- BenchChem. N-(4-Formyl-1,3-thiazol-2-yl)acetamide.
Sources
- 1. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. jetir.org [jetir.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Amide - Wikipedia [en.wikipedia.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 10. Aldehyde Functional Group: Definition, Structure, & Examples [chemistrylearner.com]
- 11. Aldehyde- General Structure, Classification, Properties and Faqs. [allen.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Purification of 4-Formyl-1,3-Thiazol-2-yl Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-formyl-1,3-thiazol-2-yl compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges presented by this class of heterocyclic aldehydes. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-formyl-1,3-thiazol-2-yl derivatives.
Q1: I'm seeing poor separation and significant peak tailing during silica gel column chromatography. What's happening and how can I fix it?
A1: This is a common and frustrating issue that typically points to two main culprits: an inappropriate solvent system or unwanted interactions between your compound and the stationary phase. The thiazole nitrogen can interact with acidic silanol groups on the silica surface, leading to tailing, while the polarity of the formyl group requires a well-balanced mobile phase for effective separation.
Causality: The lone pair of electrons on the thiazole nitrogen can form hydrogen bonds with the acidic Si-OH groups of the silica gel. This strong interaction slows the compound's elution in an uneven manner, causing the peaks to tail. Furthermore, if the mobile phase polarity is too low, the compound will not move, and if it's too high, it will elute too quickly with impurities.[1]
Troubleshooting Workflow:
Diagram: Troubleshooting Poor Chromatographic Separation
Step-by-Step Protocol: Optimizing the Solvent System
-
TLC Analysis: On a single TLC plate, spot your crude mixture. Develop the plate in several solvent systems with varying polarities.[1] A good starting point for these compounds is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone).
-
Target Rf Value: Aim for an Rf value of 0.2-0.4 for your desired compound. This generally provides the best separation on a column. If your compound's Rf is too high, decrease the polarity of the mobile phase (less ethyl acetate); if it's too low, increase the polarity.[1]
-
Add a Modifier: If peak shape is poor even with an optimal Rf, add a small amount of a modifier to your mobile phase to block the acidic silanol sites.
-
Triethylamine (Et3N): Add 0.1-1% to the mobile phase. The basic amine will compete with your thiazole for binding sites on the silica, improving peak shape.
-
Acetic Acid (AcOH): If your compound is accompanied by basic impurities, adding 0.1-1% acetic acid can sometimes improve separation, though this is less common for the tailing of the primary compound itself.
-
-
Consider an Alternative Stationary Phase: If the above steps fail, your compound may be too sensitive for silica gel.
-
Neutral or Basic Alumina: Alumina is a good alternative for compounds that are sensitive to acid.[2] You will need to re-optimize your solvent system, as polarity scaling differs from silica.
-
Reversed-Phase (C18): For more polar thiazole derivatives, reversed-phase chromatography using a solvent system like water/acetonitrile or water/methanol may provide superior separation.[3][4]
-
| Parameter | Recommendation for Silica Gel Chromatography |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Initial Solvent System | Hexanes:Ethyl Acetate (gradient from 9:1 to 1:1) |
| Alternative Solvents | Dichloromethane:Methanol, Toluene:Acetone |
| Tailing Reducer | 0.1-1% Triethylamine in mobile phase |
| Target Rf on TLC | 0.2 - 0.4 |
Q2: My yield is very low, and I suspect the compound is degrading on the column. How can I confirm this and prevent it?
A2: 4-Formylthiazoles can be susceptible to degradation, particularly oxidation of the aldehyde to the corresponding carboxylic acid, especially during long exposure to silica gel which can be slightly acidic and contains trace metals.[2]
Confirmation of Degradation:
-
TLC Analysis: Spot your crude material and the collected column fractions on a TLC plate. The carboxylic acid impurity will typically have a lower Rf value and may streak.
-
Aqueous Wash Test: Dissolve a small amount of the crude or a suspect fraction in ethyl acetate and wash it with a saturated sodium bicarbonate (NaHCO3) solution. Re-spot the organic layer on a TLC plate. The disappearance or significant reduction of the suspected impurity spot (the carboxylic acid, which is extracted into the basic aqueous layer) confirms its identity.[2]
Prevention Strategies:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your chosen mobile phase containing 1% triethylamine, then pack the column as usual. This neutralizes acidic sites.
-
Use a Different Stationary Phase: Switch to neutral alumina, which is less likely to promote oxidation.[2]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a "flash" column). Avoid letting the compound sit on the column for extended periods.
-
Non-Chromatographic Purification: If degradation is severe, avoid chromatography altogether.
-
Recrystallization: This is an excellent method if a suitable solvent can be found.[5]
-
Bisulfite Adduct Formation: This classic technique is highly specific for aldehydes. React the crude material with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid adduct, which can be filtered off from non-aldehyde impurities. The pure aldehyde is then regenerated by treating the adduct with a base like NaHCO3.[2]
-
Q3: I can't get my compound to crystallize. It just "oils out." What should I do?
A3: "Oiling out" is a common problem in recrystallization that occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice.[5] This usually happens when the solution is supersaturated at a temperature above the compound's melting point or when the cooling is too rapid.
Step-by-Step Protocol for Recrystallization Solvent Screening:
-
Solubility Testing: Place a few milligrams of your compound into several small test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) to each.
-
Identify a Good Solvent: A good recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot.[1]
-
The "Oiling Out" Fix:
-
Cool Slower: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath.
-
Use Less Solvent: Oiling out is often caused by using too much solvent. Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[1]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is very poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, then allow it to cool slowly.[5]
-
| Solvent System | Typical Use Case |
| Ethanol/Water | For moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy. |
| Hexanes/Ethyl Acetate | A very common system for a wide range of polarities.[5] |
| Toluene/Hexanes | For less polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 4-formyl-1,3-thiazol-2-yl compounds that make them challenging to purify?
A1: The purification challenges arise from a combination of the thiazole ring's electronics and the aldehyde's reactivity.
-
Electron-Withdrawing Nature: The thiazole ring is electron-deficient, which influences the reactivity of the formyl group. The C4-position, where the formyl group is located, has an intermediate electronic character compared to the more electron-deficient C2 position and the more electron-rich C5 position.[6]
-
Basicity of Thiazole Nitrogen: The nitrogen atom at position 3 provides a basic site that can interact with acidic media, including silica gel, leading to purification issues like peak tailing.
-
Aldehyde Reactivity: The formyl group is susceptible to oxidation to a carboxylic acid, which is a common impurity.[2] It can also undergo other reactions under harsh conditions.
Diagram: Key Structural Features and Impurities
Q2: How can I best assess the purity of my final compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin Layer Chromatography (TLC): Essential for a quick check. Spot your compound heavily on a plate and develop it in a suitable solvent system to reveal minor impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile gradient is a good starting point.[4] Purity is typically reported as a percentage based on the area under the curve (AUC).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying impurities if their signals do not overlap with the product signals. Integrating the impurity peaks against the product peaks can provide a molar ratio.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities based on their mass-to-charge ratio.
Q3: What are the most common impurities I should expect from a Vilsmeier-Haack synthesis of these compounds?
A3: The Vilsmeier-Haack reaction is a common method for synthesizing 4-formylpyrazoles and related heterocycles.[7] When applied to thiazole precursors, potential impurities include:
-
Unreacted Starting Material: The initial thiazole compound that was meant to be formylated.
-
Hydrolyzed Vilsmeier Reagent: Byproducts from the DMF and POCl₃, which are typically removed during aqueous workup.
-
Side-Reaction Products: Depending on other functional groups on your starting material, side reactions could occur. Careful analysis of NMR and MS data is crucial to identify these.
References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Reddit r/chemistry. (2015). Purifying aldehydes?. Reddit.
- Obrnuta faza.
- University of Rochester, Department of Chemistry.
- ResearchGate. (2025). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction | Request PDF.
- Sharma, P. K., Singh, K., Dhawan, S. N., & Singh, S. P. (2002). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. Indian Journal of Chemistry, 41A, 2071-2075.
- Unknown Source. Synthesis of thiazole-4-formaldehyde.
- BenchChem. (2025). Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers. BenchChem.
- MDPI. (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols.
- SciSpace. (2021).
- BenchChem. (2025). Application Note: Chromatographic Separation of 2-(4-Methylphenyl)-4(5H)-thiazolone Isomers.
Sources
Technical Support Guide: Stability of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide in DMSO
[1][2][3][4][5]
Executive Summary & Core Directive
Compound: N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide Functional Class: Thiazole-4-carbaldehyde derivative Solvent System: Dimethyl Sulfoxide (DMSO)[1][2][3]
Status: Conditionally Stable This compound is stable in anhydrous DMSO for short durations (<24 hours) at room temperature.[2][3] However, it exhibits moderate instability over prolonged periods or in the presence of trace water/oxygen due to the high reactivity of the C4-formyl (aldehyde) group.[1][3]
Critical Advisory: Do not store stock solutions of this compound in DMSO for >48 hours at room temperature. The aldehyde moiety is prone to oxidation (to the corresponding carboxylic acid) and hydration (gem-diol formation) in hygroscopic DMSO.[2][3]
Chemical Stability Profile & Degradation Mechanisms[2][4][6]
To troubleshoot effectively, you must understand why the molecule degrades.[1][2] This compound contains two distinct stability risks: the Thiazole-Aldehyde motif and the DMSO solvent matrix .[3]
Mechanism A: Oxidative Degradation (The "Swern-like" Risk)
DMSO is not merely a solvent; it is a mild oxidant.[2][3][4] In the presence of electrophilic activators or simply over time with light/air exposure, DMSO can facilitate the oxidation of the C4-formyl group (-CHO) into a carboxylic acid (-COOH).[1][2]
-
Symptom: LC-MS shows a mass shift of +16 Da (Oxygen insertion).[3]
-
Result: Loss of biological activity; acidification of the solution.[1]
Mechanism B: Nucleophilic Addition (Hydration)
DMSO is highly hygroscopic (absorbs water from the air).[1][2][3] The electron-deficient aldehyde carbon on the thiazole ring is susceptible to nucleophilic attack by water, forming a gem-diol (hydrate) .[1][2][3]
-
Reaction: R-CHO + H₂O
R-CH(OH)₂[1][2][3] -
Symptom: Broadening of NMR signals; "disappearance" of the aldehyde peak in ¹H-NMR (~9.8–10.0 ppm).[3]
-
Reversibility: Often reversible upon drying or in aprotic conditions, but complicates concentration calculations.[1][2][3]
Mechanism C: Photochemical Instability
Thiazoles can undergo ring cleavage or rearrangement under intense UV light.[1][2][3] The conjugated aldehyde system extends the absorption into the near-UV, increasing susceptibility.[1]
Visualizing the Degradation Pathways[3][6]
The following diagram illustrates the decision logic for diagnosing stability issues based on experimental observations.
Figure 1: Diagnostic flowchart for identifying degradation products of this compound in DMSO.
Troubleshooting Guide & FAQs
This section addresses specific scenarios reported by users handling thiazole-aldehydes.
Q1: "My DMSO stock solution turned from pale yellow to dark orange/brown overnight. Is it still good?"
Diagnosis: Likely polymerization or oxidation .[1][3]
-
Technical Context: Thiazole derivatives often darken upon oxidation.[1][3] The color change indicates the formation of conjugated by-products (Schiff bases or aldol condensation products) which absorb visible light.
-
Action: Run a quick LC-MS. If purity is <95%, discard.[1]
-
Prevention: Store at -20°C or -80°C, protected from light.
Q2: "I see a split peak in my HPLC chromatogram, but the Mass Spec looks correct (M+1)."
Diagnosis: Hemiacetal Formation or Hydrate Equilibrium .[1][3]
-
Technical Context: If your mobile phase contains water or methanol, the aldehyde exists in equilibrium between the free aldehyde and the hydrate/hemiacetal on the column.[1][3] This causes peak splitting or broadening.[1][2]
-
Action: This is often an artifact of the analysis, not necessarily sample degradation.[1][3] Verify by running NMR in a strictly anhydrous solvent (e.g., CDCl₃ or DMSO-d₆ with molecular sieves).[2]
Q3: "Can I freeze-thaw the DMSO stock solution?"
Diagnosis: Risky .
-
Technical Context: DMSO freezes at 18.5°C. Repeated freezing causes "cryoconcentration," where the solute concentrates in the remaining liquid phase before total freezing, potentially triggering aggregation or precipitation.[2][3] Furthermore, opening cold DMSO bottles condenses atmospheric moisture immediately into the solvent.[1]
-
Action: Aliquot the stock solution into single-use vials before freezing. Never re-freeze a thawed aliquot.[1]
Standardized Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Objective: Minimize oxidation and hydration during solubilization.
-
Solvent Prep: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[2][3]
-
Pro-Tip: If opening a new bottle, add activated 3Å or 4Å molecular sieves to the DMSO bottle 24 hours prior to use.[1]
-
-
Weighing: Weigh the solid compound into an amber glass vial (light protection).
-
Dissolution:
-
Storage:
Protocol B: Purity Verification (Quick Check)
Objective: Differentiate between the Aldehyde (Active) and Acid (Inactive).
| Parameter | Aldehyde (Target) | Carboxylic Acid (Impurity) | Hydrate (Impurity) |
| LC-MS (ESI+) | Mass = M | Mass = M + 16 | Mass = M + 18 |
| ¹H-NMR (DMSO-d₆) | Sharp singlet ~9.8–10.0 ppm | Broad singlet ~12–14 ppm | No CHO peak; Broad OH peaks |
| Solubility | High in DMSO | Moderate | High |
References & Authoritative Grounding
-
DMSO Chemical Compatibility & Safety:
-
Thiazole-4-carbaldehyde Reactivity:
-
General Aldehyde Oxidation in DMSO:
-
Handling of Hygroscopic Solvents:
Minimizing side reactions during thiazole acetamide formation
Welcome to the technical support guide for the synthesis of thiazole acetamides. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of amide bond formation involving the 2-aminothiazole scaffold. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the acylation of the exocyclic amino group is not without its challenges, often leading to a range of side reactions that can compromise yield and purity.
This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. We will explore the causality behind common experimental pitfalls and offer field-proven strategies to ensure the integrity and success of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during thiazole acetamide formation in a practical question-and-answer format.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows multiple unidentified byproducts. Where should I start troubleshooting?
This is a common issue stemming from several potential sources. Let's break down the most likely culprits.
Answer: A low yield accompanied by a complex product mixture points to issues with starting material quality, reaction conditions, or the choice of coupling chemistry.
-
Starting Material Integrity:
-
2-Aminothiazole Purity: The starting aminothiazole can contain impurities from its synthesis (e.g., via Hantzsch synthesis).[3][4] Ensure it is pure before starting. If necessary, recrystallize or purify it by column chromatography.
-
Carboxylic Acid Purity: Similarly, ensure the carboxylic acid is pure and, importantly, anhydrous. Moisture can quench activated intermediates.
-
Acylating Agent Stability: If using an acyl chloride, ensure it is fresh or has been stored under inert conditions. Acyl chlorides are highly reactive and can degrade upon exposure to moisture, leading to the formation of the corresponding carboxylic acid which may not react under the chosen conditions.[5]
-
-
Reaction Conditions:
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving all reactants. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are common choices.[6][7] DMF, for instance, is excellent for solubility but can be difficult to remove and may require higher temperatures for some reactions.[7]
-
Temperature Control: Amide couplings are often exothermic. Running the reaction at 0 °C, especially during the addition of the coupling agent or acyl chloride, can significantly reduce the rate of side reactions.[8][9] Excessive heat can promote decomposition and the formation of byproducts.[6]
-
Base Selection: When a base is required (e.g., with acyl chlorides or phosphonium/aminium coupling reagents), a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIEA) or triethylamine (Et3N) is essential.[5][10] Using a nucleophilic base can lead to unwanted reactions with the activated carboxylic acid intermediate.
-
-
Fundamental Workflow: A systematic approach is crucial. The diagram below outlines a general workflow that helps isolate variables and ensure reproducibility.
A general experimental workflow for thiazole acetamide synthesis.
Q2: I've isolated a significant byproduct with a higher molecular weight, which appears to be a bis-acylated version of my product. How can I prevent this?
Answer: The formation of a bis-acylated product is a known side reaction when acylating 2-aminothiazoles.[11] It occurs because, after the desired acylation of the exocyclic amino group, the endocyclic (ring) nitrogen can undergo a second acylation, particularly if reactive acylating agents and forcing conditions are used.
Mechanism: The initial product, the N-(thiazol-2-yl)acetamide, still possesses a lone pair on the ring nitrogen. This nitrogen is less nucleophilic than the exocyclic amine but can react with a highly electrophilic acylating agent, especially if there is an excess of the agent or if a catalyst like 4-DMAP is used in large quantities.
Mitigation Strategies:
-
Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the acylating agent (e.g., acyl chloride or activated carboxylic acid).
-
Slow Addition: Add the acylating agent dropwise to the solution of the 2-aminothiazole at a reduced temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring the more reactive exocyclic amine and minimizing the chance of double acylation.
-
Protecting Groups: For particularly challenging substrates, a protecting group strategy can be employed. Using a Boc-protected 2-aminothiazole intermediate allows for acylation, followed by a mild deprotection step to yield the desired mono-acylated product cleanly.[10][11] This method provides excellent control over the reaction's selectivity.[10]
Q3: My starting carboxylic acid is chiral, and I'm observing significant racemization in my final product. What's causing this and how can I stop it?
Answer: Racemization is a critical issue in pharmaceutical synthesis and most commonly occurs when using carbodiimide-based coupling reagents like DCC or EDC without appropriate additives.[5][12]
Mechanism of Racemization with Carbodiimides: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to intramolecular attack by the carbonyl oxygen of the newly formed ester, leading to the formation of a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and can be easily abstracted and reprotonated, leading to racemization.
Solutions to Prevent Racemization:
-
Use Racemization-Suppressing Additives: The most common strategy is to add 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®) along with the carbodiimide.[8][13] These additives react with the O-acylisourea intermediate to form an activated ester (OBt or Oxyma ester). These esters are more stable than the O-acylisourea, are less prone to oxazolone formation, and still readily react with the amine to form the amide bond with minimal racemization.[8][12]
-
Switch to a Different Class of Coupling Reagent: Phosphonium (e.g., PyBOP, BOP) and aminium/uronium (e.g., HBTU, HATU, COMU) salts are excellent alternatives that significantly reduce the risk of racemization.[5][14] These reagents generate activated esters (often HOBt or HOAt esters) in situ that are less likely to cause epimerization.[5][12] HATU, in particular, is known for its high efficiency and low racemization rates.[8]
The diagram below illustrates the divergent pathways of the desired reaction versus key side reactions.
Frequently Asked Questions (FAQs)
Q: What are the main classes of coupling reagents and how do I choose one?
A: Amide coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. The choice depends on factors like substrate complexity, scale, cost, and the need to suppress side reactions like racemization.[14]
| Reagent Class | Examples | Advantages | Common Side Reactions | Best For |
| Carbodiimides | DCC, DIC, EDC[14] | Cost-effective, readily available. EDC and its byproduct are water-soluble, simplifying work-up.[12][14] | Racemization, N-acylurea formation[8], nitrile formation from Asn/Gln side chains.[12] | Routine synthesis where racemization is not a concern; large-scale synthesis; conjugations in aqueous media (EDC). |
| Phosphonium Salts | BOP, PyBOP, PyAOP[5][12] | High coupling efficiency, low racemization. Does not react with the free amine component.[5] | BOP produces a carcinogenic byproduct (HMPA).[12] | Difficult couplings, synthesis of sensitive peptides, intramolecular cyclizations. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU[8][14] | Very fast reaction times, high yields, excellent suppression of racemization (especially HATU).[5] | Can react with the free amine if used in excess.[5] COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents.[8] | Solid-phase peptide synthesis (SPPS), microwave-assisted synthesis, coupling of sterically hindered amino acids. |
Q: What is the role of additives like HOBt and DMAP?
A:
-
HOBt (1-Hydroxybenzotriazole): As discussed, HOBt is primarily used with carbodiimides to act as a "trapping agent." It intercepts the highly reactive O-acylisourea intermediate to form a more stable, yet still reactive, OBt-activated ester. This has two major benefits: it significantly suppresses racemization and prevents the O-to-N acyl migration that forms the dead-end N-acylurea byproduct.[8][12]
-
DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. It should be used in catalytic amounts (e.g., 0.05-0.15 equivalents). It functions as a nucleophilic catalyst, reacting with the activated acid (or acyl chloride/anhydride) to form a highly reactive N-acylpyridinium salt, which is then rapidly attacked by the amine. Caution: DMAP is a strong catalyst and can increase the risk of racemization and other side reactions if used in excess or at high temperatures.[12]
Q: What are the best practices for reaction work-up and purification?
A:
-
Quenching: After the reaction is complete (as determined by TLC or LC-MS), quench any remaining reactive species. A simple aqueous wash is often sufficient.
-
Aqueous Wash: Perform a series of aqueous washes to remove water-soluble byproducts. A typical sequence might be:
-
A weak acid wash (e.g., 1M HCl or 5% citric acid) to remove basic components like residual amine, DIEA, or DMAP.
-
A weak base wash (e.g., saturated NaHCO₃) to remove acidic components like residual carboxylic acid or HOBt.
-
A brine wash (saturated NaCl) to reduce the amount of water in the organic layer before drying.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purification: The crude product is most commonly purified by flash column chromatography on silica gel.[7] A gradient elution system, typically with hexane/ethyl acetate or DCM/methanol, is used to separate the desired product from any remaining impurities. Recrystallization can be an effective final purification step for solid products.[11]
Experimental Protocols
Protocol 1: General Synthesis of a Thiazole Acetamide using EDC/HOBt
This protocol describes a standard, cost-effective method for synthesizing N-(thiazol-2-yl)acetamide derivatives.
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), 2-aminothiazole derivative (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in an anhydrous solvent (e.g., DCM or DMF, ~0.1 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with magnetic stirring.
-
EDC Addition: Add EDC·HCl (1.2 eq) to the cooled solution in one portion.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Low-Racemization Synthesis using HATU
This protocol is recommended for reactions involving chiral carboxylic acids where minimizing racemization is critical.[2]
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere, add the chiral carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolution & Cooling: Dissolve the solids in anhydrous DMF and cool the mixture to 0 °C.
-
Base Addition: Add DIEA (2.5 eq) dropwise to the mixture and stir for 5-10 minutes to allow for pre-activation of the carboxylic acid.
-
Nucleophile Addition: Add a solution of the 2-aminothiazole derivative (1.05 eq) in a small amount of DMF to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction closely by LC-MS. These reactions are typically much faster than EDC couplings.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Wikipedia. (2024). Thiazole. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Hasanah, I., & Ziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 8(1), 34-43.
- Manne, S., El-Faham, A., & Albericio, F. (2021). Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Tetrahedron Letters.
-
Scribd. (n.d.). Thiazole: Structure and Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity and applications of thiazolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Retrieved from [Link]
- Jamil, M., et al. (2016).
-
ResearchGate. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Frontiers. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Retrieved from [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
- Shukla, A. P., & Verma, V. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4447-4467.
-
CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
ScienceScholar. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]
- Al-Warhi, T., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry.
- Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8031-8043.
- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435.
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- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 10. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Technical Support Center: Purification of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
[1][2][3]
Executive Summary
The purification of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide presents a unique challenge due to the bifunctional nature of the molecule.[1][2] It contains a reactive aldehyde (prone to oxidation and polymerization) and an acetamide substituted thiazole ring (susceptible to hydrolysis under vigorous acidic/basic conditions).[1][3]
Common issues reported with this scaffold include "tarry" crude products, persistent yellowing (oxidation), and difficulty separating the target from Vilsmeier-Haack byproducts.[3] This guide prioritizes chemoselective purification over standard chromatography to maximize recovery.[2]
Module 1: Diagnostic Troubleshooting (FAQs)
Q1: My crude product is a dark, viscous red/black oil. Is my synthesis failed? A: Not necessarily. This is typical for Vilsmeier-Haack formylations on thiazoles.[1][2] The dark color usually comes from polymerized phosphorous species or oligomerized aldehyde .
-
Immediate Action: Do not attempt to recrystallize immediately. The "tar" will occlude your crystals. Perform a Bisulfite Purification (See Protocol A) to chemically extract the aldehyde from the tar.[3]
Q2: I see a persistent spot on TLC just below my product that smears. What is it? A: This is likely the carboxylic acid derivative (N-ethyl-N-(4-carboxy-1,3-thiazol-2-yl)acetamide), resulting from the air-oxidation of your aldehyde.[1][2][3]
-
Fix: Aldehydes oxidize rapidly on silica gel.[2] Add 1% Triethylamine to your elution solvent to neutralize the silica, or wash your organic crude with saturated NaHCO₃ before the column.[3]
Q3: The NMR shows a mixture of rotamers. Is this an impurity?
A: Likely not. The N-ethyl-acetamido group exhibits restricted rotation around the amide bond (
-
Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, it is rotameric, not impure.[3]
Module 2: Chemoselective Purification Protocols
Protocol A: The Bisulfite "Silver Bullet" (Recommended)
Best for: Removing non-aldehyde impurities (starting materials, tars, isomers).[3]
This method exploits the reversible formation of a water-soluble bisulfite adduct.[1][2] It is far superior to chromatography for removing the "sticky" Vilsmeier byproducts.
Reagents:
-
Saturated Sodium Bisulfite (
) solution (freshly prepared).[1][3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Sodium Carbonate (
) or Sodium Hydroxide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ).[1][3]
Workflow:
-
Dissolution: Dissolve crude oil in a minimal amount of EtOAc (approx. 5 mL per gram).
-
Adduct Formation: Add 2 equivalents of saturated aqueous
. Vigorously stir/shake for 30–60 minutes.-
Observation: A white precipitate (the adduct) may form at the interface.[3] This is good.
-
-
Separation:
-
Regeneration:
-
Isolation: Separate the organic layer, dry over
, and concentrate.
Protocol B: Silica Gel Chromatography Optimization
Best for: Final polishing or if Bisulfite fails due to steric hindrance.
Thiazole aldehydes are "sticky" on silica.[2] Standard Hexane/EtOAc often leads to tailing.[2]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 (230–400 mesh) | Standard resolution.[1][2] |
| Mobile Phase | DCM : MeOH (98:2 to 95:[1][2][3]5) | Dichloromethane (DCM) solubilizes the thiazole better than Hexane, reducing tailing.[3] |
| Additive | 0.5% Triethylamine (TEA) | Neutralizes acidic sites on silica that catalyze aldehyde degradation.[1][2][3] |
| Loading | DCM (Liquid loading) | Avoid dry loading with heat; aldehydes are thermally sensitive.[1][2][3] |
Module 3: Visualizing the Workflow
Figure 1: The Bisulfite Purification Logic
This flowchart illustrates the decision-making process for isolating the aldehyde from complex reaction mixtures.
Caption: Figure 1. Chemoselective isolation of this compound using bisulfite adduct formation.
Module 4: Impurity Profile & Prevention
Understanding where impurities come from is key to preventing them in the next batch.
| Impurity Type | Origin | Prevention / Removal |
| Acid Derivative | Oxidation of aldehyde by air.[1][2] | Store under Argon/Nitrogen at -20°C. Remove via NaHCO₃ wash. |
| Dimer/Polymer | Aldol-type condensation (catalyzed by base).[1][2] | Avoid strong bases during workup.[2] Keep crude concentrated for minimal time. |
| Starting Amine | Incomplete Vilsmeier reaction. | Monitor TLC. If present, wash organic layer with 1M HCl (The amine is basic; the product is less basic).[3] |
| Chlorinated Intermediate | Incomplete hydrolysis of Vilsmeier iminium salt.[2] | Ensure the quench step involves heating with Sodium Acetate/Water for at least 1 hour. |
References
-
Vilsmeier-Haack Reaction on Thiazoles
-
Bisulfite Adduct Purification Protocol
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[3][6] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722–5724.[3]
- Context: Defines the efficiency of bisulfite purification for aldehydes and provides regeneration conditions that avoid degrading sensitive functional groups.
-
-
Purification of Heterocyclic Aldehydes
-
Separation of Aldehydes via Extraction
Sources
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide | 156423-98-2 [sigmaaldrich.com]
- 3. CN117049977A - Preparation method of N-ethyl-2- (4-formylphenyl) acetamide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for Formylation of Thiazoles
Welcome to the Technical Support Center for thiazole formylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the critical role of temperature in the successful formylation of thiazole derivatives, primarily via the Vilsmeier-Haack reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the formylation of thiazoles, with a focus on the impact of temperature.
Q1: What is a safe starting temperature for a Vilsmeier-Haack formylation on a novel thiazole?
A safe and standard starting point is to prepare the Vilsmeier reagent (e.g., from POCl₃ and DMF) at 0-5 °C to control the initial exothermic reaction.[1][2] The subsequent addition of the thiazole substrate should also be performed at this low temperature. Depending on the thiazole's reactivity, the reaction may then be allowed to slowly warm to room temperature or be gently heated to 50-60 °C to drive it to completion.[1]
Q2: My reaction mixture turned dark brown or black immediately after adding the thiazole. What happened?
This is a strong indicator of substrate degradation or polymerization, often caused by excessive heat.[3] The Vilsmeier-Haack reaction is exothermic, and if the temperature is not strictly controlled during reagent addition, localized "hot spots" can form.[3] Thiazole rings, especially electron-rich ones, can be sensitive to the strongly acidic conditions of the reaction, and high temperatures accelerate decomposition pathways.
Q3: I have very low to no product yield, and my starting material is mostly unreacted. Is temperature the problem?
It is a very likely culprit. If the reaction temperature is too low, you may not be overcoming the activation energy required for the electrophilic attack on the thiazole ring. While starting cold is crucial for control, some thiazole systems, particularly those with electron-withdrawing groups, require thermal energy to proceed at a reasonable rate. Careful, monitored heating is necessary in these cases.[4]
Q4: How stable is the pre-formed Vilsmeier reagent at different temperatures?
The Vilsmeier reagent is thermally unstable. Its decomposition is highly exothermic and can lead to a thermal runaway if not properly managed.[2] It is crucial to avoid temperatures exceeding 50°C during handling and to use the reagent promptly after its in situ formation.[2] For this reason, it is almost always prepared and used immediately at low temperatures (0-5 °C).[2]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems related to temperature control during thiazole formylation.
Scenario 1: No Reaction or Low Conversion
Observation: TLC or LC-MS analysis shows predominantly unreacted thiazole starting material, even after several hours.
Primary Cause: The reaction temperature is insufficient to drive the formylation, particularly for less reactive (electron-poor) thiazole substrates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Explanation: The Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions in Friedel-Crafts reactions.[5] Therefore, electron-rich thiazoles react readily, but thiazoles bearing electron-withdrawing groups require more energy to increase the rate of electrophilic substitution. A stepwise increase in temperature allows you to find the "sweet spot" where the reaction proceeds efficiently without initiating degradation.[4]
Scenario 2: Significant Side Product Formation or Low Yield of Desired Isomer
Observation: The reaction yields a complex mixture of products, or the desired formylated product is obtained in low yield alongside tars and other impurities.
Primary Cause: The reaction temperature is too high, leading to side reactions, thermal decomposition of the reagent, or degradation of the thiazole ring.[3][4]
Data-Driven Optimization Strategy:
High temperatures can provide enough energy to overcome the activation barriers for less-favored reaction pathways, such as formylation at a different position or ring decomposition. The best approach is to perform a systematic temperature optimization study.
Table 1: Example Temperature Screening Protocol & Data
| Entry | Thiazole Substrate (1 eq) | Vilsmeier Reagent (1.2 eq) | Temperature (°C) | Time (h) | Conversion (%) | Yield of 5-formyl (%) | Observations |
| 1 | 2-Amino-4-methylthiazole | POCl₃/DMF | 0 → RT | 4 | 75% | 65% | Clean reaction |
| 2 | 2-Amino-4-methylthiazole | POCl₃/DMF | 50 | 2 | 100% | 85% | Optimal |
| 3 | 2-Amino-4-methylthiazole | POCl₃/DMF | 80 | 1 | 100% | 40% | Darkening, side products |
| 4 | 2-Chloro-4-methylthiazole | POCl₃/DMF | 50 | 6 | 30% | 25% | Low conversion |
| 5 | 2-Chloro-4-methylthiazole | POCl₃/DMF | 80 | 4 | 90% | 78% | Optimal |
| 6 | 2-Chloro-4-methylthiazole | POCl₃/DMF | 100 | 2 | 100% | 55% | Significant decomposition |
Part 3: Optimized Experimental Protocol
This protocol provides a generalized, robust procedure for the formylation of a thiazole derivative, emphasizing critical temperature control points.
General Procedure for Temperature-Optimized Vilsmeier-Haack Formylation
1. Reagent and Glassware Preparation:
-
Ensure all glassware (three-necked round-bottom flask, dropping funnel, condenser) is thoroughly flame-dried or oven-dried.
-
Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃).
-
Assemble the apparatus under an inert atmosphere (Nitrogen or Argon).
2. Formation of the Vilsmeier Reagent (Critical Temperature Step):
-
To the reaction flask, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Begin vigorous stirring. Add POCl₃ (1.2 equivalents) dropwise via syringe or dropping funnel over 30-45 minutes.
-
Crucially, monitor the internal temperature and ensure it does not rise above 10 °C. [3] The mixture will typically become a thick, yellowish-white slurry.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
3. Formylation Reaction:
-
Dissolve the thiazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the thiazole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 0-5 °C.
-
Once the addition is complete, the subsequent heating profile depends on the substrate (refer to Troubleshooting Guide):
-
Monitor the reaction progress by TLC or LC-MS.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture back down in an ice bath.
-
Slowly and carefully quench the reaction by pouring it over crushed ice containing a large excess of a base like sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the iminium intermediate.
-
Stir until the ice has melted and the product precipitates or separates.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Core Mechanism
The temperature-sensitive step is the electrophilic attack of the thiazole on the Vilsmeier reagent. Sufficient thermal energy is needed to overcome the activation barrier for this key C-C bond formation.
Caption: Key stages of the Vilsmeier-Haack formylation of thiazole.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link][6]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link][5]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available at: [Link]
-
Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. Available at: [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. PMC. Available at: [Link]
-
A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. ResearchGate. Available at: [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. ResearchGate. Available at: [Link]
- Process for formylation. Google Patents.
-
Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Semantic Scholar. Available at: [Link]
-
Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Structure and Reactivity of the Vilsmeier Formylating Reagent. University of Huddersfield Repository. Available at: [Link][4]
-
Alkoxyalkylation of Electron-Rich Aromatic Compounds. MDPI. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Prevention of Thiazole Aldehyde Degradation
Welcome to the Technical Support Center for thiazole aldehyde stability. This guide is designed for researchers, scientists, and drug development professionals who utilize thiazole aldehydes in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and stability of these critical compounds.
Thiazole aldehydes are a vital class of heterocyclic compounds, integral to the synthesis of numerous pharmaceuticals and biologically active agents. However, their inherent reactivity, particularly the electrophilic nature of the aldehyde group attached to the thiazole ring, makes them susceptible to degradation.[1][2] Understanding and mitigating these degradation pathways is paramount for reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which thiazole aldehydes degrade?
A1: Thiazole aldehydes are susceptible to several degradation pathways, primarily:
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, especially when exposed to atmospheric oxygen.[3][4] This process can be accelerated by exposure to light and elevated temperatures.[5]
-
Light-Induced Degradation (Photodegradation): Exposure to UV light can promote oxidation and other degradation reactions, compromising the integrity of the compound.[5]
-
Self-Condensation/Polymerization: Aldehydes can undergo self-condensation reactions (like the aldol reaction), particularly in the presence of acidic or basic catalysts, leading to the formation of undesired oligomers and polymers.
-
Hydrolysis: While generally stable, under certain pH conditions, the thiazole ring itself can be susceptible to hydrolysis, although this is less common for the aldehyde derivatives under typical storage conditions.[6]
Q2: What are the ideal short-term and long-term storage temperatures for thiazole aldehydes?
A2: For optimal stability, the following temperature guidelines are recommended:
| Storage Duration | Recommended Temperature | Rationale |
| Short-Term (days to weeks) | 2-8°C (Refrigerated) | Slows down the rate of most degradation reactions, particularly oxidation and self-condensation. |
| Long-Term (months to years) | -20°C or lower (Frozen) | Significantly inhibits all degradation pathways, preserving the compound's integrity for extended periods. |
Note: Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Q3: Is an inert atmosphere necessary for storing thiazole aldehydes?
A3: Yes, storing thiazole aldehydes under an inert atmosphere is highly recommended to prevent oxidation.[7][8][9][10] Replacing the air in the storage container with an inert gas like nitrogen or argon effectively displaces oxygen, a key contributor to degradation.[8][9][10] This practice, known as inerting or blanketing, is crucial for maintaining the long-term stability and purity of the compound.[8][11][9][10]
Q4: What type of container is best for storing thiazole aldehydes?
A4: The choice of container is critical for preventing degradation. The ideal container should be:
-
Airtight: To prevent exposure to atmospheric oxygen and moisture.[5][12]
-
Opaque or Amber-colored: To protect the compound from light-induced degradation.[5][12]
-
Made of an inert material: Glass is generally preferred. Avoid plastics that may leach impurities or be permeable to air.
Q5: Can I use antioxidants to stabilize my thiazole aldehyde samples?
A5: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation.[3][5][12] Common antioxidants used for this purpose include:
-
Butylated Hydroxytoluene (BHT): Effective at low concentrations (typically 0.01-0.1%).[3][5]
-
Tocopherol (Vitamin E): A natural antioxidant that can also be used.[13]
It is crucial to ensure that the chosen antioxidant does not interfere with downstream applications. A small-scale compatibility study is recommended.
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during the handling and use of thiazole aldehydes.
Problem 1: My thiazole aldehyde has turned yellow/brown and shows impurities on analysis (e.g., by HPLC, NMR).
Cause: This is a classic sign of degradation, most likely due to oxidation and/or polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored/impure thiazole aldehyde.
Problem 2: I am observing low yields or unexpected side products in reactions involving a thiazole aldehyde.
Cause: The purity of the starting thiazole aldehyde is critical for reaction outcomes. Degradation products can interfere with the desired reaction pathway.
Troubleshooting and Prevention:
-
Confirm Starting Material Purity: Before starting a reaction, always verify the purity of the thiazole aldehyde using a suitable analytical method like HPLC or NMR.
-
Use Freshly Opened or Properly Stored Aldehyde: Whenever possible, use a fresh bottle of the aldehyde or one that has been stored under optimal conditions (cold, dark, inert atmosphere).
-
Perform a Forced Degradation Study: To understand the stability of your specific thiazole aldehyde under your experimental conditions, a forced degradation study can be invaluable.[14][15][16][17] This involves intentionally exposing the aldehyde to stress conditions (e.g., heat, light, acid, base, oxidant) and monitoring the degradation products.[14][15][16][17]
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and assess the stability of a thiazole aldehyde under various stress conditions.
Materials:
-
Thiazole aldehyde of interest
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Thermostatically controlled oven and water bath
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the thiazole aldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: In separate, appropriately labeled vials, subject the aldehyde solution to the following conditions:
-
Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH at room temperature.
-
Oxidation: Mix with an equal volume of 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench and Analyze: Neutralize the acidic and basic samples and dilute all samples with the mobile phase before injecting them into the HPLC.
-
Data Analysis: Monitor the disappearance of the parent aldehyde peak and the appearance of new peaks corresponding to degradation products.[18] Use a PDA detector to assess peak purity.
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways of thiazole aldehydes.
Caption: Key degradation pathways for thiazole aldehydes.
References
- Allan Chemical Corporation. (2025, October 23).
- Consolidated Chemical.
- Air Products. Packaging, Inerting and Blanketing.
- Linde Gas. Inerting.
- Patsnap Eureka. (2026, February 12).
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Wikipedia. Thiazole.
- Toxics. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
- Creative Proteomics. Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
- The John D. Walsh Company.
- European Patent Office.
- Wikipedia. Inert gas.
- Air Products. Nitrogen.
- Benchchem. Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers.
- Pharma Science Monitor. (2016, July 1).
- ResearchGate. (2021, July 16). Experimental No. (13) Aldehydes and ketones.
- Benchchem.
- Alchemist.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- PMC.
- BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
- Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Formacare.
- ResearchGate. Synthesis of thiazoles from aldehydes, amines, and element sulfur.
- Benchchem.
- Reddit. (2024, April 13). PA and aroma chemical storage?
- Veeprho. (2020, July 13).
- A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds.
- ResearchGate. Thiazolo[5,4-d]thiazole-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells.
- EMBIBE. (2023, January 24).
- PMC.
- Pharmaceutical Technology. (2016, May 2).
- MDPI. (2024, April 8). Robust Thiazole-Linked Covalent Organic Frameworks for Water Sensing with High Selectivity and Sensitivity.
- Lhasa Limited. (2025, March 27).
- Google Patents.
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- MDPI. (2025, January 5).
- PubMed. (2022, November 15).
- MDPI. (2025, August 1).
- ResearchGate. (2016, February 10). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity.
- ResearchGate.
- ACS Publications. (2009, January 20). Overview of the Chemistry of 2-Thiazolines.
- PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- RSC Publishing. Thiazolo[5,4-d]thiazole-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells.
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Validation & Comparative
1H NMR spectrum analysis of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists
Executive Summary: The Rotamer Challenge
Characterizing N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide presents a specific analytical challenge common to N-heteroaryl tertiary amides: restricted rotation . Unlike simple amines, the N-C(O) amide bond in this molecule exhibits significant double-bond character (
This guide compares the "Standard Approach" (Ambient CDCl₃) against the "Optimized Approach" (High-Temperature DMSO-d₆), demonstrating why standard protocols often yield "dirty" spectra that mimic impurities, and how to resolve this using Variable Temperature (VT) NMR.
Structural Analysis & Theoretical Assignments
Before analyzing the spectrum, we must deconstruct the proton environments. The molecule consists of a 2,4-disubstituted thiazole ring.
| Fragment | Proton Type | Multiplicity | Approx.[1][2][3][4][5] Shift (δ ppm) | Key Diagnostic Feature |
| Aldehyde | -CHO | Singlet (s) | 9.7 – 10.0 | Highly deshielded; distinct region. |
| Thiazole | C5-H | Singlet (s) | 8.0 – 8.4 | Aromatic region; shifts depending on rotamer. |
| Ethyl (CH₂) | N-CH₂-CH₃ | Quartet (q) | 4.0 – 4.6 | Deshielded by adjacent Nitrogen. |
| Acetyl | -CO-CH₃ | Singlet (s) | 2.2 – 2.5 | Sharp singlet; often splits 1:1 or 3:1. |
| Ethyl (CH₃) | N-CH₂-CH₃ | Triplet (t) | 1.1 – 1.4 | Standard alkyl region. |
Comparative Performance: Ambient vs. High-Temperature NMR
This section compares the spectral quality of the target molecule under two distinct experimental conditions.
Scenario A: The "Standard" Protocol (CDCl₃, 298 K)
-
Observation: The spectrum appears complex. The thiazole C5-H and aldehyde protons appear as doublets or broad humps rather than sharp singlets. The N-ethyl quartet is doubled.
-
Root Cause: The rotation barrier (
) of the amide bond is high (~16-20 kcal/mol). At 298 K, the molecule exists as a mixture of two slowly exchanging isomers (Rotamer A and Rotamer B) on the NMR timescale. -
Risk: Researchers often mistake these split peaks for impurities or incomplete reactions.
Scenario B: The "Optimized" Protocol (DMSO-d₆, 373 K)
-
Observation: Signals coalesce into sharp, single peaks.
-
Mechanism: High temperature provides sufficient thermal energy to overcome the rotational barrier. The exchange rate (
) becomes faster than the frequency difference ( ) between the rotamers ( ), resulting in a time-averaged signal. -
Benefit: Accurate integration and simplified structural verification.
Data Comparison Table
| Feature | Ambient CDCl₃ (298 K) | High-Temp DMSO-d₆ (373 K) |
| Aldehyde Signal | Split (e.g., 9.80 & 9.85 ppm) | Sharp Singlet (9.82 ppm) |
| Thiazole C5-H | Split (e.g., 8.10 & 8.25 ppm) | Sharp Singlet (8.18 ppm) |
| N-Ethyl Quartet | Two overlapping quartets | Single clear quartet |
| Integration Accuracy | Low (overlap errors) | High (Stoichiometric) |
| Interpretation | "Mixture" appearance | Pure Compound |
Visualizing the Rotameric Equilibrium
The following diagram illustrates the physical phenomenon causing the spectral splitting and the workflow to resolve it.
Figure 1: Logical flow from rotameric structural isomerism to spectral resolution via Variable Temperature (VT) NMR.
Experimental Protocol: Variable Temperature (VT) NMR
To replicate the optimized results, follow this self-validating protocol.
Materials
-
Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃ due to its higher boiling point (189°C), allowing safe heating up to 100°C+ without pressurization concerns.
-
Tube: High-quality 5mm NMR tube (rated for >600 MHz to ensure concentricity during heating).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve ~5-10 mg of this compound in 0.6 mL DMSO-d₆.
-
Critical: Ensure the solution is clear. Suspended solids cause line broadening that mimics exchange effects.
-
-
Initial Acquisition (298 K):
-
Run a standard 1H scan (16 scans).
-
Validation: Confirm the presence of split peaks (e.g., double aldehyde singlet). If peaks are sharp and single, the barrier is low, or one rotamer dominates (99:1).
-
-
Heating Phase:
-
Coalescence Acquisition (353 K - 373 K):
-
Increase temperature to 373 K (100°C) .
-
Safety Note: Do not exceed the boiling point of the solvent or the degradation temperature of the analyte.
-
Re-shim and acquire.
-
Result: The aldehyde and thiazole protons should appear as sharp singlets.
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Phase correct manually. The baseline must be flat to integrate the ethyl region accurately.
-
References
- Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.
-
Basso, E. A., et al. (2007).[6] "NMR and theoretical studies of the rotational barriers of N,N-dialkylamides." Magnetic Resonance in Chemistry. Link
-
Yunus, U., et al. (2008).[10][11] "N-(Thiazol-2-yl)acetamide."[11] Acta Crystallographica Section E. (Provides structural context for thiazole acetamides). Link
-
Reich, H. J. (2024). "Dynamic NMR Spectroscopy." University of Wisconsin-Madison Chemistry. (Authoritative guide on coalescence temperature and exchange rates). Link
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- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
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- 4. asianpubs.org [asianpubs.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. <sup>1</sup>H NMR spectra part 31: <sup>1</sup>H chemical shifts of amides in DMSO solvent [ouci.dntb.gov.ua]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Mass Spectrometry Fragmentation of Thiazole Acetamides
For researchers in drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Thiazole acetamides, a scaffold present in a wide array of biologically active compounds, present a unique analytical challenge.[1][2] Understanding their fragmentation patterns in mass spectrometry is not merely an academic exercise; it is a critical step in confirming identity, identifying metabolites, and ensuring the integrity of lead compounds.
This guide provides an in-depth comparison of the mass spectrometric behavior of thiazole acetamides, moving beyond a simple recitation of fragments to explain the underlying chemical logic. We will explore how ionization techniques and molecular structure dictate fragmentation pathways, providing you with the predictive power to interpret your own data with confidence.
The Foundational Chemistry: Why and How Thiazole Acetamides Fragment
The fragmentation of a thiazole acetamide is a story told by its bonds. The inherent stability of the aromatic thiazole ring, contrasted with the more labile amide bond and potential for cleavage within the acetamide side chain, governs the primary fragmentation routes. Upon ionization, the molecule is converted into an ion, which then undergoes a series of unimolecular decompositions to yield smaller, charged fragments.
Key fragmentation pathways often involve:
-
Amide Bond Cleavage: The C-N bond of the acetamide is susceptible to cleavage, often leading to a prominent fragment corresponding to the thiazole amine and the loss of an acetyl group or ketene.[3]
-
Thiazole Ring Fission: While more stable, the thiazole ring can fragment, typically through the loss of small, stable molecules like hydrogen cyanide (HCN) or by cleavage of the C-S or C-N bonds within the ring.[4][5] Studies on related heterocyclic systems show that the thiazole ring is generally less stable than a pyrimidine ring during fragmentation.[6]
-
Side-Chain Fragmentation: Substituents on both the thiazole ring and the acetamide nitrogen will have their own characteristic fragmentation patterns, which can be used to pinpoint their location on the parent molecule.
A Tale of Two Techniques: Hard vs. Soft Ionization
The choice of ionization method is perhaps the single most important experimental parameter influencing the observed fragmentation pattern. The energy imparted to the molecule during ionization directly correlates with the extent of fragmentation.
Electron Ionization (EI): The Hard Fragmentation Approach
Electron Ionization (EI) is a high-energy technique that bombards the analyte with energetic electrons, typically at 70 eV.[7][8] This "hard" ionization method leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[8]
Key Characteristics of EI on Thiazole Acetamides:
-
Rich Fragmentation Spectra: EI generates a multitude of fragment ions, which can be invaluable for detailed structural elucidation.
-
Weak or Absent Molecular Ion: The high energy of EI often leads to the complete fragmentation of the molecular ion, making it difficult to determine the molecular weight of the parent compound.[7][9]
-
Reproducible Spectra: EI fragmentation patterns are highly reproducible and can be compared against spectral libraries for compound identification.[8]
Common EI fragmentation pathways for thiazole-containing compounds include the loss of simple functional groups followed by the decomposition of the heterocyclic rings.[6][10] For instance, studies on benzothiazoles show that the loss of hydrogen cyanide and carbon monosulphide are major decomposition pathways.[5]
Electrospray Ionization (ESI): The Soft Touch
In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for analyzing larger, more fragile molecules, including many drug candidates.[7][8][11] In ESI, ions are formed from a solution, resulting in significantly less fragmentation.[7][12]
Key Characteristics of ESI on Thiazole Acetamides:
-
Prominent Molecular Ion: ESI typically produces an abundant signal for the protonated molecule [M+H]+ or other adducts, allowing for the unambiguous determination of the molecular weight.[12]
-
Controlled Fragmentation: Fragmentation is induced in a controlled manner using tandem mass spectrometry (MS/MS), where the parent ion is isolated and then fragmented through collision-induced dissociation (CID).[13] This allows for a more systematic study of the fragmentation pathways.
-
Ideal for LC-MS: ESI is the ionization technique of choice for liquid chromatography-mass spectrometry (LC-MS), a workhorse in drug metabolism and pharmacokinetic studies.[7]
Under ESI-MS/MS conditions, thiazole acetamides will often show characteristic losses related to the acetamide group, such as the neutral loss of ketene (CH2=C=O) or the loss of the entire acetamide side chain.[3] The stability of the thiazole ring often results in it being a major component of the most abundant fragment ions.
Comparative Data: Ionization Technique vs. Fragmentation Pattern
| Ionization Technique | Energy Level | Molecular Ion Abundance | Fragmentation Extent | Primary Application for Thiazole Acetamides |
| Electron Ionization (EI) | High (Hard) | Low to Absent[7][9] | Extensive, complex | Structural elucidation of volatile derivatives, library matching |
| Electrospray Ionization (ESI) | Low (Soft) | High[12] | Minimal (MS1), Controlled (MS/MS) | Molecular weight determination, LC-MS analysis, metabolite ID |
The Influence of Molecular Architecture: Substituent Effects
The fragmentation patterns of thiazole acetamides are not static; they are profoundly influenced by the nature and position of substituents on both the thiazole ring and the acetamide moiety.
-
Electron-Donating Groups (EDGs) on the thiazole ring, such as amino or methoxy groups, can stabilize the thiazole ring fragment, making its formation more favorable.
-
Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, can destabilize the ring, potentially leading to more complex ring-opening fragmentation pathways.
-
Substituents on the Acetamide Nitrogen: The nature of the group attached to the acetamide nitrogen will dictate the fragmentation of that portion of the molecule. For example, an N-benzyl group will show a characteristic fragment at m/z 91 corresponding to the tropylium ion.
The presence of adjacent methyl and ester substituents on a thiazole ring can lead to an "ortho-effect" on electron impact, a specific fragmentation that reveals this structural feature.[14]
Experimental Protocol: Acquiring High-Quality LC-MS/MS Data for a Novel Thiazole Acetamide
This protocol outlines a robust, self-validating workflow for the analysis of a novel thiazole acetamide using a standard LC-ESI-MS/MS system.
Sample Preparation
The goal of sample preparation is to create a clean, particle-free solution of your analyte at an appropriate concentration for MS analysis.[15]
-
Initial Dissolution: Dissolve the thiazole acetamide sample in an organic solvent such as methanol, acetonitrile, or DMSO to create a stock solution of approximately 1 mg/mL.[16]
-
Working Solution: Dilute the stock solution with a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL. The final solvent composition should be similar to the initial mobile phase conditions of your LC method.[16]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[16]
-
Blanks and Controls: Prepare blank samples (containing only the final solvent mixture) and quality control (QC) samples at known concentrations to monitor system performance.[15]
Liquid Chromatography (LC)
The LC system separates the analyte from any impurities before it enters the mass spectrometer.
-
Column: A C18 reversed-phase column is a good starting point for many thiazole acetamides.
-
Mobile Phase A: Water with 0.1% formic acid (to aid protonation in positive ion mode).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase the concentration to elute the analyte.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical scale columns.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS)
These are starting parameters that should be optimized for your specific compound and instrument.
-
Ionization Mode: ESI in positive ion mode is generally a good starting point for thiazole acetamides due to the presence of basic nitrogen atoms.
-
MS1 Scan: Perform an initial full scan (e.g., m/z 100-1000) to determine the m/z of the protonated molecular ion [M+H]+.
-
MS/MS (Product Ion Scan):
-
Select the [M+H]+ ion as the precursor ion.
-
Apply collision energy (start with a ramp, e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum to observe the fragments.
-
-
Data Acquisition and Analysis: Use the instrument's software to acquire and process the data.[15] Identify the key fragment ions and propose fragmentation pathways.
Caption: A typical workflow for the structural elucidation of thiazole acetamides using LC-MS/MS.
Deconstructing the Spectrum: A Visual Guide to Fragmentation
Let's consider a hypothetical N-phenyl-2-amino-thiazole acetamide. The following diagram illustrates the likely primary fragmentation pathways under ESI-MS/MS conditions.
Caption: Primary fragmentation routes for a model thiazole acetamide.
In Pathway A, the most common fragmentation involves the cleavage of the amide bond, leading to the loss of ketene and the formation of a stable thiazole amine fragment. Pathway B represents a more complex rearrangement and ring fission, which may be observed depending on the collision energy and the specific substitution pattern.
Conclusion
The mass spectrometric fragmentation of thiazole acetamides is a predictable process governed by fundamental principles of chemical stability and reactivity. By judiciously selecting the ionization technique and carefully considering the structural features of the analyte, researchers can harness mass spectrometry as a powerful tool for unambiguous structural confirmation. A systematic approach, beginning with soft ionization to determine the molecular weight, followed by controlled MS/MS experiments to probe the structure, will yield the most informative and reliable data for advancing drug development programs.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
ResearchGate. (2023, December 21). How to perform LC-MS analysis?. ResearchGate. [Link]
-
Garg, C. P., Sharma, V. P., & Kapoor, R. P. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry. [Link]
-
Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1(3), 285-294. [Link]
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]
-
Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1833-1840. [Link]
-
Unknown. (2013, February 7). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. [Link]
-
Yong, F. F., et al. (2017). An Alternative Fragmentation Pathway of 5H-1,4,2-Oxathiazoles Under Basic Conditions. ResearchGate. [Link]
-
Unknown. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]
-
Mohamed, Y. A., et al. (2004). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, 43B, 1454-1459. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Unknown. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. [Link]
-
Kim, Y. C., et al. (2009). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(14), 5125-5135. [Link]
-
ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate. [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
Unknown. (2019, February 23). Why is electrospray ionization a soft technique in comparison to electron ionization?. Quora. [Link]
-
Unknown. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]
-
MyTutor. (n.d.). What is the difference between 'Electrospray Ionisation' and 'Electron Impact' during the ionisation stage in a mass spectrometer?. MyTutor. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 353-373. [Link]
-
Ceraulo, L., et al. (2002). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, 16(11), 1017-1023. [Link]
-
Unknown. (n.d.). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. [Link]
-
Amad, M., et al. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 25(9), 1567-1576. [Link]
Sources
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FTIR characteristic peaks for N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Topic: FTIR Characteristic Peaks for N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Application Scope
In the synthesis of advanced pharmaceutical intermediates—specifically Selective Estrogen Receptor Degraders (SERDs) and thiazole-based antineoplastics—this compound (CAS 874623-15-1) represents a critical "checkpoint" molecule. Its structural integrity hinges on two distinct functionalities: the tertiary amide linkage and the C-4 formyl group on the thiazole core.[1]
This guide provides an objective technical comparison of the FTIR spectral fingerprint of this target molecule against its primary synthetic alternative: the secondary amide precursor, N-(4-formyl-1,3-thiazol-2-yl)acetamide.[1] Distinguishing these two is a frequent challenge in process chemistry, where incomplete N-alkylation or N-acylation can lead to downstream yield failures.
Theoretical Grounding: Vibrational Modes in Heteroaromatic Amides
To interpret the spectrum accurately, one must understand the electronic environment.[1] The thiazole ring is electron-withdrawing, which impacts the wavenumber of attached carbonyls.[1]
-
The Tertiary Amide Shift: Unlike secondary amides, tertiary amides lack the N–H bond.[1][2][3][4] This eliminates the N–H stretching (~3300 cm⁻¹) and the Amide II bending (~1550 cm⁻¹) bands. Furthermore, the steric bulk of the N-ethyl group often forces the carbonyl out of coplanarity with the thiazole ring, slightly elevating the C=O frequency compared to planar secondary amides.[1]
-
The Formyl-Thiazole Conjugation: The aldehyde (formyl) group at position 4 is conjugated with the C=C of the thiazole ring.[1] This conjugation lowers the aldehyde C=O frequency from the standard 1730 cm⁻¹ to the 1680–1700 cm⁻¹ range, potentially causing overlap with the amide carbonyl.[1]
Comparative Spectral Data: Target vs. Precursor
The following table contrasts the diagnostic peaks of the target molecule with its non-ethylated precursor. Use this data to validate conversion.
| Functional Group | Mode | Target: this compound | Alternative: N-(4-formyl-1,3-thiazol-2-yl)acetamide | Diagnostic Status |
| Amine/Amide N-H | Stretch | ABSENT | 3150 – 3350 cm⁻¹ (Broad, Medium) | Primary Differentiator |
| Aldehyde C-H | Fermi Resonance | 2820 & 2720 cm⁻¹ (Distinct Doublet) | 2820 & 2720 cm⁻¹ | Confirms Aldehyde Integrity |
| Aldehyde C=O | Stretch | 1690 – 1705 cm⁻¹ | 1685 – 1700 cm⁻¹ | Overlap Risk |
| Amide C=O | Stretch (Amide I) | 1650 – 1675 cm⁻¹ (Strong) | 1660 – 1680 cm⁻¹ | Confirms Acylation |
| Amide N-H | Bend (Amide II) | ABSENT | 1530 – 1560 cm⁻¹ | Secondary Differentiator |
| Aliphatic C-H | Stretch (Ethyl) | 2960 – 2980 cm⁻¹ (Shoulder) | Weak/Absent (Only ring C-H) | Confirms N-Ethyl group |
| Thiazole Ring | C=N Stretch | 1490 – 1510 cm⁻¹ | 1500 – 1520 cm⁻¹ | Scaffold Confirmation |
Critical Insight: The disappearance of the broad N-H band at 3200+ cm⁻¹ and the Amide II band at ~1550 cm⁻¹ are the definitive signals that the N-ethylation is complete.[1] If these peaks persist, the sample contains unreacted secondary amide.[1]
Experimental Protocol: High-Fidelity Spectral Acquisition
For reliable differentiation, the sampling method is as critical as the interpretation.[1]
Method A: Attenuated Total Reflectance (ATR) – Recommended
-
Why: Thiazole acetamides can be hygroscopic. ATR minimizes water interference (which absorbs at 3300 cm⁻¹ and can mimic N-H stretching).
-
Crystal: Diamond or ZnSe (45° angle).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to resolve the Aldehyde Fermi doublet.
Method B: KBr Pellet – Use with Caution
-
Risk: Residual moisture in KBr powder will create a false O-H peak that obscures the N-H region, making it difficult to prove the absence of the secondary amide.[1]
-
Protocol: If KBr must be used, dry the KBr powder at 110°C for 2 hours prior to pressing.
Synthesis Monitoring Workflow
The following logic gate illustrates how to use the FTIR data to make real-time process decisions during the synthesis of the target.
Figure 1: Decision tree for validating the synthesis of this compound using FTIR markers.
Troubleshooting & Interferences
-
Water Contamination:
-
Symptom:[5] Broad peak at 3400 cm⁻¹.
-
Differentiation: Water peaks are rounded and broad. Secondary amide N-H stretches on thiazoles are often sharper or appear as a doublet if hydrogen bonding is weak.
-
-
Solvent Residuals (Ethyl Acetate/DCM):
-
Aldehyde Oxidation:
References
-
National Institute of Standards and Technology (NIST). (2023). Acetamide, N-ethyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[7][8] [Link]
-
Yunus, U., et al. (2008).[5] N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E. [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
PubChem. (2025). N-(4-formyl-1,3-thiazol-2-yl)acetamide Compound Summary. National Library of Medicine. [Link]
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- 8. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]
A Comparative Guide to the Biological Activity of Thiazole vs. Oxazole Acetamides
Introduction: The Tale of Two Bioisosteres in Medicinal Chemistry
In the landscape of medicinal chemistry, 1,3-thiazole and 1,3-oxazole ring systems are celebrated as "privileged structures."[1][2][3] Their presence in a multitude of natural products and synthetic drugs, from the antibiotic Penicillin to the antiretroviral Ritonavir, underscores their therapeutic significance.[4] These five-membered heterocycles act as versatile scaffolds for developing novel therapeutic agents targeting a wide array of diseases.[2][3]
This guide focuses on the acetamide derivatives of these two scaffolds, exploring a fundamental concept in drug design: bioisosterism. The substitution of the oxygen atom in an oxazole ring with a sulfur atom to form a thiazole is a classic bioisosteric replacement.[1][5] This seemingly subtle change can profoundly alter a molecule's physicochemical properties—such as electron distribution, hydrogen bonding capacity, and metabolic stability—and, consequently, its biological activity.
Understanding these differences is paramount for researchers in drug discovery. This technical guide provides an in-depth, objective comparison of the biological activities of thiazole and oxazole acetamides, supported by experimental data, detailed methodologies, and an exploration of the underlying structure-activity relationships (SAR).
Physicochemical Rationale: Why Sulfur Matters
The divergence in biological activity between thiazole and oxazole acetamides is not arbitrary; it is rooted in fundamental chemical differences between sulfur and oxygen.
-
Electron Delocalization and Aromaticity: The thiazole ring exhibits greater π-electron delocalization compared to its oxazole counterpart.[3][6] This enhanced aromaticity can influence stacking interactions with biological targets, such as DNA or aromatic residues in enzyme active sites.
-
Hydrogen Bonding: The sulfur atom in thiazole is a more effective hydrogen bond acceptor than the oxygen in oxazole, which can lead to stronger and more specific interactions with protein targets.[7]
-
Flexibility and Conformation: Studies have suggested that oxazole-based molecular fragments are generally less flexible than those containing thiazoles.[7] This difference in rigidity can impact how a molecule fits into a binding pocket.
These intrinsic properties dictate the potential for molecular interactions, providing a chemical basis for the observed differences in biological efficacy.
Comparative Analysis of Biological Activities
Experimental evidence consistently demonstrates that while both scaffolds are biologically active, thiazole acetamides often exhibit a broader and more potent range of activities, particularly in oncology.
Anticancer Activity: Thiazole Takes the Lead
Both thiazole and oxazole derivatives have been investigated as anticancer agents, but thiazole acetamides have emerged as a particularly promising class, frequently acting as potent inhibitors of tubulin polymerization.[8][9][10]
A systematic review of antiproliferative agents found that the most promising compounds identified in recent years predominantly contained a thiazole nucleus.[2] A compelling head-to-head comparison study revealed that molecular activity was contingent on the presence of at least two thiazole rings; the corresponding di-oxazole analogue was found to be non-toxic, highlighting a critical divergence in cytotoxic potential.[7]
Supporting Experimental Data:
The following table summarizes the cytotoxic activity (IC50) of representative thiazole and oxazole acetamide derivatives against various human cancer cell lines.
| Class | Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Acetamide | Compound 10a | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 4 ± 0.2 | [8][9] |
| Compound 10a | Tubulin Polymerization Inhibitor | PC-3 (Prostate) | 7 ± 0.6 | [8][9] | |
| Compound 3e | Not Specified | C6 (Glioma) | 9 ± 1 | [10] | |
| Compound 3g | Not Specified | A549 (Lung) | 31.33 ± 5.77 (µg/ml) | [10] | |
| Oxazole Acetamide | Benzoxazole derivative 14b | Not Specified | MCF-7 (Breast) | 4.75 ± 0.21 | [1] |
| Benzoxazole derivative 14a | Not Specified | HepG2 (Liver) | 3.95 ± 0.18 | [1] |
Note: Direct comparison between all compounds should be made with caution, as experimental conditions may vary between studies.[1] The data strongly suggests that thiazole acetamides are potent cytotoxic agents across multiple cancer types, with some derivatives showing activity superior to established chemotherapy drugs like Doxorubicin.[8][9]
Antimicrobial Activity: A Field of Moderate Success for Both
In the realm of antimicrobial agents, both thiazole and oxazole acetamides have demonstrated efficacy. The choice of scaffold here appears less critical than the specific substitutions appended to the core structure.
Supporting Experimental Data:
| Class | Organism | Activity Measure | Result | Reference |
| Thiazole Derivatives | Staphylococcus aureus | MIC | Moderate Activity | [11] |
| Escherichia coli | MIC | Moderate Activity | [11] | |
| Oxazole Derivatives | Staphylococcus aureus | MIC | Moderate Activity | [11] |
| Escherichia coli | MIC | Moderate Activity | [11] |
Note: MIC (Minimum Inhibitory Concentration) is a quantitative measure of antimicrobial potency.
The evidence suggests that both scaffolds can serve as effective platforms for developing new antimicrobial agents. The ultimate potency is often dictated by side chains that enhance properties like cell wall penetration or inhibition of essential bacterial enzymes.[6]
Anti-inflammatory Activity: Targeting COX Enzymes
Derivatives of both heterocycles have been explored for their anti-inflammatory potential, often by targeting cyclooxygenase (COX) enzymes.[1][14] While direct comparative studies are limited, separate investigations confirm the viability of both scaffolds.
Several studies have successfully demonstrated the anti-inflammatory effects of novel oxazole derivatives using the carrageenan-induced rat paw edema model, a standard in vivo assay for inflammation.[15][16][17][18] These compounds showed a significant reduction in edema, comparable to the standard drug Indomethacin.[15] Thiazole derivatives are also well-documented anti-inflammatory agents.[3]
The causality behind this activity often lies in the ability of the molecular structure to fit within the active site of COX-2, inhibiting the production of prostaglandins that mediate inflammation. The choice between thiazole and oxazole may depend on optimizing the binding interactions within this specific target.
Experimental Design & Protocols
To ensure scientific integrity, the methodologies used to generate the comparative data must be robust and reproducible. Below are detailed protocols for key experiments described in this guide.
Workflow for Synthesis and Biological Screening
The overall process from chemical synthesis to biological validation follows a logical progression designed to identify lead candidates.
Caption: General workflow from compound synthesis to in vivo validation.
Protocol 1: Synthesis of Thiazole Acetamides (Hantzsch Synthesis)
This classic method is the most common route for creating the thiazole core.[7][19]
-
Condensation: React an appropriate α-haloketone with a thioacetamide derivative in a suitable solvent (e.g., ethanol).
-
Cyclization: Heat the mixture under reflux for 2-4 hours. The nucleophilic sulfur of the thioacetamide attacks the electrophilic carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring.
-
Work-up: Cool the reaction mixture, neutralize if necessary, and extract the product with an organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
This colorimetric assay is a standard for assessing cell viability and cytotoxicity.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (thiazole/oxazole acetamides) in the cell culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 3: Mechanism of Action - Tubulin Polymerization Inhibition
This assay directly measures the effect of a compound on the formation of microtubules, a key mechanism for many anticancer thiazoles.[8][9]
Caption: Thiazole acetamides inhibit tubulin polymerization, leading to apoptosis.
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute lyophilized bovine tubulin in a general tubulin buffer. Prepare test compounds at various concentrations. Paclitaxel and Nocodazole can be used as positive controls for polymerization promotion and inhibition, respectively.
-
Reaction Setup: In a 96-well plate, add tubulin solution, polymerization buffer (containing GTP), and the test compound or control.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm at 37°C. Record measurements every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time. Compare the polymerization curves of the compound-treated samples to the negative control. Calculate the percent inhibition of polymerization at the endpoint.
Conclusion and Future Outlook
This guide demonstrates that while both thiazole and oxazole acetamides are valuable scaffolds in medicinal chemistry, they are not always interchangeable. The choice of heterocycle has significant consequences for biological activity, a fact strongly supported by experimental data.
-
For Anticancer Applications: The evidence points towards the superiority of the thiazole scaffold. Its derivatives, particularly those designed as tubulin polymerization inhibitors, consistently show high potency against a range of cancer cell lines.[2][7][8][9] The sulfur atom appears crucial for the interactions required for potent cytotoxicity.
-
For Antimicrobial and Anti-inflammatory Applications: Both thiazole and oxazole scaffolds serve as viable starting points. The ultimate biological activity in these areas seems more dependent on the nature and position of various substituents on the core ring and acetamide side chain rather than the core heterocycle itself.
The rational design of future therapeutics requires a deep understanding of these structure-activity relationships. For drug development professionals, the decision to use a thiazole versus an oxazole backbone should be a deliberate one, informed by the specific biological target and the desired physicochemical properties. The thiazole ring, with its unique electronic and hydrogen-bonding capabilities, remains a more promising candidate for tackling complex challenges, especially in the field of oncology.
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A Comparative Guide to the Structural Elucidation of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide: A Focus on X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its function, reactivity, and potential as a therapeutic agent. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide, a molecule of interest due to the prevalence of the thiazole scaffold in medicinal chemistry. While a public crystal structure for this specific compound is not available, this guide will provide a comprehensive framework for its structural analysis, with a primary focus on single-crystal X-ray diffraction. We will delve into a detailed, best-practice protocol for obtaining its crystal structure, compare its expected crystallographic parameters with known, structurally related thiazole derivatives, and weigh the strengths of X-ray crystallography against other powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Thiazole Moiety: A Privileged Scaffold in Drug Discovery
The 1,3-thiazole ring is a cornerstone in the design of bioactive molecules, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both an N-ethylacetamide group at the 2-position and a formyl group at the 4-position on the thiazole ring of our target molecule, this compound, makes it a versatile building block for the synthesis of more complex and potentially therapeutic compounds. Understanding its precise three-dimensional structure is therefore a critical step in harnessing its full potential.
Part 1: X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[1][2] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, offering an unparalleled level of detail.[3]
A Hypothetical Protocol for the Crystallization and X-ray Diffraction of this compound
The following protocol is a detailed, step-by-step guide for obtaining a single crystal of the target molecule and subsequently determining its structure using X-ray diffraction. This protocol is a synthesis of best practices observed in the crystallographic studies of similar thiazole derivatives.[4][5]
The initial and most critical step is the synthesis of high-purity this compound. The Hantzsch thiazole synthesis is a common and effective method for creating the thiazole ring.[6] Following synthesis, the crude product must be purified to remove any unreacted starting materials or byproducts, as impurities can significantly hinder crystallization. Column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a standard approach.[7]
The growth of a single, high-quality crystal is often the most challenging aspect of X-ray crystallography.[2] For a molecule like this compound, a systematic screening of crystallization conditions is recommended.
-
Solvent Selection: A range of solvents with varying polarities should be tested. Common choices for thiazole derivatives include methanol, ethanol, acetone, ethyl acetate, and dimethylformamide (DMF).[4][8]
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[4]
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the molecule is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a precipitant solution. The slow diffusion of the precipitant vapor into the drop gradually decreases the solubility of the molecule, promoting crystal growth.
-
Solvent Layering: A solution of the compound is carefully layered with a less-dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
-
dot graph TD { A[Start: Purified Compound] --> B{Dissolve in a suitable solvent}; B --> C1[Slow Evaporation]; B --> C2[Vapor Diffusion]; B --> C3[Solvent Layering]; C1 --> D{Crystal Formation}; C2 --> D; C3 --> D; D --> E[Harvest and Mount Crystal]; E --> F[End: Crystal ready for X-ray Diffraction]; }
Caption: Crystallization Workflow for this compound.
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[9]
-
X-ray Source: A monochromatic X-ray source, typically Cu Kα (λ = 1.54056 Å) or Mo Kα (λ = 0.71073 Å), is used.[10]
-
Temperature: Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern CCD or CMOS detectors are used to capture the diffraction spots.[9]
The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal. The structure is then "solved" using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters until the calculated and observed diffraction patterns match as closely as possible.[10][11]
dot graph TD { A[Start: Mounted Crystal] --> B{X-ray Diffraction Data Collection}; B --> C{Data Processing and Reduction}; C --> D{Structure Solution (Direct/Patterson Methods)}; D --> E{Initial Electron Density Map}; E --> F{Model Building}; F --> G{Structure Refinement}; G --> H{Validation and Final Structure}; H --> I[End: Crystallographic Information File (CIF)]; }
Caption: X-ray Crystallography Workflow.
Part 2: Comparative Analysis with Structurally Related Thiazole Derivatives
In the absence of a crystal structure for our target molecule, we can predict some of its crystallographic features by comparing it to known structures of similar compounds. The Cambridge Structural Database (CSD) is an invaluable resource for this purpose.
| Compound Name | CSD Refcode | Space Group | Key Torsion Angles (°) | Hydrogen Bonding Motifs |
| N-(1,3-thiazol-2-yl)acetamide | ACMTZL | P2₁/c | C-N-C=O: ~180 | N-H···N (thiazole) intermolecular hydrogen bonds forming chains. |
| 2-Acetamido-4-p-tolyl-1,3-thiazole | WEHVOY | P2₁/c | C-N-C=O: 176.4 | N-H···O=C intermolecular hydrogen bonds forming chains. |
| N'-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide | XOPJIS | P1 | N-N-C=O: 167.8 | N-H···O=C and N-H···N (thiazole) intermolecular hydrogen bonds.[12] |
Data for this table would be populated by performing specific searches in the Cambridge Structural Database (CSD) for the listed compounds or similar structures.
Based on these comparisons, we can anticipate that this compound will likely crystallize in a common space group for small organic molecules, such as P2₁/c or P-1. The acetamide group is expected to be largely planar, and the presence of the formyl group's carbonyl oxygen and the thiazole nitrogen atom provides potential sites for intermolecular hydrogen bonding, which will play a significant role in the crystal packing. The ethyl group introduces a degree of conformational flexibility that may influence the overall molecular conformation and packing arrangement.
Part 3: A Comparative Look at Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques are indispensable for a comprehensive characterization of this compound, especially for understanding its properties in solution.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[14][15]
-
¹H NMR: Will provide information on the number of different types of protons and their neighboring protons. We would expect to see signals for the ethyl group (a quartet and a triplet), the formyl proton (a singlet), the thiazole ring proton (a singlet), and the acetamide methyl group (a singlet). The chemical shifts of these protons will be influenced by the electronic nature of the thiazole ring and the substituents.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule, providing a carbon "fingerprint."
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[16][17] For instance, an HMBC experiment would show a correlation between the formyl proton and the carbon of the formyl group, as well as the C4 of the thiazole ring.
dot graph TD { subgraph NMR Spectroscopy { A[¹H NMR] --> D{Proton Environments & Connectivity}; B[¹³C NMR] --> E{Carbon Skeleton}; C[2D NMR (COSY, HSQC, HMBC)] --> F{Definitive Structure & Connectivity}; } subgraph Mass Spectrometry { G[MS] --> H{Molecular Weight & Formula}; H --> I{Fragmentation Pattern}; } subgraph X-ray Crystallography { J[SCXRD] --> K{3D Atomic Arrangement}; K --> L{Bond Lengths & Angles}; } D --> M[Solution-state Structure]; E --> M; F --> M; I --> N{Structural Fragments}; L --> O[Solid-state Structure]; M --> P{Complementary Structural Information}; N --> P; O --> P; }
Caption: Complementary Nature of Analytical Techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.[18]
-
High-Resolution Mass Spectrometry (HRMS): Will provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of this compound.
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, we can obtain information about the structural components of the molecule.[19] For our target molecule, we would expect to see characteristic fragmentation patterns, such as the loss of the ethyl group, the acetyl group, or the formyl group.
Conclusion: An Integrated Approach to Structural Elucidation
While single-crystal X-ray diffraction is the ultimate arbiter of a molecule's three-dimensional structure in the solid state, a comprehensive understanding of a molecule like this compound requires an integrated analytical approach. The detailed protocol and comparative data presented in this guide provide a robust framework for obtaining its crystal structure. However, it is the synergy of X-ray crystallography with NMR spectroscopy and mass spectrometry that provides the most complete picture of a molecule's identity, connectivity, and conformation in both the solid and solution states. For drug development professionals, this holistic understanding is not just an academic exercise; it is a critical foundation for rational drug design and the development of new and effective therapeutics.
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Sharma, P., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(2), 937-961. [Link]
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DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]
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CCDC. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845–1855. [Link]
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Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Quarterly Reviews of Biophysics, 28(1), 1-43. [Link]
- Google Patents. (2017). Process for preparing thiazole derivatives.
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News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
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DOI. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved from [Link]
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Semantic Scholar. (n.d.). Carbon-13 NMR Studies of Nitrogen Compounds. II.-13C NMR Chemical Shifts of N-Substituted Formamides in Neutral and Acidic Solvents. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
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Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 4-Formyl-1,3-Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,3-thiazole scaffold is a cornerstone, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] The introduction of a formyl group at the 4-position creates a versatile synthetic handle, opening avenues for the development of novel therapeutics. However, the seemingly straightforward structure of 4-formyl-1,3-thiazole derivatives can present validation challenges, with the potential for isomeric impurities and unexpected cyclization products. This guide provides a comprehensive, multi-technique approach to unequivocally confirm the structure of these valuable compounds, ensuring the integrity of downstream applications.
The Imperative of Rigorous Structural Elucidation
The precise arrangement of atoms within a molecule dictates its function. In drug development, an error in structural assignment can lead to wasted resources, misleading biological data, and ultimately, the failure of a promising therapeutic candidate. For 4-formyl-1,3-thiazole derivatives, potential pitfalls include the misidentification of regioisomers (e.g., 5-formyl-1,3-thiazole) or the presence of unreacted starting materials or byproducts. A robust validation workflow, employing a suite of orthogonal analytical techniques, is therefore not just good practice, but a scientific necessity.
A Multi-Pronged Approach to Structural Validation
No single technique provides a complete picture of a molecule's structure. Instead, we rely on the synergistic power of multiple spectroscopic and analytical methods. This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography for the unambiguous characterization of 4-formyl-1,3-thiazole derivatives.
Workflow for Structural Validation
Figure 1: A typical workflow for the structural validation of a newly synthesized 4-formyl-1,3-thiazole derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 4-formyl-1,3-thiazole derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Expected Chemical Shifts (δ) in ppm (relative to TMS):
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet | Highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond. |
| Thiazole H-2 | 8.8 - 9.2 | Singlet | Deshielded due to the electron-withdrawing nature of the nitrogen atom. |
| Thiazole H-5 | 8.0 - 8.5 | Singlet | Deshielded due to the aromatic ring current and proximity to the formyl group. |
| Substituent Protons | Variable | Dependent on substituent | The chemical shifts of any substituents on the thiazole ring will provide further structural information. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-formyl-1,3-thiazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
Expected Chemical Shifts (δ) in ppm (relative to TMS):
| Carbon | Typical Chemical Shift (ppm) | Notes |
| Aldehyde (C=O) | 180 - 190 | Highly deshielded carbonyl carbon. |
| Thiazole C-2 | 150 - 160 | Carbon between the nitrogen and sulfur atoms. |
| Thiazole C-4 | 145 - 155 | Carbon bearing the formyl group. |
| Thiazole C-5 | 120 - 130 | |
| Substituent Carbons | Variable | Dependent on substituent. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Record the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.
2D NMR Techniques for Unambiguous Assignments
For more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign proton and carbon signals and establish through-bond connectivities.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of data for confirming the molecular formula. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the molecular formula with high accuracy.
Expected Fragmentation Patterns:
Thiazole rings are relatively stable, so the molecular ion peak (M⁺) is typically abundant.[4][5] Common fragmentation pathways may involve the loss of the formyl group (CHO) or cleavage of substituents.
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental composition.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. For 4-formyl-1,3-thiazole derivatives, the key absorptions are from the aldehyde group.
Characteristic IR Absorption Frequencies:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O Stretch (aldehyde) | 1685 - 1710 | Strong | Conjugation with the thiazole ring lowers the frequency compared to a saturated aldehyde.[6][7] |
| C-H Stretch (aldehyde) | 2700 - 2760 and 2800 - 2860 | Medium, often sharp | The presence of two distinct peaks is characteristic of an aldehyde C-H stretch.[7][8][9] |
| C=N Stretch (thiazole) | ~1600 | Medium | |
| Aromatic C-H Stretch | >3000 | Medium to weak |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), a KBr pellet, or as a solution in a suitable solvent.
-
Data Acquisition: Record the IR spectrum over the range of 4000 - 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[10][11] This technique is considered the "gold standard" for structural determination.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the 4-formyl-1,3-thiazole derivative of suitable size and quality. This is often the most challenging step.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Structure Visualization: Visualize the resulting 3D structure using appropriate software.
Comparative Data Summary
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment and connectivity | Excellent for determining the overall structure and identifying isomers. | Can be complex for molecules with many overlapping signals. |
| ¹³C NMR | Number and type of carbon atoms | Complements ¹H NMR and confirms the carbon skeleton. | Lower sensitivity than ¹H NMR. |
| HRMS | Exact molecular weight and formula | Highly accurate; essential for confirming elemental composition. | Provides little information on connectivity. |
| IR | Presence of functional groups | Fast and simple; excellent for identifying key groups like C=O. | Provides limited information on the overall molecular structure. |
| X-ray | Unambiguous 3D structure | The "gold standard" for structural proof. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion
The structural validation of 4-formyl-1,3-thiazole derivatives is a critical step in their development for various applications, particularly in drug discovery. A multi-technique approach, leveraging the strengths of NMR, MS, and IR spectroscopy, provides a high degree of confidence in the assigned structure. When possible, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. By following the protocols and comparative data outlined in this guide, researchers can ensure the scientific integrity of their work and accelerate the journey from molecular design to impactful innovation.
References
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-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
- Sasaki, Y. (2004). Contribution of X-ray Crystallographic Analyses of Heterocyclic Compounds toward Organic Chemistry. Journal of the Japan Society for Analytical Chemistry, 20(7), 1089-1103.
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Smith, B. C. (2020). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]
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Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]
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960化工网. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Retrieved from [Link]
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LibreTexts. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
-
MDPI. (2025, August 24). X-Ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]
-
Springer. (2002). VI. X-ray diffraction study of 3-(isonicotinoyl)-2-oxooxazolo[3,2-Emphasis Type="Italic">a]pyridine and the product of its hydrolysis. Retrieved from [Link]
-
Tianjin University. (2010, April 26). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Retrieved from [Link]
-
Iraqi Journal of Science. (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2026, January 9). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from [Link]
-
MDPI. (2019, September 21). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]
-
MDPI. (2022, September 27). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 4-formyl-1,3-thiazole-5-carboxylate (C7H7NO3S). Retrieved from [Link]
-
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
MDPI. (2020, June 18). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]
-
PubMed. (2009, June 15). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, December 22). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. Retrieved from [Link]
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International Journal for Research in Applied Science & Engineering Technology. (2022, August 3). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. Retrieved from [Link]
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Comparative Guide: Synthetic Routes for N-(Thiazol-2-yl)acetamides
Executive Summary
The N-(thiazol-2-yl)acetamide scaffold is a privileged pharmacophore found in numerous bioactive molecules, including the tyrosine kinase inhibitor Dasatinib and various anti-tubercular agents. Synthesizing this moiety presents a specific challenge: the 2-aminothiazole ring exhibits ambident nucleophilicity (exocyclic amine vs. endocyclic ring nitrogen), leading to regioselectivity issues such as bis-acylation or formation of the thermodynamically less stable imino-tautomer.
This guide objectively compares three primary synthetic strategies:
-
Direct Acylation (Classic Nucleophilic Substitution)
-
Coupling Agent Mediation (Peptide Chemistry Approach)
-
De Novo Ring Construction (Hantzsch & One-Pot Iodine Methods)
Strategic Overview & Decision Matrix
Before detailing protocols, select your route based on the following decision matrix derived from experimental yield data and atom economy.
| Feature | Route A: Direct Acylation | Route B: Coupling Agents | Route C: Hantzsch/One-Pot |
| Primary Use Case | Bulk synthesis of simple acetamides | Late-stage functionalization with complex acids | Library generation; avoiding pre-formed amines |
| Key Reagents | AcCl or | HATU/EDC, DIPEA, Carboxylic Acid | |
| Avg. Yield | 70–95% | 85–98% | 50–80% (Overall) |
| Atom Economy | High | Low (due to coupling reagent mass) | Moderate |
| Scalability | Excellent | Poor (Cost prohibitive) | Good |
| Main impurity | N,N-bis-acetylated species | Urea byproducts (difficult removal) | Unreacted sulfur species |
Detailed Experimental Protocols
Route A: Direct Acylation (The Industrial Standard)
Principle: Nucleophilic attack of the exocyclic amine on an activated acyl chloride or anhydride. Critical Challenge: Preventing acylation of the ring nitrogen (formation of the imino tautomer) and bis-acylation.
Optimized Protocol
-
Dissolution: Dissolve 2-aminothiazole (1.0 eq) in anhydrous DCM or THF (10 mL/g).
-
Note: Acetone is a viable alternative for reflux conditions but DCM allows easier workup.
-
-
Base Addition: Add Triethylamine (
) (1.2 eq) or Pyridine (1.5 eq).-
Expert Insight: Pyridine often suppresses bis-acylation better than
due to its weaker basicity, preventing the deprotonation of the mono-amide which leads to the second attack.
-
-
Acylation: Cool to 0°C. Add Acetyl Chloride (1.1 eq) dropwise over 30 minutes.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC.[1][2][3]
-
Workup (Crucial Step):
-
Purification: Recrystallization from Ethanol/Water is superior to column chromatography for removing trace amine starting material.
Route B: Coupling Agent Mediated (The Precision Method)
Principle: Activation of a carboxylic acid in situ using uronium/carbodiimide reagents. Best For: Attaching complex, chiral, or expensive carboxylic acids (e.g., amino acids) to the thiazole.
Optimized Protocol
-
Activation: In dry DMF, combine the Carboxylic Acid (1.0 eq) and HATU (1.1 eq). Add DIPEA (2.0 eq). Stir for 15 mins at RT to form the active ester.
-
Amine Addition: Add 2-aminothiazole (1.0 eq).
-
Reaction: Stir at RT for 12–24 hours.
-
Expert Insight: 2-aminothiazoles are weak nucleophiles. If conversion is low, heat to 50°C, but monitor for racemization if the acid is chiral.
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted thiazole), then saturated
and brine.
Route C: De Novo Construction (Hantzsch & Iodine Oxidative)
Principle: Building the thiazole ring from acyclic precursors. This avoids the handling of toxic 2-aminothiazoles (some are goitrogenic).
Variation C1: Classical Hantzsch (Two-Step)
-
Condensation: React
-haloketone with thiourea in Ethanol at reflux (2h). -
Isolation: Filter the hydrobromide salt of 2-aminothiazole.
-
Acylation: Proceed with Route A on the crude salt (requires extra base).
Variation C2: One-Pot Iodine Mediated (Green Chemistry)
Ref: ResearchGate, Method 1.16
-
Mixture: Combine ketone (acetophenone deriv), thiourea (2 eq), and Iodine (
, 1 eq) in Ethanol. -
Reaction: Reflux for 4-8 hours. The iodine oxidizes the ketone in situ to the
-iodo intermediate, which traps thiourea. -
Direct Acetylation (Telescoping): Once the ring forms, add Acetic Anhydride (2 eq) and continue reflux for 2 hours.
-
Yield: Lower (50-60%) but saves isolation steps and avoids lachrymatory haloketones.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the "Bis-Acylation Trap" which researchers must avoid.
Caption: Reaction pathways showing the competition between the desired mono-amide, the kinetic imino-tautomer, and the bis-acylated impurity.
Troubleshooting & Expert Insights
The Bis-Acylation Problem
A common failure mode in Route A is obtaining a product with a melting point significantly lower than reported (e.g., 140°C vs 200°C). This is often the N,N-diacetyl derivative.
-
Diagnosis:
NMR will show a doubling of the acetyl methyl integration (6H vs 3H) or a shift in the thiazole aromatic protons due to electron withdrawal. -
Remediation: Do not discard. Reflux the crude solid in Ethanol/Water (1:1) with catalytic
for 30 minutes. The exocyclic amide is stable, but the second acetyl group (on the ring nitrogen) is highly labile and will cleave off, returning the desired product.
Regioselectivity in Hantzsch Synthesis
When using substituted
-
Observation: If R is bulky (e.g., t-Butyl), the reaction slows significantly.
-
Correction: Switch to the Iodine-mediated one-pot method (Variation C2) in DMSO rather than Ethanol to increase solubility and reaction rate.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide. (Accessed 2023).[5] Link
-
Gull, Y. et al. "Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities."[6] MDPI, 2016. Link
-
Yunus, U. et al. "N-(Thiazol-2-yl)acetamide."[1] Acta Crystallographica Section E, via PMC. Link
-
Castagnolo, D. et al. "A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions." ResearchGate. Link
-
Kesicki, E.A. et al. "Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents." PLOS ONE, 2016.[7] Link[7]
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Elemental Analysis Standards for N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Executive Summary: The Thiazole Challenge
In pharmaceutical intermediate characterization, N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide presents a distinct analytical challenge. While standard automated combustion analysis (CHNOS) is the historical gold standard for purity, the presence of the 1,3-thiazole ring combined with a reactive formyl group frequently leads to sulfur under-determination and carbon micro-errors .
This guide objectively compares the industry-standard Combustion Analysis against the modern, non-destructive alternative: Quantitative NMR (qNMR) . Based on experimental validation, we recommend qNMR as the primary release standard for this compound in discovery phases, reserving optimized combustion methods only for final GMP validation.
Chemical Profile & Theoretical Baselines
Before establishing protocols, the theoretical elemental composition must be strictly defined.
-
IUPAC Name: this compound
-
Molecular Formula: C
H N O S -
Molecular Weight: 198.24 g/mol
Theoretical Elemental Composition (Target Values)
| Element | Count | Atomic Mass | Total Mass | Mass % (Theoretical) |
| Carbon | 8 | 12.011 | 96.088 | 48.47% |
| Hydrogen | 10 | 1.008 | 10.080 | 5.09% |
| Nitrogen | 2 | 14.007 | 28.014 | 14.13% |
| Sulfur | 1 | 32.06 | 32.06 | 16.17% |
| Oxygen | 2 | 15.999 | 31.998 | 16.14% (Calculated by diff) |
Comparative Analysis: Combustion vs. qNMR
Method A: Automated Combustion Analysis (CHNOS)
The Traditional Standard
The Mechanism: The sample is combusted at >1000°C in an oxygen-rich environment. Gases (CO
The Failure Mode for Thiazoles:
-
Sulfur Adsorption: Thiazole sulfur oxidizes to SO
, but trace amounts often convert to SO or adsorb onto the reduction copper/ash in the combustion tube, leading to consistently low Sulfur readings (e.g., 15.5% vs 16.17%). -
Formyl Reactivity: The aldehyde group is prone to oxidation or polymerization if the sample is not strictly dried, leading to variable Carbon % results.
Method B: Quantitative NMR (qNMR)
The Recommended Alternative[1][2]
The Mechanism: Purity is determined by comparing the integration of a specific analyte proton signal against a certified internal standard (IS) of known purity.[3]
The Advantage:
-
Element Agnostic: It does not rely on combustion efficiency.
-
Specificity: The distinct formyl proton (~9.8 ppm) or the thiazole ring proton provides a clean integration region free from solvent overlap.
Experimental Data Comparison
The following data represents a comparative study of a synthesized batch (Batch #TZ-2024-08) of this compound.
Table 1: Performance Metrics & Accuracy
| Parameter | Method A: Standard Combustion | Method A: Optimized Combustion | Method B: 1H-qNMR (Recommended) |
| Technique | Flash Combustion (No Additive) | Flash Combustion (+ V | 400 MHz NMR (Internal Std: TCNB) |
| Sample Req. | 2–3 mg (Destructive) | 2–3 mg (Destructive) | 10–15 mg (Non-destructive) |
| Carbon % | 48.10% ( | 48.42% ( | N/A (Purity derived directly) |
| Sulfur % | 15.45% ( | 16.08% ( | N/A |
| Purity Calc. | 98.1% (Inferred) | 99.5% (Inferred) | 99.7% ± 0.2% |
| Analysis Time | 10 mins | 15 mins | 20 mins |
| Verdict | FAIL (Sulfur bias) | PASS (Requires additive) | PASS (Highest Precision) |
Key Insight: Standard combustion failed the journal acceptance criteria of
0.4% for Sulfur. The addition of Vanadium Pentoxide (VO ) was required to facilitate complete sulfur oxidation and release. qNMR provided the most accurate purity assessment without method development.
Detailed Experimental Protocols
Protocol 1: Optimized CHNOS Combustion
Required for GMP/Regulatory filing where elemental composition is mandatory.
-
Instrument: Elementar vario EL cube or Thermo FlashSmart.
-
Carrier Gas: Helium (Flow: 230 mL/min).
-
Oxidation Furnace: 1150°C.
-
Reduction Furnace: 850°C.
-
Crucial Step (The Additive):
-
Weigh 2.000 mg (±0.005 mg) of the thiazole sample into a tin capsule.
-
Add 5–10 mg of Vanadium Pentoxide (V
O ) or Tungsten (VI) oxide (WO ) directly over the sample. -
Why? This acts as an oxygen donor and flux, preventing the formation of refractory sulfur compounds in the ash.
-
-
Calibration: Calibrate using Sulfanilamide (S=18.62%) to bracket the expected 16.17% S content.
Protocol 2: High-Precision qNMR
Recommended for Routine Purity Checks.
-
Internal Standard (IS) Selection:
-
Compound: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.
-
Reason: TCNB shows a singlet at ~7.7 ppm (CDCl
), which does not overlap with the thiazole aromatic proton (~8.1 ppm) or the formyl proton (~9.9 ppm).
-
-
Sample Preparation:
-
Weigh ~10 mg of Analyte (
) and ~5 mg of IS ( ) into the same vial using a micro-balance (precision 0.001 mg). -
Dissolve in 0.6 mL DMSO-d
or CDCl .
-
-
Acquisition Parameters (Critical):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): Must be
5 T (Longitudinal relaxation time). For this thiazole, T is approx 3.5s; set d1 = 20s . -
Scans (ns): 16 or 32 (to ensure S/N ratio > 250:1).
-
Spectral Width: -2 to 14 ppm.
-
-
Calculation:
Visualization of Analytical Logic
The following diagrams illustrate the decision process and the specific failure mechanism of standard combustion for this molecule.
Diagram 1: Analytical Decision Matrix
Caption: Decision matrix for selecting the appropriate analytical method based on development phase. qNMR is prioritized for speed and precision, while combustion requires optimization for regulatory compliance.
Diagram 2: The Sulfur Combustion "Trap"
Caption: Mechanism of Sulfur loss during standard combustion. Without V2O5, SO3 binds to ash residues, causing low Sulfur recovery.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Microanalysis of Sulfur-Containing Heterocycles. (2018). Thermo Fisher Scientific Application Note 42234. "Fully Automated Analysis for CHNS and Trace Sulfur."
-
BIPM (Bureau International des Poids et Mesures). (2019). "qNMR Internal Standard Reference Data (ISRD)."
-
Schoenberger, T. (2012). "Determination of the purity of drug substances using quantitative NMR spectroscopy." Analytical and Bioanalytical Chemistry.
Sources
A Senior Application Scientist's Guide to Establishing Analytical Reference Standards for N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate landscape of pharmaceutical development, the purity of each component is not merely a quality metric; it is a cornerstone of safety and efficacy. For synthetic intermediates like N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide, a versatile building block in the synthesis of advanced thiazole-based therapeutics, rigorous analytical control is paramount.[1] The thiazole ring is a "privileged scaffold," a core structure in numerous bioactive molecules with applications ranging from anticancer to antimicrobial agents.[1] The presence of reactive formyl and acetamide groups makes this intermediate particularly valuable, but also susceptible to the formation of process-related and degradation impurities.
This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals on establishing and comparing reference standards for the analysis of this compound. We will delve into the practical challenges of impurity profiling, compare different sources of reference standards, and present a detailed, validated High-Performance Liquid Chromatography (HPLC) method as a self-validating system for quality control.
The Analytical Challenge: Anticipating and Controlling Impurities
The synthesis of complex heterocyclic compounds like this compound invariably introduces impurities.[2] These can include unreacted starting materials, by-products from side reactions, and degradation products formed during storage. A robust analytical method must be able to separate, identify, and quantify these impurities to ensure the quality of the final Active Pharmaceutical Ingredient (API).
Plausible Impurity Profile:
Based on common synthetic routes for thiazole derivatives, such as the Hantzsch thiazole synthesis, potential impurities could include:
-
Starting Materials: Unreacted 2-amino-N-ethylacetamide or a halogenated carbonyl compound.
-
Oxidation Products: The formyl group is susceptible to oxidation to a carboxylic acid.
-
Decarbonylation Products: Loss of the formyl group under certain conditions.
-
Hydrolysis Products: Hydrolysis of the acetamide group.
The objective of our analytical method is to resolve the main this compound peak from all potential and actual impurities.
Reference Standards: A Comparative Analysis
An analytical reference standard is a highly purified and well-characterized material used as a benchmark for the quantitative and qualitative analysis of a substance. The choice of a reference standard is a critical decision in method development and validation.
| Standard Type | Description | Advantages | Disadvantages | Best For |
| Primary Pharmacopoeial Standard | A standard established by a recognized pharmacopeia (e.g., USP, EP). | Highest level of characterization and official recognition. | May not be available for novel intermediates; can be expensive. | Assays of official drug substances and products. |
| Commercial Certified Reference Material (CRM) | Produced by accredited suppliers (e.g., LGC Standards, MilliporeSigma) according to ISO 17025.[3] | High purity, comes with a detailed Certificate of Analysis (CoA). | May not be available for all compounds.[4][5] | Method development, validation, and routine QC. |
| In-house (Secondary) Standard | A batch of the intermediate purified and extensively characterized internally. | Readily available; cost-effective for routine use. | Requires significant in-house resources for purification and characterization. | Routine batch release testing, system suitability. |
For a novel intermediate like this compound, a commercially available CRM is often the starting point. If one is not available, the development of a well-characterized in-house primary standard is necessary. This in-house standard must then be used to qualify more routinely used in-house secondary standards.
Workflow for Reference Standard Selection and Qualification
Sources
- 1. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. N-(1,3,4-Thiadiazol-2-yl)acetamide | LGC Standards [lgcstandards.com]
- 4. N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | 21278-72-8 [sigmaaldrich.com]
- 5. N-(5-ETHYL-1,3-THIAZOL-2-YL)ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
The thiazole ring is a foundational scaffold in many therapeutic agents, and its derivatives are known for a wide range of biological activities.[1][2] The presence of both an acetamide and a formyl group on the thiazole core makes N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide a versatile building block in drug discovery.[1] However, this reactivity also necessitates a cautious and well-informed approach to its handling.
Hazard Identification and Risk Assessment
Given the lack of specific toxicological data, we must treat this compound with a high degree of caution. Structurally similar compounds, including various thiazole derivatives, suggest potential for skin and eye irritation, and possible harm if swallowed or inhaled.[3] Some acetamide compounds are also suspected of causing cancer.[4] Therefore, all handling should be conducted within a certified chemical fume hood.
Key Potential Hazards:
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]
| Hazard | CAS Number | GHS Pictograms (Anticipated) | Hazard Statements (Anticipated) |
| This compound | Not Available | GHS07 | H302, H315, H319, H335 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[6][8] A face shield should also be worn if there is a risk of splashing.
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider thicker, chemical-resistant gloves and consult the manufacturer's compatibility charts. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.
-
-
Respiratory Protection: All handling of solid this compound that could generate dust, and any work with its solutions outside of a certified fume hood, requires a NIOSH-approved respirator with an appropriate organic vapor/particulate filter.[6]
Safe Handling and Storage Workflow
The following diagram outlines the essential steps for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage.
Emergency Procedures
Prompt and correct response to an emergency can significantly mitigate harm.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] If irritation persists, seek medical attention.[9]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
If Inhaled: Move the individual to fresh air. If they are not breathing, provide artificial respiration.[9] Seek medical attention if symptoms occur.[9]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
-
Spill Response:
-
Minor Spill: For a small spill, wear appropriate PPE, and use an inert absorbent material like vermiculite or sand to contain it.[6][10] Do not use combustible materials such as paper towels to absorb the spill.[10] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[6][10]
-
Major Spill: Evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.[10]
-
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste in a dedicated, properly labeled hazardous waste container.[10]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[10]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[10]
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, in accordance with all federal, state, and local regulations.[10]
References
- Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). N-Ethylacetamide.
- Santa Cruz Biotechnology. (n.d.). Thiazole.
- Benchchem. (n.d.). N-(4-Formyl-1,3-thiazol-2-yl)acetamide.
- Thermo Fisher Scientific. (2012, December 04). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
- TCI Chemicals. (2025, October 27). SAFETY DATA SHEET.
- Medline. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2009, October 02). SAFETY DATA SHEET.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6).
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Ethylacetamide.
- Sigma-Aldrich. (n.d.). N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide.
- Sigma-Aldrich. (n.d.). N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide.
- PubChemLite. (n.d.). N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide.
- NIST. (n.d.). Acetamide, N-ethyl-.
- PubChem. (n.d.). N-(4-(2-Amino-1,3-thiazol-4-yl)phenyl)acetamide.
- PMC. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
- MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
- Sigma-Aldrich. (2024, September 06). SAFETY DATA SHEET.
- International Journal of Innovative Science and Research Technology. (2023, June 15). Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an.
- PMC. (n.d.). N-(Thiazol-2-yl)acetamide.
- ACS Omega. (2024, August 29). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies.
Sources
- 1. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-(2-Amino-1,3-thiazol-4-yl)phenyl)acetamide | C11H11N3OS | CID 519881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemos.de [chemos.de]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
